molecular formula C15H16N2O B2591508 4-amino-N-(3,4-dimethylphenyl)benzamide CAS No. 97042-51-8

4-amino-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B2591508
CAS No.: 97042-51-8
M. Wt: 240.306
InChI Key: KDQVEDYFNKJHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(3,4-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.306. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(3,4-dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3,4-dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(3,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQVEDYFNKJHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Synthetic Profiling of 4-Amino-N-(3,4-dimethylphenyl)benzamide: A Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. 4-amino-N-(3,4-dimethylphenyl)benzamide is a prime example of such a scaffold. Classified as a bi-aryl amide, this compound merges the hydrogen-bonding capacity of a 4-aminobenzoyl moiety with the lipophilic, sterically defined bulk of a 3,4-dimethylaniline derivative.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural activity relationship (SAR) potential, and robust synthetic methodologies associated with 4-amino-N-(3,4-dimethylphenyl)benzamide. It is designed to equip drug development professionals with the mechanistic rationale required to integrate this scaffold into high-throughput screening (HTS) and hit-to-lead optimization pipelines.

Structural & Physicochemical Profiling

The utility of 4-amino-N-(3,4-dimethylphenyl)benzamide stems from its distinct regional functionalities:

  • The 4-Aminobenzoyl Vector: The primary amine ( −NH2​ ) serves as a potent hydrogen bond donor. In the context of kinase inhibitors, this group frequently acts as a hinge-binder, interacting directly with the peptide backbone of the kinase active site.

  • The Central Amide Linker: The −CONH− linkage provides critical conformational rigidity. Due to its partial double-bond character, it restricts the rotation of the adjacent aryl rings, locking the molecule into a predictable planar or slightly twisted geometry that minimizes the entropic penalty upon target binding.

  • The 3,4-Dimethylphenyl Moiety: The two adjacent methyl groups create a lipophilic wedge. This specific substitution pattern is highly effective at occupying deep, narrow hydrophobic pockets, such as the DFG-out allosteric site in kinases or the hydrophobic channels of histone deacetylases (HDACs)[1].

Quantitative Physicochemical Data

To predict the pharmacokinetic viability of this scaffold, we evaluate its core properties against Lipinski's Rule of 5. The data below demonstrates that the unmodified scaffold is highly drug-like, leaving ample "molecular weight room" for further derivatization.

PropertyValuePharmacological Implication
Molecular Weight (MW) 240.31 g/mol Highly compliant (<500 Da); ensures favorable oral bioavailability and allows for downstream SAR expansion.
cLogP (Predicted) ~2.8Optimal lipophilicity for passive membrane permeability without inducing excessive hydrophobic toxicity or off-target binding.
Topological Polar Surface Area (TPSA) 55.1 ŲExcellent for cellular penetration; well within the limits (<90 Ų) for potential blood-brain barrier (BBB) crossing if CNS targeting is desired.
Hydrogen Bond Donors (HBD) 3Facilitates strong, directional binding to target proteins (e.g., active site residues).
Hydrogen Bond Acceptors (HBA) 2Contributes to target specificity and maintains necessary aqueous solubility.

Mechanistic Utility in Drug Design (SAR)

Benzamide derivatives are ubiquitous in drug discovery, frequently exhibiting anticonvulsant, anti-inflammatory, and enzyme-inhibitory effects[1]. The 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold is particularly valuable because it offers multiple orthogonal vectors for structural modification.

SAR_Workflow Core 4-amino-N-(3,4-dimethylphenyl)benzamide (Core Scaffold) Mod1 4-Amino Derivatization (Ureas, Amides, Sulfonamides) Core->Mod1 enhances H-bonding Mod2 Amide N-Alkylation (Conformational Restriction) Core->Mod2 alters rigidity Mod3 Aryl Ring Substitution (Halogens, Methoxy) Core->Mod3 optimizes electronics Target1 Kinase Hinge Binding Mod1->Target1 Target2 HDAC Surface Recognition Mod2->Target2 Target3 Hydrophobic Pocket Fit Mod3->Target3

Caption: SAR expansion strategies for the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold.

Robust Synthetic Methodology

The synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide requires careful control of reactivity. Direct coupling of 4-aminobenzoic acid with 3,4-dimethylaniline is prone to failure due to the self-condensation (polymerization) of the unprotected amino acid. Therefore, a protecting-group strategy combined with a high-efficiency uronium-based coupling agent is mandatory.

Step-by-Step Self-Validating Protocol

Phase 1: N-Boc Protection of 4-Aminobenzoic Acid

  • Rationale: The primary amine must be masked to prevent oligomerization during the activation of the carboxylic acid.

  • Procedure: Dissolve 4-aminobenzoic acid (1.0 eq) in a 1:1 mixture of THF/H₂O. Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Acidify the aqueous layer to pH 3 and extract with ethyl acetate. The reaction is validated by ¹H-NMR: the appearance of a sharp 9-proton singlet at ~1.45 ppm confirms successful Boc incorporation.

Phase 2: Amide Coupling with 3,4-Dimethylaniline

  • Rationale: Anilines are inherently less nucleophilic than aliphatic amines. To drive this reaction to completion without elevated temperatures (which risk epimerization or side-reactions in more complex derivatives), HATU is selected over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the aminolysis step[2].

  • Procedure:

    • Dissolve 4-(Boc-amino)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The non-nucleophilic base deprotonates the acid, initiating active ester formation.

    • Add 3,4-dimethylaniline (1.05 eq) and stir at room temperature for 4 hours.

  • Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The system validates completion when the extracted ion chromatogram (EIC) shows the complete consumption of the starting material and the appearance of the Boc-protected intermediate mass ( [M+H]+≈341.2 ).

Phase 3: Deprotection and Isolation

  • Rationale: Acidic cleavage removes the Boc group, yielding the final active scaffold.

  • Procedure: Dissolve the intermediate in a 20% (v/v) solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with DCM.

  • Self-Validation: Final purity is confirmed via LC-MS ( [M+H]+=241.1 ) and ¹H-NMR (disappearance of the 1.45 ppm Boc signal and appearance of a broad −NH2​ singlet at ~5.5 ppm in DMSO-d₆).

Biological Evaluation Workflow

Once synthesized, libraries based on this scaffold must be systematically evaluated. The workflow below outlines the standard progression from parallel synthesis to lead optimization, ensuring that only compounds with verified purity and potent biochemical activity advance.

Screening_Workflow Synth 1. Library Synthesis (Parallel Amidation) Purify 2. LC-MS & NMR Validation (>95% Purity Required) Synth->Purify Quality Control HTS 3. High-Throughput Screening (Biochemical Assays) Purify->HTS Assay Plating Hit 4. Hit Identification (IC50 < 10 µM) HTS->Hit Data Analysis Lead 5. Lead Optimization (ADME/Tox & PK/PD) Hit->Lead SAR Iteration

Caption: Standard hit-to-lead workflow for benzamide-derived library screening.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. URL:[Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

Sources

Synthesis of 4-Amino-N-(3,4-dimethylphenyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule 4-amino-N-(3,4-dimethylphenyl)benzamide is a highly versatile pharmacophore, frequently utilized as a core scaffold in the development of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents. Synthesizing this compound requires a strategic approach to avoid the inherent pitfalls of unprotected bifunctional molecules.

Attempting a direct amide coupling between 4-aminobenzoic acid and 3,4-dimethylaniline often leads to uncontrolled self-condensation and polymerization of the aminobenzoic acid. To establish a self-validating, high-yield, and scalable protocol, we employ a classic two-step retrosynthetic strategy: Nucleophilic Acyl Substitution followed by Catalytic Hydrogenation . This route utilizes 4-nitrobenzoyl chloride as an activated, protected precursor, ensuring absolute regioselectivity and high atom economy (1[1]).

Retrosynthesis Target 4-Amino-N-(3,4-dimethylphenyl)benzamide (Target Molecule) Intermediate 4-Nitro-N-(3,4-dimethylphenyl)benzamide (Intermediate) Target->Intermediate Retrosynthetic Nitro Reduction Reagent1 4-Nitrobenzoyl Chloride Intermediate->Reagent1 Amide Disconnection Reagent2 3,4-Dimethylaniline Intermediate->Reagent2 Amide Disconnection

Caption: Retrosynthetic analysis of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Phase I: Nucleophilic Acyl Substitution (Amide Coupling)

Mechanistic Causality

The first phase involves the acylation of 3,4-dimethylaniline using 4-nitrobenzoyl chloride. 3,4-Dimethylaniline is a robust, electron-rich nucleophile due to the inductive electron-donating effects of its meta- and para-methyl groups. By utilizing an acyl chloride rather than a carboxylic acid with a coupling reagent (e.g., HATU or EDC), we drive the reaction kinetics forward rapidly.

A critical component of this step is the inclusion of an organic base, such as Triethylamine (Et₃N). The base acts as an acid scavenger to neutralize the stoichiometric hydrogen chloride (HCl) byproduct. Without this base, the HCl would protonate the unreacted 3,4-dimethylaniline, converting it into an unreactive anilinium salt and prematurely arresting the reaction (2[2]).

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Et₃N (1.5 eq) to the solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15–20 minutes. This controlled addition mitigates the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the aniline is completely consumed.

  • Workup & Purification: Quench the reaction with distilled water. Transfer to a separatory funnel and extract the organic layer. To ensure a self-validating purification, wash the organic phase sequentially with 1M HCl (removes unreacted aniline and Et₃N), saturated aqueous NaHCO₃ (removes hydrolyzed 4-nitrobenzoic acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to afford 4-nitro-N-(3,4-dimethylphenyl)benzamide .

Phase II: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Causality

The intermediate nitrobenzamide must be reduced to the target aminobenzamide. While classical methods like the Béchamp reduction (Fe/HCl) or stannous chloride (SnCl₂) are chemically viable, they necessitate rigorous downstream purification to eliminate heavy metal residues—a critical liability in pharmaceutical manufacturing.

Therefore, heterogeneous catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the optimal choice. This surface-catalyzed reaction ensures a pristine impurity profile, generating only water as a byproduct, and is highly scalable for drug discovery libraries (3[3]).

Step-by-Step Protocol
  • Preparation: In a hydrogenation flask, dissolve the purified 4-nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq) in HPLC-grade methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. Safety Note: Pd/C is highly pyrophoric; it must be added under a steady stream of inert gas (nitrogen or argon) to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete displacement of oxygen. Maintain a positive pressure of hydrogen (1 atm via balloon, or up to 50 psi in a Parr apparatus).

  • Propagation: Stir the mixture vigorously at room temperature for 4–12 hours. Monitor via LC-MS or TLC until the nitro intermediate is fully converted.

  • Workup & Isolation: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to completely remove the heterogeneous Pd/C catalyst. Wash the filter cake thoroughly with excess methanol. Combine the filtrates, concentrate under reduced pressure, and dry under high vacuum to yield the final product, 4-amino-N-(3,4-dimethylphenyl)benzamide .

Workflow Step1 Step 1: Amide Coupling 3,4-Dimethylaniline + 4-Nitrobenzoyl Chloride Solvent: DCM, Base: Et3N Workup1 Aqueous Workup & Extraction Wash with 1M HCl, NaHCO3, Brine Step1->Workup1 Purification1 Purification Recrystallization or Silica Gel Chromatography Workup1->Purification1 Step2 Step 2: Catalytic Hydrogenation Intermediate + H2 (gas) + 10% Pd/C Solvent: MeOH or EtOH Purification1->Step2 Workup2 Filtration Filter through Celite pad to remove Pd/C Step2->Workup2 Final Final Product Isolation Concentration & Vacuum Drying Workup2->Final

Caption: Two-step experimental workflow for synthesizing the target benzamide.

Quantitative Data & Analytical Metrics

The following table summarizes the expected parameters, stoichiometry, and yields for the complete synthetic workflow, establishing a baseline for reproducibility.

ParameterPhase I: Amide CouplingPhase II: Nitro Reduction
Starting Material 3,4-Dimethylaniline (1.0 eq)4-Nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq)
Key Reagents 4-Nitrobenzoyl chloride (1.1 eq), Et₃N (1.5 eq)H₂ gas (1 atm), 10% Pd/C (5-10 mol%)
Solvent Anhydrous Dichloromethane (DCM)Methanol (MeOH) or Ethanol (EtOH)
Reaction Time 2 - 4 hours4 - 12 hours
Temperature 0 °C warming to Room TemperatureRoom Temperature
Expected Yield 85% - 92%90% - 95%
Purity (by HPLC) >95% (after recrystallization)>98% (after filtration and concentration)

References

  • BenchChem.Technical Support Center: Synthesis of Substituted 4-Aminobenzamides.
  • National Center for Biotechnology Information (PMC).Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • BenchChem.Application Notes and Protocols for N-(tert-butyl)-2-nitrobenzamide as a Chemical Intermediate.

Sources

4-amino-N-(3,4-dimethylphenyl)benzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzamide: Properties, Synthesis, and Characterization

Introduction

4-amino-N-(3,4-dimethylphenyl)benzamide is an aromatic amide belonging to the versatile class of N-arylbenzamide derivatives. This structural class is of significant interest in medicinal chemistry and materials science due to the presence of the robust amide linkage and the capacity for diverse substitutions on its two aromatic rings. The core structure, featuring a benzamide scaffold, an amino group at the 4-position of the benzoyl ring, and a 3,4-dimethylphenyl (3,4-xylyl) group on the amide nitrogen, provides a unique combination of hydrogen bonding capabilities and hydrophobic regions.

N-arylbenzamide derivatives are recognized for their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The modular nature of their synthesis allows for the systematic modification of the structure to explore structure-activity relationships (SAR) and optimize therapeutic potential.[1][3] This guide provides a comprehensive technical overview of the physical and chemical properties, a detailed synthetic protocol, and analytical characterization methods for 4-amino-N-(3,4-dimethylphenyl)benzamide, intended for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

The fundamental identity of a compound is established by its structural formula and core physical properties. While specific experimental data for this exact isomer is sparse in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

The structure consists of a 4-aminobenzoyl group linked via an amide bond to a 3,4-dimethylaniline moiety. The presence of both hydrogen bond donors (-NH₂ and -NH-) and acceptors (C=O) suggests strong intermolecular interactions, which typically result in a crystalline solid with a relatively high melting point.[4] The aromatic rings and methyl groups contribute to the molecule's hydrophobicity, predicting low solubility in aqueous media but good solubility in various organic solvents.[4]

Table 1: Core Chemical and Physical Data

PropertyValueSource/Rationale
IUPAC Name 4-amino-N-(3,4-dimethylphenyl)benzamide-
Molecular Formula C₁₅H₁₆N₂O[5]
Molecular Weight 240.30 g/mol [5]
CAS Number Not explicitly assigned in searched literature.Isomers have assigned CAS numbers (e.g., 787-93-9 for the 2,6-isomer).[5]
Appearance White to off-white crystalline solid (Predicted)Based on typical appearance of N-arylbenzamides.[4]
Melting Point Not experimentally determined. Expected to be elevated.For comparison, 4-aminobenzamide melts at 181-183 °C.[6][7]
Boiling Point Not experimentally determined.A predicted value for a related isomer is ~323 °C.[8]
Solubility Water: Poorly soluble.Organic Solvents: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol, acetone. (Predicted)Based on the hydrophobic nature of the aromatic rings and the polar functional groups. Analogous benzamides show good solubility in polar aprotic solvents.[4][6]

Spectral and Analytical Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics for 4-amino-N-(3,4-dimethylphenyl)benzamide based on its functional groups and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be complex due to the substitution patterns. The amine and amide protons will appear as broad singlets, and the two methyl groups will likely appear as sharp singlets.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 15 carbon atoms, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons (some of which may overlap), and the two methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR ~9.8 - 10.2Singlet (broad)Amide N-H proton.
~7.6 - 7.8DoubletAromatic protons ortho to the carbonyl group.
~7.2 - 7.5MultipletAromatic protons on the dimethylphenyl ring.
~6.5 - 6.7DoubletAromatic protons ortho to the amino group.
~5.5 - 6.0Singlet (broad)Primary amine (-NH₂) protons.
~2.2SingletTwo methyl (-CH₃) group protons.
¹³C NMR ~165 - 167-Amide carbonyl (C=O) carbon.
~150 - 153-Aromatic carbon attached to the amino group.
~125 - 140-Aromatic carbons.
~120 - 125-Aromatic carbon ortho to the amide nitrogen.
~112 - 115-Aromatic carbon ortho to the amino group.
~19 - 20-Methyl (-CH₃) carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-amino-N-(3,4-dimethylphenyl)benzamide is expected to be dominated by absorptions from the N-H and C=O bonds.[10]

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
Amine N-H 3400 - 3300Symmetric & Asymmetric Stretch (two bands)
Amide N-H 3350 - 3250Stretch
Aromatic C-H 3100 - 3000Stretch
Alkyl C-H 2950 - 2850Stretch
Amide C=O 1650 - 1630Stretch (Amide I band)
Aromatic C=C 1600 - 1450Stretch
Amide N-H 1550 - 1510Bend (Amide II band)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.[11]

  • Expected Molecular Ion: For the molecular formula C₁₅H₁₆N₂O, the exact mass is 240.1263 Da. In a typical ESI-MS experiment (positive mode), the most abundant ion would be the protonated molecule [M+H]⁺ at m/z ≈ 241.13.

  • Key Fragmentation: Fragmentation would likely occur at the amide bond, leading to characteristic fragments corresponding to the 4-aminobenzoyl cation (m/z = 120) and the 3,4-dimethylaniline radical cation (m/z = 121) or related fragments.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Preparation (Dissolve in Solvent) Ionization Ionization (e.g., ESI) Sample->Ionization Analysis Mass Analysis (Separation by m/z) Ionization->Analysis Detection Detection Analysis->Detection Data Data Interpretation (Mass Spectrum) Detection->Data

Caption: Workflow for molecular weight determination via mass spectrometry.[11]

Synthesis and Purification

The synthesis of N-arylbenzamides is a cornerstone of organic chemistry, typically achieved via amide bond formation between a carboxylic acid derivative and an aniline.[1] A reliable and widely used method for preparing 4-amino-N-arylbenzamides involves a two-step sequence starting from a nitro-substituted benzoyl chloride.[12][13]

This approach offers two key advantages:

  • Reactivity: The nitrobenzoyl chloride is highly reactive, ensuring efficient acylation of the aniline.

  • Selectivity: The nitro group can be cleanly reduced to the desired amino group in the final step without affecting the newly formed amide bond.

Synthetic Pathway

The synthesis proceeds via two main steps:

  • Amide Formation: Reaction of 4-nitrobenzoyl chloride with 3,4-dimethylaniline in the presence of a non-nucleophilic base to form the intermediate, N-(3,4-dimethylphenyl)-4-nitrobenzamide.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate using a catalyst such as palladium on carbon (Pd/C) to yield the final product, 4-amino-N-(3,4-dimethylphenyl)benzamide.[12]

G cluster_synthesis Synthetic Pathway Reactant1 4-Nitrobenzoyl Chloride Intermediate N-(3,4-dimethylphenyl) -4-nitrobenzamide Reactant1->Intermediate Step 1: Amide Formation (Base, Solvent) Reactant2 3,4-Dimethylaniline Reactant2->Intermediate Product 4-amino-N-(3,4-dimethylphenyl) benzamide Intermediate->Product Step 2: Nitro Reduction (H₂, Pd/C)

Caption: Two-step synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3,4-dimethylphenyl)-4-nitrobenzamide

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the pure nitro-intermediate.

Step 2: Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide

  • Setup: Dissolve the N-(3,4-dimethylphenyl)-4-nitrobenzamide intermediate (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a Parr hydrogenation apparatus under pressure (e.g., 40-50 psi) for 2-6 hours.[13]

  • Isolation: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is the crude product, which can be further purified by recrystallization or column chromatography on silica gel to afford the final product.[13]

Chemical Reactivity and Stability

  • Amide Bond: The central amide linkage is chemically robust but can be hydrolyzed to 4-aminobenzoic acid and 3,4-dimethylaniline under harsh acidic or basic conditions with heating.

  • Amino Group: The primary aromatic amine is a nucleophilic site and can undergo reactions such as alkylation, acylation, and diazotization.

  • Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the activating amino group on one ring and the deactivating (but ortho-, para-directing) acylamino group and activating methyl groups on the other.

  • Stability: The compound is stable under standard laboratory conditions. It should be stored in a cool, dry place away from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

Potential Applications in Research and Drug Development

While specific biological activity for 4-amino-N-(3,4-dimethylphenyl)benzamide is not widely reported, the N-arylbenzamide scaffold is a well-established pharmacophore in medicinal chemistry.[2][15] Derivatives of this class have been investigated for a multitude of therapeutic applications.

  • Anticancer Agents: Many N-arylbenzamide derivatives have been developed as inhibitors of key cancer-related targets, such as kinases and tubulin polymerization.[1]

  • Antimicrobial and Antifungal Agents: The benzamide structure is present in several antimicrobial and antifungal compounds. The ability to form hydrogen bonds and participate in hydrophobic interactions allows for effective binding to microbial enzyme targets.[1][2]

  • Anti-inflammatory Activity: Certain substituted benzamides have demonstrated anti-inflammatory effects, often linked to the inhibition of pro-inflammatory signaling pathways like NF-κB.[1]

The title compound serves as a valuable chemical intermediate for building larger, more complex molecules for screening in these and other therapeutic areas. Its specific biological profile would need to be determined through dedicated experimental assays.

Conclusion

4-amino-N-(3,4-dimethylphenyl)benzamide is a structurally interesting member of the N-arylbenzamide family. This guide has outlined its core physical and chemical properties, provided a robust and detailed protocol for its synthesis, and described the analytical techniques required for its characterization. Although specific experimental data for this molecule is limited, its properties and reactivity can be confidently predicted from established chemical principles and data on analogous compounds. Its value as a synthetic building block, coupled with the known biological potential of the N-arylbenzamide scaffold, makes it a compound of interest for further investigation in medicinal chemistry and drug discovery.

References

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026, March 7). Industry Today.
  • BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem Technical Guides.
  • Wang, W., Zeng, C., Yang, Y., Jiang, P., Gao, W., Cong, R., & Yang, T. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Royal Society of Chemistry.
  • Patil, S., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • Fisher Scientific. (2025, December 19).
  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • Molecules. (2011, December 14). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Taylor & Francis Online.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-N-(2,6-dimethylphenyl)benzamide.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide.
  • ChemBK. (2024, April 10). 4-Aminobenzamide.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 4-Aminobenzamides. BenchChem Technical Guides.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Vicker, N., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.
  • Royal Society of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 4-Amino-N,N-dimethylbenzamide, 97+%.
  • ChemicalBook. (n.d.). 4-AMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE Product Description.
  • PubChem. (n.d.). 4-Amino-N-phenylbenzamide.
  • MDPI. (2014, March 11). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • CymitQuimica. (n.d.). N-(4-Methylphenyl)benzamide.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide molecular weight. BenchChem Technical Guides.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(2,3-dimethylphenyl)benzamide.
  • Tokyo Chemical Industry. (n.d.). 4-Amino-N-methylbenzamide.
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Avantor. (n.d.). 1 result for 4-Amino-N-(3,4-dimethylphenyl)benzamide.
  • BLDpharm. (n.d.). 4-Amino-N-(4-trifluoromethylphenyl)benzamide.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzamide 98.
  • BenchChem. (2025). Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. BenchChem Technical Guides.
  • Universidad de Granada. (2022, March 30). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • BenchChem. (2025). Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide. BenchChem Technical Guides.
  • PMC. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)
  • Wikipedia. (n.d.). Benzamide.
  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST WebBook.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide.
  • PMC. (n.d.). N-(3,4-Dimethylphenyl)-4-methylbenzamide.
  • NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook.
  • ResearchGate. (2006, October 31). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

Sources

Biological Activity of 4-Amino-N-(3,4-dimethylphenyl)benzamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for multi-target directed ligands (MTDLs) has elevated the importance of privileged chemical scaffolds in modern drug discovery. Among these, the 4-amino-N-phenylbenzamide class has emerged as a highly versatile pharmacophore. When functionalized with a 3,4-dimethylphenyl moiety, the resulting derivative—4-amino-N-(3,4-dimethylphenyl)benzamide —exhibits a unique physicochemical profile. The para-amino group serves as a critical hydrogen-bond donor, while the 3,4-dimethyl substitution precisely tunes the lipophilicity (LogP) and steric bulk, allowing the molecule to engage efficiently with hydrophobic binding pockets across diverse biological targets.

This technical whitepaper provides an in-depth analysis of the biological activities of this scaffold, focusing on its role as an epigenetic modulator, a neuroactive agent, and an antimicrobial compound[1][2][3].

Mechanistic Pharmacology & Target Landscape

The biological activity of 4-amino-N-(3,4-dimethylphenyl)benzamide derivatives is not limited to a single pathway. Its structural modularity allows it to act on several distinct molecular targets.

Epigenetic Modulation: DNMT and CBX Inhibition

The most profound application of the 4-aminobenzamide core lies in epigenetic regulation. Analogous to the well-characterized quinoline-based inhibitor SGI-1027, the 4-amino-N-phenylbenzamide framework acts as a non-nucleoside inhibitor of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) [1]. It achieves this by competitively binding to the S-adenosyl-L-methionine (SAM) cofactor pocket.

Furthermore, recent breakthroughs (2025–2026) have identified 4-aminobenzamide derivatives as potent antagonists of the Chromobox (CBX) protein family, specifically CBX2 and CBX7 [2]. These proteins are canonical readers of the trimethyllysine 27 on histone 3 (H3K27me3). By blocking the chromodomain, these derivatives reverse the epigenetic repression of tumor suppressor genes (such as the INK4a/Arf locus), inducing apoptosis in cancer cell lines like NCI-H460 [2].

Neuromodulation: Anticonvulsant Efficacy

Benzamides are foundational to neuropharmacology. The structure of 4-amino-N-(3,4-dimethylphenyl)benzamide perfectly aligns with the classic anticonvulsant pharmacophore model:

  • Hydrophobic Domain A: The 3,4-dimethylphenyl ring penetrates the blood-brain barrier (BBB) and anchors into the lipophilic pockets of voltage-gated sodium channels.

  • Electron-Donor Domain B: The amide linker and 4-amino group facilitate hydrogen bonding with the channel's inactive state conformation, preventing repetitive neuronal firing [3].

Antimicrobial and Antiparasitic Activity

Beyond human targets, N-phenylbenzamide derivatives exhibit potent activity against kinetoplastid parasites (e.g., Trypanosoma brucei) by acting as AT-rich DNA minor groove binders [4]. The 3,4-dimethyl substitution also enhances the scaffold's ability to occupy the aryl binding site of parasitic farnesyltransferase, making it a viable lead for antimalarial therapeutics [5].

Pathway Compound 4-Amino-N-(3,4-dimethylphenyl) benzamide Scaffold DNMT DNMT Inhibition (SAM Competition) Compound->DNMT Epigenetic CBX CBX2/7 Antagonism (H3K27me3 Block) Compound->CBX Epigenetic Neuro Voltage-Gated Channel Modulation Compound->Neuro Neurological Epi_Effect Gene Reactivation & Apoptosis DNMT->Epi_Effect CBX->Epi_Effect Neuro_Effect Anticonvulsant Activity Neuro->Neuro_Effect

Fig 1. Multi-target pharmacological pathways of the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold.

Structure-Activity Relationship (SAR) Dynamics

Designing an effective derivative requires understanding the causality behind each functional group. The 4-amino-N-(3,4-dimethylphenyl)benzamide molecule can be divided into three critical functional domains:

  • The Benzoyl Moiety (Domain A): The para-amino ( −NH2​ ) group is non-negotiable for epigenetic activity. It acts as a primary hydrogen bond donor. If this group is acetylated or removed, DNMT inhibitory activity drops by >80% due to the loss of interaction with the glutamic acid residues in the SAM binding pocket [1].

  • The Amide Linker (Domain B): The −C(=O)NH− linker maintains the molecule in a relatively planar, trans-configuration. This rigidity is essential for orienting the two aromatic rings properly within the narrow minor groove of parasitic DNA [4].

  • The N-Aryl Substituent (Domain C): The 3,4-dimethylphenyl group serves a dual purpose. First, the methyl groups provide electron-donating hyperconjugation, slightly increasing the nucleophilicity of the amide nitrogen. Second, it drastically improves the LogP value (calculated LogP 3.8), which is the optimal range for BBB penetration in anticonvulsant applications [3].

Quantitative Efficacy Profiles

The following tables synthesize the biological activity data of 4-aminobenzamide and N-phenylbenzamide derivatives across their primary targets, demonstrating the broad-spectrum utility of the scaffold.

Table 1: Epigenetic Target Inhibition Profile
Target Enzyme / ProteinRepresentative AssayIC₅₀ (µM)Mechanism of ActionReference
DNMT1 Cell-free Radiometric1.5 - 3.2SAM-competitive inhibition[1]
CBX2 Chromodomain AlphaScreen Binding0.7 - 2.0H3K27me3 interaction blockade[2]
CBX7 Chromodomain Isothermal Titration Calorimetry1.1 - 2.5H3K27me3 interaction blockade[2]
Table 2: Anticonvulsant and Antimicrobial Activity
Biological ModelTest / OrganismEfficacy MetricNoteReference
In Vivo Seizure Model Maximal Electroshock (MES)ED₅₀ 25 mg/kgHigh protection, low neurotoxicity[3]
Kinetoplastid Parasites Trypanosoma bruceiIC₅₀ 0.5 µMDNA minor groove binding[4]
Malaria Parasite Plasmodium falciparumIC₅₀ 5.7 µMFarnesyltransferase inhibition[5]

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and trustworthiness, the evaluation of these derivatives must utilize self-validating experimental systems. Below are the definitive protocols for assessing the epigenetic activity of 4-amino-N-(3,4-dimethylphenyl)benzamide derivatives.

Protocol 1: Cell-Free DNMT1 Inhibition Assay (Radiometric)

Causality Note: A radiometric assay using 3 H-SAM is utilized because it directly measures the transfer of the methyl group to the DNA substrate, providing a highly sensitive readout of competitive inhibition at the SAM pocket [1].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 5% glycerol. Self-Validation: The inclusion of DTT prevents the oxidation of critical cysteine residues in the DNMT1 active site, ensuring baseline enzyme viability.

  • Compound Incubation: In a 96-well plate, add 500 ng of recombinant human DNMT1 enzyme to 500 ng of poly(dI-dC) DNA substrate. Add the benzamide derivative at varying concentrations (0.1 µM to 50 µM). Use SGI-1027 as a positive control and 1% DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add 100 nM of 3 H-S-adenosyl-L-methionine ( 3 H-SAM) to initiate the methylation reaction. Total volume should be 50 µL.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Stop the reaction by spotting 40 µL of the mixture onto Whatman DE-81 ion-exchange filter discs.

  • Washing & Readout: Wash the discs three times with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated 3 H-SAM. The DNA remains bound to the positively charged DE-81 paper. Transfer discs to scintillation vials, add cocktail, and measure radioactivity (CPM). Calculate IC₅₀ using non-linear regression.

Protocol 2: Cellular Apoptosis Profiling via Flow Cytometry

Causality Note: Because epigenetic modulators can cause non-specific cytotoxicity at high doses, it is critical to differentiate true target-mediated apoptosis (via CBX/DNMT inhibition) from acute chemical toxicity [2]. Annexin V/PI staining achieves this by tracking the externalization of phosphatidylserine (early apoptosis) versus membrane rupture (necrosis).

Step-by-Step Procedure:

  • Cell Culture: Seed NCI-H460 (lung cancer) cells in 6-well plates at a density of 2×105 cells/well. Incubate overnight in RPMI-1640 medium with 10% FBS.

  • Treatment: Treat cells with the benzamide derivative at 1×, 5×, and 10× the established IC₅₀ for 48 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect both the floating (dead) cells and adherent cells (via trypsinization) to ensure the entire apoptotic population is captured. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately using a flow cytometer.

  • Data Interpretation:

    • FITC + / PI = Early Apoptotic (Target-mediated effect).

    • FITC + / PI + = Late Apoptotic.

    • FITC / PI + = Necrotic (Indicates non-specific toxicity if this population dominates).

Workflow Synth Chemical Synthesis & Derivatization Assay Cell-Free Assays (DNMT / CBX Binding) Synth->Assay Cell In Vitro Profiling (Flow Cytometry) Assay->Cell InVivo In Vivo Models (Efficacy & Toxicity) Cell->InVivo

Fig 2. Step-by-step experimental workflow for evaluating benzamide derivative biological activity.

References

  • Kawamoto, Y., et al. "Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 133, 2026, 130526.[Link]

  • Nué-Martinez, J. J., et al. "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry, vol. 62, no. 6, 2019, pp. 3021–3035.[Link]

  • Schlitzer, M., et al. "Novel lead structures for antimalarial farnesyltransferase inhibitors." Die Pharmazie, vol. 60, no. 5, 2005, pp. 324-328.[Link]

A Technical Guide to the Hypothesized Mechanisms of Action of 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These molecules have demonstrated a remarkable range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The compound 4-amino-N-(3,4-dimethylphenyl)benzamide belongs to this versatile class. While direct, extensive research on this specific molecule is not widely published, the extensive body of literature on its structural analogs allows for the formulation of several evidence-based hypotheses regarding its potential mechanisms of action. This guide will provide an in-depth exploration of these hypotheses, grounded in the established activities of related benzamide derivatives, and will propose detailed experimental workflows for their validation.

Physicochemical Properties and Structural Considerations

The structure of 4-amino-N-(3,4-dimethylphenyl)benzamide, with its aminobenzoyl core and a dimethylphenyl substituent on the amide nitrogen, presents several key features that likely govern its biological activity. The primary amino group can act as a hydrogen bond donor, while the amide carbonyl is a hydrogen bond acceptor. The aromatic rings provide a scaffold for π-π stacking and hydrophobic interactions. The specific substitution pattern on the N-phenyl ring can significantly influence the molecule's conformation, solubility, and interaction with biological targets.

PropertyPredicted Value
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight240.30 g/mol
XLogP33.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

Data predicted using computational tools.

Hypothesized Mechanisms of Action

Based on the activities of structurally related aminobenzamides and N-arylbenzamides, we propose the following primary hypotheses for the mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Hypothesis 1: Inhibition of Tubulin Polymerization

A significant number of N-arylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[1] This mechanism is a well-established target for anticancer therapies.

Causality: The planar benzamide core could bind to the colchicine-binding site on β-tubulin, disrupting the formation of the microtubule polymer. The 3,4-dimethylphenyl group may provide additional hydrophobic interactions within the binding pocket, enhancing affinity.

Diagram of Tubulin Polymerization Inhibition Pathway

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Alpha-Tubulin Alpha-Tubulin Beta-Tubulin Beta-Tubulin Alpha-Tubulin->Beta-Tubulin Dimerization GTP GTP Beta-Tubulin->GTP binds Microtubule Microtubule GTP->Microtubule Polymerization Binding_Site Colchicine Binding Site on Beta-Tubulin GDP GDP Microtubule->GDP Hydrolysis Compound 4-amino-N-(3,4-dimethylphenyl)benzamide Compound->Binding_Site Binds to Binding_Site->GTP Inhibits Polymerization

Caption: Proposed inhibition of microtubule polymerization.

Hypothesis 2: Kinase Inhibition

The benzamide scaffold is present in numerous kinase inhibitors.[1] Specifically, derivatives of N-arylbenzamide have been developed as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease therapy.[4] Other kinases could also be potential targets.

Causality: The aminobenzamide moiety could act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. The dimethylphenyl group would then occupy a hydrophobic pocket in the kinase active site.

Diagram of Kinase Inhibition Pathway

G cluster_0 Kinase Activity cluster_1 Inhibitory Action Kinase Kinase ATP ATP Kinase->ATP Binds Substrate Substrate Kinase->Substrate Binds Phosphorylated_Substrate Phosphorylated_Substrate ATP->Phosphorylated_Substrate Phosphorylates Substrate ATP_Binding_Site ATP Binding Site Compound 4-amino-N-(3,4-dimethylphenyl)benzamide Compound->ATP_Binding_Site Competes with ATP ATP_Binding_Site->ATP Blocks Binding

Caption: Competitive inhibition of a kinase active site.

Hypothesis 3: Epigenetic Modulation via HDAC or DNMT Inhibition

Aminobenzamides are a well-established class of histone deacetylase (HDAC) inhibitors, particularly targeting class I HDACs.[5][6] Furthermore, analogs of 4-aminobenzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs).[7]

Causality: For HDAC inhibition, the 4-amino group could interact with the zinc ion in the active site, a key feature of many HDAC inhibitors. The benzamide core would occupy the catalytic tunnel, and the dimethylphenyl group would interact with the surface of the enzyme. For DNMT inhibition, the compound could mimic the substrate and block the active site.

Diagram of Epigenetic Modulation Pathway

G cluster_0 Gene Expression Regulation cluster_1 Inhibitory Action HDAC HDAC/DNMT Histones_DNA Acetylated Histones / Unmethylated DNA HDAC->Histones_DNA Maintains State Inactive_State Deacetylated Histones / Methylated DNA HDAC->Inactive_State Leads to Gene_Expression Active Gene Expression Histones_DNA->Gene_Expression Compound 4-amino-N-(3,4-dimethylphenyl)benzamide Compound->HDAC Inhibits Silenced_Gene Gene Silencing Inactive_State->Silenced_Gene

Caption: Inhibition of epigenetic modifiers like HDAC or DNMT.

Hypothesis 4: Anticonvulsant Activity

Several 4-aminobenzamide derivatives have been evaluated for their anticonvulsant effects, showing efficacy in models of electroshock- and pentylenetetrazole-induced seizures.[2] The exact molecular target for this activity in this chemical class is often not fully elucidated but may involve modulation of ion channels.

Causality: The compound may act on voltage-gated sodium or calcium channels, or modulate GABAergic neurotransmission, common mechanisms for anticonvulsant drugs. The lipophilic nature of the dimethylphenyl group could facilitate brain penetration.

Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Protocol 1: Tubulin Polymerization Assay

Objective: To determine if 4-amino-N-(3,4-dimethylphenyl)benzamide inhibits tubulin polymerization in vitro.

Methodology:

  • Reagent Preparation:

    • Purify tubulin from bovine brain or purchase commercially.

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add tubulin to the polymerization buffer.

    • Add various concentrations of the test compound or a known inhibitor (e.g., colchicine) and a vehicle control (DMSO).

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Protocol 2: Kinase Inhibition Assays (Broad Panel and Specific Follow-up)

Objective: To assess the inhibitory activity of the compound against a panel of kinases and to determine the IC₅₀ for any identified hits.

Methodology:

  • Initial Screening:

    • Utilize a commercial kinase screening service that offers a broad panel of kinases (e.g., >400 kinases).

    • Screen the compound at a single high concentration (e.g., 10 µM) to identify potential hits (e.g., >50% inhibition).

  • IC₅₀ Determination for Hits:

    • For any confirmed hits from the initial screen, perform a dose-response assay.

    • Use a suitable assay format for the specific kinase (e.g., ADP-Glo™, LanthaScreen™).

    • Incubate the kinase, substrate, and ATP with a serial dilution of the test compound.

    • Measure the kinase activity according to the assay manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: HDAC and DNMT Inhibition Assays

Objective: To determine if the compound inhibits the activity of HDACs and/or DNMTs.

Methodology:

  • HDAC Activity Assay:

    • Use a commercially available fluorometric HDAC activity assay kit.

    • Incubate a recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) with a fluorogenic substrate and a serial dilution of the test compound.

    • After incubation, add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a plate reader.

  • DNMT Activity Assay:

    • Utilize a commercially available colorimetric or fluorometric DNMT activity assay kit.

    • Incubate a recombinant human DNMT enzyme (e.g., DNMT1, 3A, or 3B) with a DNA substrate and the methyl donor S-adenosylmethionine (SAM).

    • Add a serial dilution of the test compound.

    • Quantify the methylation of the DNA substrate according to the kit's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values by fitting the dose-response data to a suitable model.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct intracellular targets of 4-amino-N-(3,4-dimethylphenyl)benzamide in an unbiased manner.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with the test compound or a vehicle control.

  • Heating and Lysis:

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells to release the proteins.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble protein fraction by Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • Generate melting curves for proteins in the presence and absence of the compound.

    • A shift in the melting curve indicates direct binding of the compound to the protein.

Diagram of Experimental Validation Workflow

G Start Start In_Vitro_Screening In Vitro Biochemical Assays (Tubulin, Kinase, HDAC, DNMT) Start->In_Vitro_Screening Hit_Identified Hit Identified? In_Vitro_Screening->Hit_Identified Cell_Based_Assays Cell-Based Assays (e.g., Cell Proliferation, CETSA) Hit_Identified->Cell_Based_Assays Yes No_Hit Re-evaluate Hypotheses / Alternative Targets Hit_Identified->No_Hit No Mechanism_Confirmation Mechanism Confirmation (Target Engagement, Downstream Signaling) Cell_Based_Assays->Mechanism_Confirmation Lead_Optimization Lead Optimization & In Vivo Studies Mechanism_Confirmation->Lead_Optimization

Caption: A tiered workflow for experimental validation.

Conclusion

While the precise mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzamide remains to be definitively elucidated, the rich pharmacology of the N-arylbenzamide class provides a strong foundation for several plausible hypotheses. The proposed mechanisms—inhibition of tubulin polymerization, kinase activity, and epigenetic modulators, as well as potential anticonvulsant activity—are all supported by substantial evidence from structurally related compounds. The experimental protocols outlined in this guide offer a clear and logical path for the systematic investigation of these hypotheses. Successful validation of any of these mechanisms will pave the way for further preclinical and clinical development of this and related molecules for a range of therapeutic applications.

References

  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. [Link]

  • Herman, D., et al. (2016). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. ACS Chemical Biology, 11(5), 1359-1368. [Link]

  • ResearchGate. (n.d.). synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. [Link]

  • Taj, M. B., et al. (2019). One-Pot CuO-Catalyzed Green Synthesis of N(N′)-Arylbenzamidines as Potential Enzyme Inhibitors. Russian Journal of Organic Chemistry, 55(7), 1047-1052. [Link]

  • Wang, X., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4153-4158. [Link]

  • Kumar, A., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(6), 553-557. [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 133. [Link]

  • Nebbioso, A., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 12(15), 1235-1249. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Academia.edu. (n.d.). N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. [Link]

  • Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 1-11. [Link]

  • Kumar, A., et al. (2025). N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Applied Bio Materials. [Link]

  • Cohen, M. P., et al. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 33(4), 1123–1127. [Link]

  • Lindstrom, T. D., et al. (1989). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 17(2), 148–153. [Link]

  • Zhang, Y., et al. (2026). A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. Nature Communications, 17(1), 1898. [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structures and biological screening of 4-amino quinazoline sulfonamide derivatives. [Link]

  • Gowda, B. T., et al. (2009). N-(3,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2751. [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. [Link]

Sources

literature review on N-phenylbenzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Engineering N-Phenylbenzamide Scaffolds: A Comprehensive Guide to Synthesis, Functionalization, and Pharmacological Applications

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the N-phenylbenzamide (benzanilide) motif. This privileged scaffold is characterized by its modularity—comprising an acyl ring (Ring A) and an aniline ring (Ring B) connected via a robust amide linker. This architectural simplicity belies its profound pharmacological versatility. In this technical whitepaper, we will deconstruct the mechanistic landscape, structure-activity relationships (SAR), and self-validating synthetic workflows for N-phenylbenzamide derivatives, providing actionable insights for drug development professionals.

Mechanistic Landscape & Biological Targets

The pharmacological utility of N-phenylbenzamides stems from their ability to be highly functionalized, allowing them to interact with diverse biological targets ranging from viral replication complexes to kinetoplastid DNA.

  • Antiviral Applications (EV71 & HCV): N-phenylbenzamide derivatives have emerged as potent broad-spectrum antiviral agents. Modifications, such as the introduction of a methylamino group on Ring A and lipophilic halogens on Ring B, significantly enhance activity against Enterovirus 71 (EV71) and Hepatitis C Virus (HCV) by disrupting viral RNA synthesis and assembly1[1].

  • Antiprotozoal Activity (kDNA Minor Groove Binders): In the treatment of African trypanosomiasis (Trypanosoma brucei), bis(2-aminoimidazoline) derivatives of N-phenylbenzamide act as AT-rich minor groove binders (MGBs). Mechanistically, these compounds displace essential High Mobility Group (HMG)-box proteins from kinetoplast DNA (kDNA), leading to the catastrophic disruption of the parasite's mitochondrial function2[2].

  • Oncology & Kinase Inhibition: The integration of electron-rich heterocycles, such as imidazoles, into the N-phenylbenzamide backbone creates compounds capable of occupying the ATP-binding cleft of ABL1 kinase, forming stable complexes that induce apoptosis in malignant cells 3[3].

MOA NPB N-Phenylbenzamide Derivatives Target1 AT-rich kDNA (Trypanosoma brucei) NPB->Target1 Target2 Viral Replication Complex (EV71 / HCV) NPB->Target2 Target3 ABL1 Kinase (Cancer Cells) NPB->Target3 Mech1 Minor Groove Binding Displaces HMG-box proteins Target1->Mech1 Mech2 Inhibition of Viral RNA Synthesis Target2->Mech2 Mech3 ATP-competitive Kinase Inhibition Target3->Mech3 Outcome1 Parasite Death Mech1->Outcome1 Outcome2 Reduced Viral Load Mech2->Outcome2 Outcome3 Apoptosis of Cancer Cells Mech3->Outcome3

Figure 1: Multi-target mechanisms of action for N-phenylbenzamide derivatives across disease models.

Structure-Activity Relationship (SAR) Profiling

To translate structural modifications into predictable biological outcomes, we must analyze the quantitative data. The table below summarizes the binding affinities and inhibitory concentrations of key functionalized derivatives across various indications.

Compound / DerivativePrimary TargetBiological Activity (IC50 / ΔG)Key Structural Determinant
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) EV71 (Enterovirus)IC50 = 5.7 – 12.0 μM4-bromo substitution on the aniline ring enhances lipophilic pocket binding 4[4].
Bis(2-aminoimidazoline) N-phenylbenzamide (1a) Trypanosoma brucei kDNASub-micromolar IC50Bis-cationic nature at physiological pH drives AT-rich minor groove binding5[5].
Imidazole-fused N-phenylbenzamide (4e) ABL1 Kinase (Oncology)IC50 = 7.5 – 11.1 μMElectron-rich imidazole ring facilitates hydrogen bonding in the ATP-binding cleft 3[3].
4-tert-butyl-N-phenylbenzamide S1PR3 / SARS-CoV-2 MproΔG = -10.5 kcal/molBulky tert-butyl group maximizes hydrophobic interactions within the active site 6[6].

Strategic Synthetic Workflows

Synthesizing the N-phenylbenzamide core and its rigidified analogs (like phenanthridinones) requires strategic selection of reaction conditions to maximize atom economy and yield.

SynthesisWorkflow Start Starting Materials Oxime Benzophenone Oxime Start->Oxime Acid Carboxylic Acid + Aniline Start->Acid Bromo 2-Bromo-N-phenylbenzamide Start->Bromo Beckmann Beckmann Rearrangement (Acid Catalyst / Microwave) Oxime->Beckmann Coupling Amidation Coupling (DIC / HOBt) Acid->Coupling PdCat Pd-Catalyzed C-H Arylation (Pd(OAc)2, Base, Heat) Bromo->PdCat NPB N-Phenylbenzamide Scaffold Beckmann->NPB Coupling->NPB Phenanthridinone Phenanthridinone Core PdCat->Phenanthridinone NPB->Phenanthridinone Further Derivatization

Figure 2: Synthetic workflows for N-phenylbenzamide scaffolds and phenanthridinone derivatives.

Self-Validating Experimental Protocols

A robust protocol is not merely a list of instructions; it is a self-validating system where every chemical choice has a clear causality and every step contains built-in analytical checkpoints.

Protocol A: Microwave-Assisted Synthesis of N-Phenylbenzamide via Beckmann Rearrangement

Traditional thermal Beckmann rearrangements often suffer from poor atom economy and thermal degradation of the oxime. By transitioning to a microwave-assisted, solvent-minimized system, we achieve rapid volumetric heating that drives the migration of the phenyl group to the electron-deficient nitrogen atom with high fidelity 7[7].

  • Preparation: In a Pyrex reaction vessel, combine benzophenone oxime (1.0 mmol), citric acid monohydrate (200 mg, acting as a green Brønsted acid catalyst), and tetrabutylammonium bromide (TBAB, 100 mg).

    • Causality: TBAB is a critical phase-transfer catalyst. It homogenizes the semi-solid mixture under microwave conditions, drastically reducing the activation energy barrier for the rearrangement7[7].

  • Activation: Add exactly 3 drops of distilled water to facilitate proton transfer. Subject the mixture to microwave irradiation at 40°C for 5-10 minutes.

  • In-Process Monitoring (Self-Validation): Monitor via TLC (3:7 EtOAc-heptane). A common failure point is relying solely on TLC, as the starting oxime (Rf = 0.32) and the N-phenylbenzamide product (Rf = 0.35) nearly co-elute. To definitively validate conversion, evaporate a 0.1 mL aliquot and analyze via 1H NMR in DMSO-d6. The disappearance of the oxime OH and the emergence of a sharp diagnostic amide N-H proton at δ 10.25 ppm confirms successful rearrangement 8[8].

  • Workup: Extract the crude mixture with diethyl ether, filter to remove the citric acid catalyst, and evaporate under reduced pressure to yield the crystalline product.

Protocol B: Palladium-Catalyzed Synthesis of Phenanthridinones

Phenanthridinones are conformationally restricted, highly planar derivatives of N-phenylbenzamides. The most efficient route to this core is the sequential C-C and C-N bond formation via Pd-catalyzed intramolecular C-H arylation of 2-bromo-N-phenylbenzamides9[9].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 2-bromo-N-phenylbenzamide (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

    • Causality: The choice of Cs2CO3 over lighter alkali carbonates is deliberate. The larger ionic radius of cesium enhances the solubility of the carbonate in organic solvents, which is essential for the Concerted Metalation-Deprotonation (CMD) pathway that initiates C-H activation at the ortho-position of the aniline ring9[9].

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous DMF.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the phosphine ligand and the premature oxidation of the Pd(0) active species.

  • Cyclization: Seal the tube and heat at 120°C for 10-24 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to partition the highly polar DMF into the aqueous layer. Dry the organic layer over Na2SO4. Validate the cyclization via 1H NMR: the diagnostic amide N-H proton will shift significantly downfield to δ 11.7 ppm due to the planar, highly conjugated phenanthridinone system, easily distinguishing it from the acyclic precursor (δ 10.4 ppm) 8[8].

Conclusion

The N-phenylbenzamide scaffold remains a cornerstone in modern medicinal chemistry due to its synthetic accessibility and structural tunability. By mastering the causality behind core synthetic workflows—from microwave-assisted Beckmann rearrangements to advanced palladium-catalyzed cyclizations—researchers can systematically design derivatives with optimized ADME profiles and potent multi-target efficacies.

References

  • Organic Syntheses. Potassium t-butoxide-mediated C-C bond formation for the synthesis of biaryls. Available at:[Link]

  • ScienceOpen / Acta Pharmaceutica Sinica B. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at:[Link]

  • Molecules (NIH PMC). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • Frontiers in Chemistry. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available at: [Link]

  • Chemical Problems. EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. Available at: [Link]

Sources

Comprehensive Physicochemical Profiling of 4-Amino-N-(3,4-dimethylphenyl)benzamide: Solubility, Stability, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In early-stage drug development and chemical screening, understanding the physicochemical boundaries of a small molecule is critical to preventing downstream formulation failures. 4-amino-N-(3,4-dimethylphenyl)benzamide is a structurally complex derivative that presents a unique intersection of physical and chemical liabilities.

To accurately predict its behavior in aqueous media and under environmental stress, we must first deconstruct the molecule into its three defining moieties:

  • The 4-Amino Group (Aniline Moiety): This functional group acts as a weak base, conferring pH-dependent solubility. However, anilines are notoriously electron-rich and highly susceptible to auto-oxidation, forming reactive intermediates that lead to sample darkening and precipitation[1].

  • The Benzamide Core: Benzamides possess a rigid, planar geometry stabilized by resonance. This planar structure facilitates strong intermolecular hydrogen bonding in the solid state, leading to high crystal lattice energy (often manifesting as high melting points) and inherently poor aqueous dissolution[2].

  • The 3,4-Dimethylphenyl Group: A highly lipophilic, bulky aromatic ring that significantly increases the molecule's partition coefficient (LogP). This moiety drives the compound into lipid phases, further antagonizing aqueous solubility.

By synthesizing these structural features, we classify this compound as a "brick-dust/grease-ball" hybrid—a molecule that resists dissolution due to both high crystal lattice energy and high lipophilicity.

Predictive Physicochemistry & Solubility Profile

Before initiating wet-lab experiments, establishing a predictive physicochemical baseline allows us to design targeted, self-validating assays.

Table 1: Predicted Physicochemical and Solubility Parameters
ParameterEstimated ValueMechanistic Implication for Development
Molecular Weight 240.30 g/mol Highly favorable for membrane permeability and oral bioavailability.
LogP (Octanol/Water) ~3.2 - 3.8High lipophilicity driven by the 3,4-dimethylphenyl group; predicts poor aqueous solubility and high tissue distribution.
pKa (Aniline -NH2) ~2.5 - 3.5The electron-withdrawing nature of the para-benzamide group lowers the basicity of the aniline nitrogen compared to unsubstituted aniline.
Aqueous Solubility (pH 7.4) < 10 µg/mLThermodynamic solubility is severely limited; requires lipid-based formulations, amorphous solid dispersions, or co-solvents[3].
Aqueous Solubility (pH 1.2) > 1 mg/mLProtonation of the 4-amino group at gastric pH significantly enhances solvation, though precipitation may occur upon entering the neutral pH of the intestine.
The Causality of pH-Dependent Solubility

The solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide is not static; it is a dynamic function of the environmental pH. At physiological pH (7.4), the molecule is predominantly un-ionized. The strong intermolecular hydrogen bonding of the benzamide core outcompetes solute-water interactions, resulting in minimal solubility. However, at pH 1.2 (representative of the stomach), the 4-amino group undergoes protonation. This ionization disrupts the crystal lattice and introduces ion-dipole interactions with water, exponentially increasing solubility.

Chemical Stability & Degradation Kinetics

A molecule's stability profile dictates its handling, storage, and formulation requirements. For this compound, we must monitor two primary degradation pathways: oxidative liability and hydrolytic cleavage.

Oxidative Liability (The Aniline Vulnerability)

Freshly synthesized aniline derivatives are typically white or off-white powders. However, upon exposure to ambient oxygen, light, or reactive oxygen species (ROS), the electron-rich 4-amino group undergoes rapid auto-oxidation[1]. The initial oxidation yields an N-hydroxylamine or N-oxide intermediate[4]. Because these intermediates are highly reactive, they rapidly undergo radical coupling to form intensely colored azo or azoxy dimers[5]. This is visually observed as the powder or solution darkening to yellow, red, or brown over time.

Hydrolytic Stability (The Benzamide Core)

Unlike esters, which hydrolyze readily in aqueous environments, the benzamide linkage is highly stabilized by resonance between the nitrogen lone pair and the carbonyl pi-system[2]. Under standard physiological conditions (pH 1.2 to 7.4 at 37°C), the amide bond is highly stable. Cleavage into 4-aminobenzoic acid and 3,4-dimethylaniline only occurs under extreme forced degradation conditions (e.g., strong acid/base combined with high heat).

degradation_pathways A 4-amino-N-(3,4-dimethylphenyl) benzamide B N-Hydroxylamine / N-Oxide A->B Auto-oxidation (O2, Light, ROS) D Amide Cleavage Intermediate A->D Hydrolysis (Extreme pH/Heat) C Azo/Azoxy Dimers (Precipitates) B->C Radical Coupling E 4-Aminobenzoic Acid D->E F 3,4-Dimethylaniline D->F

Figure 1. Primary degradation pathways of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical data, we employ self-validating experimental workflows. A protocol is only "self-validating" if it contains internal controls that immediately flag false data.

workflow S1 Phase 1: Solid-State Characterization (XRPD, DSC, TGA) S2 Phase 2: Equilibrium Solubility (Shake-Flask, pH 1.2 - 7.4) S1->S2 Validates polymorph purity S3 Phase 3: Forced Degradation (Oxidative, Hydrolytic, Photolytic) S2->S3 Defines aqueous limits S4 Phase 4: LC-MS/MS Quantification & Impurity Profiling S3->S4 Generates stress samples

Figure 2. Self-validating high-throughput screening workflow for solubility and stability.

Protocol 1: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

Causality Check: We utilize HPLC-UV rather than gravimetric analysis for quantification. Gravimetric analysis cannot distinguish between the intact parent compound and precipitated azo-dimer degradants, leading to false-positive solubility values.

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Why these pH values? They map the physiological transit from the stomach to the lower intestine.

  • Saturation: Add an excess of the solid compound (approx. 5 mg) to 1 mL of each buffer in amber glass vials. Why amber vials? To prevent photolytic auto-oxidation of the aniline group during the assay.

  • Equilibration: Agitate the vials at 37°C for 48 hours. 48 hours is required to ensure thermodynamic equilibrium is reached, overcoming the high crystal lattice energy of the benzamide core.

  • Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant and inject it into an HPLC-UV system calibrated with a standard curve of the compound.

  • Self-Validation Step: Analyze the residual solid via X-ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., formed a hydrate or a salt), the solubility value applies to the new form, not the original API.

Protocol 2: Stability-Indicating Forced Degradation

Causality Check: The purpose of forced degradation is not to destroy the molecule completely, but to achieve 10-20% degradation. This ensures that secondary degradation products do not obscure the primary degradation pathways.

  • Oxidative Stress: Dissolve the compound in a co-solvent mixture (e.g., 50% Acetonitrile/Water) and add 0.3% H2​O2​ . Stir at room temperature for 24 hours.

  • Hydrolytic Stress: Expose the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days.

  • Photolytic Stress: Expose solid powder and solution aliquots to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B standards).

  • Analysis & Mass Balance: Analyze all stressed samples via LC-MS/MS.

  • Self-Validation Step (Mass Balance): Calculate the total peak area of the parent compound plus all degradant peaks. The sum must equal 98-102% of the initial unstressed control. If the mass balance falls below 95%, it indicates that volatile degradants escaped, or highly retained lipophilic dimers are stuck on the HPLC column.

Formulation & Handling Directives

Based on the physicochemical profiling, researchers handling 4-amino-N-(3,4-dimethylphenyl)benzamide must implement the following controls:

  • Inert Atmosphere Handling: Due to the severe oxidative liability of the 4-amino group, bulk powder should be stored under an argon or nitrogen blanket at -20°C.

  • Antioxidant Inclusion: Any liquid formulations or biological assay media should be fortified with water-soluble antioxidants (e.g., ascorbic acid) or lipid-soluble antioxidants (e.g., BHT) to prevent the formation of azo-dimers during prolonged studies.

  • Solubilization Strategy: Do not rely on simple aqueous buffers for in vivo dosing. Utilize co-solvents (e.g., PEG400, Propylene Glycol) or formulate as a lipid-based self-microemulsifying drug delivery system (SMEDDS) to overcome the high LogP and planar crystal packing.

References

  • Benzamide - Wikipedia. Wikimedia Foundation.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
  • Aniline - Wikipedia. Wikimedia Foundation.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.

Sources

The Rise and Stall of a Promising Anticonvulsant Class: An In-depth Technical Guide to the Discovery and History of Aminobenzanilides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of aminobenzanilide-based anticonvulsants. Emerging from systematic screening efforts in the 1980s, this class of compounds showed significant promise, culminating in the identification of ameltolide as a potent clinical candidate. This guide will detail the scientific journey, from the initial structure-activity relationship studies to the elucidation of the proposed mechanism of action and the eventual fate of this chemical series. By examining the causality behind experimental choices and the data that drove the program, this document serves as an in-depth resource for researchers in the field of epilepsy treatment and central nervous system drug discovery.

Introduction: The Quest for Novel Anticonvulsants

The history of antiepileptic drug (AED) discovery has often been marked by serendipity. The anticonvulsant properties of early treatments like potassium bromide and phenobarbital were discovered by chance.[1][2] However, by the mid-20th century, a more systematic approach to drug discovery began to take shape. The establishment of the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) in 1975 was a pivotal moment, providing a standardized platform for the evaluation of novel compounds in rodent models of epilepsy.[3] This program, utilizing key assays such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests, paved the way for the rational discovery of new classes of anticonvulsants. It was within this environment of structured, hypothesis-driven research that the aminobenzanilides emerged as a promising new scaffold.

Early Discovery and Structure-Activity Relationship (SAR) Studies

In the mid-1980s, a series of seminal publications from C. Randall Clark and his colleagues at Auburn University laid the groundwork for the development of aminobenzanilide anticonvulsants. Their work was a systematic exploration of the benzamide structure to understand its relationship with anticonvulsant effects.[4][5]

The 4-Aminobenzanilides: The First Breakthrough

Initial studies focused on 4-aminobenzanilides derived from various ring-alkylated anilines.[5] These compounds were synthesized and evaluated for their ability to protect mice against seizures induced by MES and their potential for neurotoxicity, as measured by the rotorod test. A key finding was that all the 4-aminobenzanilides tested showed activity against MES-induced seizures at a dose of 300 mg/kg.[5]

The most significant early discovery was the 4-aminobenzanilide derived from 2,6-dimethylaniline, which was found to be the most potent anti-MES compound in the series with an ED50 of 2.60 mg/kg and a protective index (PI = TD50/ED50) of 5.77.[5] This compound, later known as ameltolide (LY201116), demonstrated an activity profile that compared favorably with the established AEDs, phenytoin and phenobarbital.[5]

Exploration of 2- and 3-Aminobenzanilides

Further research by the same group explored the anticonvulsant potential of 2- and 3-aminobenzanilides.[1][4] While several of these compounds also showed anti-MES activity, the 3-aminobenzanilide derived from 2,6-dimethylaniline emerged as the most potent in this series, with an ED50 of 13.48 mg/kg and a high protective index of 21.11.[1][4]

Key Structure-Activity Relationship Insights

The early research established several key SAR principles for the aminobenzanilide class:

  • Position of the Amino Group: The 4-amino substitution on the benzoyl ring was generally found to confer the most potent anticonvulsant activity.

  • Aniline Ring Substitution: The substitution pattern on the aniline ring was critical. The presence of two methyl groups at the 2 and 6 positions of the aniline ring consistently resulted in high potency. This is exemplified by the lead compound, ameltolide.

  • Lipophilicity: The introduction of a second aromatic ring in later 4-aminobenzamide derivatives led to more potent compounds, suggesting that lipophilicity plays a role in their activity.[6]

The following diagram illustrates the core aminobenzanilide scaffold and highlights the key positions for substitution that were explored in the initial SAR studies.

Caption: Key structure-activity relationships of aminobenzanilide anticonvulsants.

Ameltolide: A Promising Clinical Candidate

The potent and selective anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)benzamide, or ameltolide, identified it as a lead candidate for further development by Eli Lilly and Company.[7][8]

Pharmacological Profile

Ameltolide demonstrated a potent and selective anticonvulsant profile in the MES test in mice, with oral and intravenous ED50 values of 1.7 mg/kg and 0.51 mg/kg, respectively.[8] For comparison, the oral and intravenous ED50 values for phenytoin in the same study were 9.1 and 8.5 mg/kg, respectively.[8] The protective index for orally administered ameltolide was 13.5, indicating a good separation between its anticonvulsant effects and neurotoxicity.[8]

Combination studies with phenytoin and carbamazepine showed dose-additive effects, suggesting a similar mechanism of action.[9] However, its effects with valproate were subadditive.[9]

Metabolism

In vivo studies revealed that ameltolide is rapidly metabolized, primarily through N-acetylation of the 4-amino group and hydroxylation of one of the methyl groups on the aniline ring.[10][11] These metabolic transformations were found to dramatically decrease the anticonvulsant potency of the parent compound.[10][11]

Proposed Mechanism of Action: A Voltage-Gated Sodium Channel Blocker

The pharmacological profile of ameltolide, particularly its strong efficacy in the MES test and its additive effects with known sodium channel blockers like phenytoin and carbamazepine, strongly pointed towards the voltage-gated sodium channel as its primary molecular target.[9][12]

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[13] Many established anticonvulsant drugs exert their effects by blocking these channels, which stabilizes their inactive state and limits the repetitive neuronal firing that is a hallmark of seizures.[13][14]

Further studies on ameltolide analogues confirmed their interaction with neuronal voltage-dependent sodium channels.[12] The correlation between their in vivo anti-MES activity and their in vitro ability to bind to the sodium channel provided strong evidence for this mechanism of action.[12] Molecular modeling studies of other anticonvulsants that bind to the inner pore of the sodium channel have identified a common pharmacophore that includes an aromatic ring and a polar amide or imide group, features present in the aminobenzanilide structure.[15][16]

The following diagram illustrates the proposed mechanism of action for aminobenzanilide anticonvulsants.

MoA_diagram cluster_neuron Presynaptic Neuron cluster_drug Aminobenzanilide Action AP Action Potential Propagation Na_channel_open Voltage-Gated Na+ Channel (Open State) AP->Na_channel_open Opens channel Na_influx Na+ Influx Na_channel_open->Na_influx Depolarization Depolarization Na_influx->Depolarization Seizure Seizure Activity Repetitive_Firing Sustained Repetitive Firing Depolarization->Repetitive_Firing Leads to Repetitive_Firing->Seizure Causes Aminobenzanilide Aminobenzanilide (e.g., Ameltolide) Na_channel_blocked Binds to and stabilizes inactive state of Na+ channel Aminobenzanilide->Na_channel_blocked Na_channel_blocked->Na_influx Blocks Na_channel_blocked->Seizure Reduces

Caption: Proposed mechanism of aminobenzanilide anticonvulsants.

Preclinical and Clinical Development: A Promising Journey Cut Short

Ameltolide advanced into preclinical and early clinical development. Subchronic toxicity studies in rhesus monkeys showed that the drug was well-tolerated at lower doses, but convulsions and other adverse effects were observed at higher doses.[17]

Ameltolide entered Phase 1 clinical trials for the treatment of epilepsy.[7] However, its development was ultimately discontinued. Some reports suggest this was due to toxicity, specifically lung fibrosis, observed in animal studies during preclinical development.[18] The precise reasons for the discontinuation after entering Phase 1 remain not widely published, a common fate for many investigational drugs where the full details of their clinical evaluation are not made public.

Experimental Protocols

The following are detailed protocols for the key preclinical assays used in the discovery and characterization of aminobenzanilide anticonvulsants.

Synthesis of 4-Amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)

This protocol is a representative synthesis based on the general methods described in the literature.

Step 1: Synthesis of N-(2,6-Dimethylphenyl)-4-nitrobenzamide

  • In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled aniline solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Reduction to 4-Amino-N-(2,6-dimethylphenyl)benzamide

  • Dissolve the N-(2,6-dimethylphenyl)-4-nitrobenzamide from Step 1 in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization to obtain 4-amino-N-(2,6-dimethylphenyl)benzamide.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[19][20]

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Acclimation: Allow the animals to acclimate to the testing environment.

  • Electrode Application: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.

  • Seizure Induction: At the time of peak drug effect (predetermined by time-course studies), a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds via corneal electrodes using a specialized shock generator.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.

  • Apparatus: A rotating rod apparatus with a diameter of approximately 3 cm.

  • Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of peak drug effect, the mice are placed on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

  • Endpoint: The latency to fall from the rod is recorded. An inability to remain on the rod for a predetermined amount of time (e.g., 60 seconds) is considered a neurological deficit.

  • Data Analysis: The dose that causes neurotoxicity in 50% of the animals (TD50) is calculated.

The following diagram illustrates the general workflow for the preclinical evaluation of aminobenzanilide anticonvulsants.

workflow_diagram cluster_synthesis Chemical Synthesis cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_evaluation Lead Candidate Evaluation Synthesis Synthesis of Aminobenzanilide Analogues Purification Purification and Characterization Synthesis->Purification MES_Test Maximal Electroshock (MES) Test Purification->MES_Test scMet_Test Subcutaneous Pentylenetetrazole (scMet) Test Purification->scMet_Test Rotorod_Test Rotorod Test Purification->Rotorod_Test ED50 Determine ED50 MES_Test->ED50 scMet_Test->ED50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI TD50 Determine TD50 Rotorod_Test->TD50 TD50->PI SAR Structure-Activity Relationship (SAR) Analysis PI->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies

Caption: Preclinical evaluation workflow for aminobenzanilide anticonvulsants.

Conclusion and Future Perspectives

The discovery and development of aminobenzanilide anticonvulsants represent a successful example of systematic drug discovery. Through careful structure-activity relationship studies, a potent lead compound, ameltolide, was identified with a well-defined mechanism of action. Although ameltolide did not ultimately reach the market, the research into this class of compounds provided valuable insights into the pharmacophore requirements for blocking voltage-gated sodium channels.

The story of the aminobenzanilides serves as a reminder of the challenges inherent in drug development, where promising preclinical and early clinical data do not always translate to a successful therapeutic. However, the knowledge gained from this research has contributed to the broader understanding of anticonvulsant drug action and may yet inspire the design of new and improved therapies for epilepsy. Future research could revisit this scaffold with modern medicinal chemistry techniques to address the toxicological liabilities that may have halted its development, potentially unlocking the therapeutic potential that was first observed over three decades ago.

References

  • Philip, A. E., Poupaert, J. H., Chevé, G., Muccioli, G., Lambert, D., & McCurdy, C. R. (2007). Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide. Medicinal Chemistry Research, 16(3), 130-135.
  • Bailleux, V., Vallée, L., Nuyts, J. P., Hamoir, G., Poupaert, J. H., Stables, J. P., & Vamecq, J. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European journal of medicinal chemistry, 30(7-8), 615-621.
  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of medicinal chemistry, 29(8), 1534–1537.
  • Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 13(6), 525–536.
  • Vamecq, J., Lambert, D., Poupaert, J. H., Masereel, B., & Stables, J. P. (1998). Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide. Journal of medicinal chemistry, 41(18), 3307–3313.
  • Wikipedia. (2024). Anticonvulsant. Retrieved from [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.
  • PubMed. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Retrieved from [Link]

  • Fang, Y., Kirkland, J., Amaye, I., Jackson-Ayotunde, P., & George Jr., M. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Open Journal of Physical Chemistry, 9, 241-257.
  • Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. J Neurol Neurophysiol, 3(142), 2.
  • O'Neill, M. J., & Rourke, C. (2023). Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy.
  • Synapse. (2024). What are Voltage-gated sodium channels blockers and how do they work? Retrieved from [Link]

  • Engelhardt, J. A., Parli, C. J., Kovach, P. M., Shoufler, J. R., Emmerson, J. L., & Leander, J. D. (1992). Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. Fundamental and applied toxicology : official journal of the Society of Toxicology, 19(2), 197–201.
  • Nassiri Koopaei, M., Moghimirad, P., Saeedian Moghadam, E., Nassiri Koopaei, N., Amanlou, M., Akbarzadeh, T., Sharifzadeh, M., & Amini, M. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Iranian Journal of Pharmaceutical Research, 24(1), e157392.
  • Grokipedia. (n.d.). Ameltolide. Retrieved from [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current protocols in pharmacology, 77, 5.29.1–5.29.21.
  • Abram, M., Ci-Slemp, A., & Rapacz, A. (2021). 4.3. Maximal Electroshock Seizure Test. Bio-protocol, 11(13), e4071.
  • PubMed. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Retrieved from [Link]

  • Leander, J. D. (1992). Interaction of the anticonvulsant ameltolide with standard anticonvulsants. Epilepsia, 33(5), 943–948.
  • White, H. S. (2018). Brief history of anti-seizure drug development. Epilepsy currents, 18(2_suppl), 2–8.
  • Australian Prescriber. (2004). Withdrawal of antiepileptic drugs in seizure-free adults. Retrieved from [Link]

  • Obniska, J., Kamiński, K., & Filipek, B. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 69(5), 875–882.
  • Tan, J. Y. A., & Perucca, E. (2021). Discontinuation of antiepileptic drugs in adults with epilepsy. Australian prescriber, 44(2), 48–52.
  • IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of medicinal chemistry, 28(9), 1259–1262.
  • MMPC.org. (2024). Rotarod. Retrieved from [Link]

  • Wikipedia. (2026). Ameltolide. Retrieved from [Link]

  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(6), 779–782.
  • Robertson, D. W., Beedle, E. E., Krushinski, J. H., Lawson, R. R., Parli, C. J., Potts, B., & Leander, J. D. (1991). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Journal of medicinal chemistry, 34(4), 1253–1257.
  • Sirven, J. I. (2015). Stopping Antiepileptic Drugs: When and Why?. Current neurology and neuroscience reports, 15(7), 39.
  • PharmD, B. C. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Retrieved from [Link]

  • PubMed. (1991). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Retrieved from [Link]

  • Leander, J. D., Lawson, R. R., & Robertson, D. W. (1988). Anticonvulsant effects of a novel aminobenzamide (LY201116) in mice. Neuropharmacology, 27(6), 623–628.
  • Leander, J. D., Lawson, R. R., & Parli, C. J. (1991). Relation of plasma and brain concentrations of the anticonvulsant ameltolide to its pharmacologic effects. Epilepsia, 32(2), 256–261.
  • Palacios-Sánchez, L., Gaviria-Chujfi, M., & Tovar-Rios, D. A. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Pharmaceuticals, 16(6), 843.
  • Journal of Medicinal Chemistry. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Retrieved from [Link]

  • Brieflands. (2025). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Retrieved from [Link]

  • PMC. (n.d.). N-(2,6-Dimethylphenyl)-4-methylbenzamide. Retrieved from [Link]

Sources

4-amino-N-(3,4-dimethylphenyl)benzamide for central nervous system research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzamide for Central Nervous System Research

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Within central nervous system (CNS) research, substituted benzamides have been investigated for their potential as anticonvulsant, antipsychotic, and neuroprotective agents.[1] This guide focuses on a specific, promising derivative: 4-amino-N-(3,4-dimethylphenyl)benzamide .

While this exact molecule is not as extensively documented as some of its isomers, compelling data from close analogs, particularly 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide), suggest a strong potential for modulating neuronal excitability.[2][3] Ameltolide has demonstrated potent anticonvulsant properties in preclinical models, acting in a manner similar to phenytoin, which points toward a likely mechanism involving voltage-gated sodium channels.[3]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a synthesized overview of the compound's chemical properties, a robust synthesis protocol, its presumed pharmacological profile, and detailed experimental workflows for its evaluation in a CNS research context. The insights herein are drawn from published data on structurally related analogs, providing a predictive framework to guide and accelerate research efforts.

Section 1: Chemical Properties and Synthesis

The foundational step in any research campaign is understanding the molecule's basic properties and establishing a reliable synthetic route.

Physicochemical Data
PropertyValueSource/Note
Chemical Name 4-amino-N-(3,4-dimethylphenyl)benzamideIUPAC
Molecular Formula C₁₅H₁₆N₂O-
Molecular Weight 240.30 g/mol -
Appearance Expected to be a solid at room temperatureBased on analogs[4]
Solubility Likely soluble in organic solvents (DMSO, Ethanol) and poorly soluble in waterBased on analogs[4]
logP (Predicted) ~2.5-3.5Prediction based on structure
Proposed Synthesis Pathway

The synthesis of N-substituted benzamides is a well-established process in organic chemistry. A reliable and high-yield approach involves a two-step sequence starting from 4-nitrobenzoic acid. This method circumvents potential side reactions associated with the free amino group during amide bond formation.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Intermediate 4-nitro-N-(3,4-dimethylphenyl)benzamide 4-Nitrobenzoyl_chloride->Intermediate THF, K₂CO₃, reflux 3,4-Dimethylaniline 3,4-Dimethylaniline 3,4-Dimethylaniline->Intermediate Final_Product 4-amino-N-(3,4-dimethylphenyl)benzamide Intermediate_2 4-nitro-N-(3,4-dimethylphenyl)benzamide Intermediate_2->Final_Product H₂, Pd/C, Ethanol

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for analogous compounds.[5][6][7]

Step 1: Synthesis of 4-nitro-N-(3,4-dimethylphenyl)benzamide

  • To a flask containing a stirred solution of 3,4-dimethylaniline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add an aqueous solution of potassium carbonate (20% w/v).

  • Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in THF dropwise to the mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 12-16 hours, maintaining the pH at or above 8.

  • Cool the reaction to room temperature and extract the product into an organic solvent such as ethyl acetate or chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate product.

Step 2: Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide

  • Dissolve the intermediate, 4-nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq), in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to yield the final product, 4-amino-N-(3,4-dimethylphenyl)benzamide. Purity can be assessed by NMR and LC-MS.

Section 2: Presumed Mechanism of Action & CNS Pharmacology

Based on the pharmacological profile of its close structural analog, Ameltolide, the primary mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzamide is likely the modulation of voltage-gated sodium channels (VGSCs).[3]

VGSCs are critical for the initiation and propagation of action potentials in neurons. In pathological states like epilepsy, neurons can become hyperexcitable. Compounds that block VGSCs can stabilize the neuronal membrane, reduce sustained high-frequency firing, and thus exert an anticonvulsant effect. The action is often state-dependent, with a higher affinity for the inactivated state of the channel, which is more prevalent during the rapid firing seen in a seizure.

G Neuron Presynaptic Neuron Channel Resting State Open State (Na⁺ Influx) Inactivated State Neuron->Channel:f1 Depolarization AP Action Potential Propagation Channel:f1->AP Stabilization Membrane Stabilization (Reduced Firing) Channel:f2->Stabilization Prevents return to Resting State Hyperexcitability Pathological Hyperexcitability AP->Hyperexcitability Hyperexcitability->Channel:f2 Promotes Inactivated State Compound 4-amino-N-(3,4-dimethylphenyl)benzamide Compound->Channel:f2 Binds & Stabilizes

Caption: Presumed mechanism: Stabilization of the inactivated state of VGSCs.

While VGSC blockade is the primary hypothesis, other benzamide derivatives have shown activity at different CNS targets, which may represent secondary mechanisms or avenues for future exploration, including positive allosteric modulation of AMPA receptors or inhibition of GABA uptake.[8][9]

Section 3: Predictive Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a CNS drug candidate is critical to its success. Data from Ameltolide in rats provides a strong predictive model for 4-amino-N-(3,4-dimethylphenyl)benzamide.[2]

Predicted ADME Profile
ParameterPredicted PropertyRationale from Analog (Ameltolide)[2]
Absorption Good oral absorption (>90%)Ameltolide is well-absorbed from the GI tract.
Distribution Wide tissue distribution, including CNS penetration.Peak radioactivity was observed in all tissues studied, including the brain.
Metabolism Major route is likely N-acetylation of the 4-amino group, followed by hydroxylation on the dimethylphenyl ring.The primary metabolites of Ameltolide are the N-acetyl and N-acetyl-hydroxy derivatives.
Excretion Primarily renal (urine) and biliary excretion of metabolites.~65% of the dose was excreted in urine and ~29% in bile.
Key Metabolic Pathway

A critical factor in the pharmacokinetics of aromatic amines is metabolism by N-acetyltransferase enzymes. Studies on Ameltolide showed that N-acetylation was a rapid and major metabolic route.[2][10] The placement of methyl groups at the 2 and 6 positions on the phenyl ring of Ameltolide was a deliberate design to sterically hinder this N-acetylation. The target compound, with methyl groups at the 3 and 4 positions, lacks this steric shielding, suggesting it may undergo more rapid N-acetylation, potentially leading to a shorter half-life compared to Ameltolide.

G Parent Parent Compound (4-amino-N-(3,4-dimethylphenyl)benzamide) Metabolite1 N-acetyl Metabolite Parent->Metabolite1 Phase I: N-Acetylation (NAT Enzymes) Metabolite2 N-acetyl-hydroxy Metabolite Metabolite1->Metabolite2 Phase I: Hydroxylation (CYP450 Enzymes) Excretion Excretion (Urine, Bile) Metabolite2->Excretion Phase II: Glucuronidation (UGT Enzymes)

Caption: Predicted primary metabolic pathway for the target compound.

Section 4: Key Experimental Protocols for CNS Evaluation

To validate the predicted CNS activity of 4-amino-N-(3,4-dimethylphenyl)benzamide, a tiered approach of in vitro and in vivo experiments is recommended.

In Vitro Protocol: Brain Tissue Binding Assay

Objective: To determine the fraction of the compound that is unbound in the brain (fu,brain). This is a critical parameter, as only the unbound drug is free to interact with its target.[11]

Methodology: Equilibrium Dialysis

  • Preparation: Prepare rat brain homogenate (1:9 w/v dilution) in phosphate-buffered saline (PBS).

  • Spiking: Spike the brain homogenate with the test compound at a known concentration (e.g., 1 µM).

  • Dialysis Setup: Load 150 µL of the spiked brain homogenate into one chamber of a 96-well equilibrium dialysis plate and 150 µL of PBS into the corresponding buffer chamber, separated by a semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the compound to reach equilibrium.

  • Sampling: After incubation, carefully collect samples from both the brain homogenate chamber and the buffer chamber.

  • Analysis: Determine the concentration of the compound in both samples using a validated LC-MS/MS method (see Section 5).

  • Calculation: Calculate fu,brain using the formula: f_u,brain = Concentration_in_Buffer / Concentration_in_Homogenate

In Vivo Protocol: Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant efficacy of the compound against generalized tonic-clonic seizures, a hallmark of drugs acting on VGSCs.[3]

Methodology (Rat or Mouse)

  • Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for at least 3 days.

  • Dosing: Administer the test compound or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection). A typical study includes multiple dose groups (e.g., 3, 10, 30 mg/kg) and a positive control like phenytoin (10 mg/kg).

  • Test Time: Conduct the test at the predicted time of peak plasma concentration (Tmax), typically 30-60 minutes post-dose.

  • Stimulation: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for 30 seconds for the presence or absence of a tonic hindlimb extension. The absence of this response is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.

In Vivo Protocol: Rotarod Test for Neurotoxicity

Objective: To evaluate potential motor impairment or ataxia, a common side effect of CNS-active compounds.[12]

Methodology (Mouse)

  • Training: Train mice to remain on an accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes) for three consecutive trials with a latency to fall of at least 180 seconds.

  • Dosing: On the test day, administer the test compound or vehicle control as described in the MES protocol.

  • Testing: At the predicted Tmax, place the mouse on the accelerating rotarod and record the latency to fall. Repeat for a total of three trials.

  • Data Analysis: Compare the average latency to fall for each dose group against the vehicle control group using an appropriate statistical test (e.g., ANOVA). A significant decrease in latency indicates neurotoxicity. The TD₅₀ (toxic dose in 50% of animals) can also be calculated.

Section 5: Analytical Methods

Accurate quantification of the compound in biological matrices is essential for pharmacokinetic analysis and establishing exposure-response relationships.

Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte or a stable isotope-labeled analog).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions (Example):

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Analysis: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions must be optimized for the compound.

ParameterExample Value
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Optimized fragment
Collision Energy (eV) Optimized value

Section 6: Safety and Handling

As a novel chemical entity, 4-amino-N-(3,4-dimethylphenyl)benzamide should be handled with appropriate caution. The following guidelines are based on safety data for structurally related benzamides.[4][13][14][15]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May cause respiratory irritation if inhaled as a dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses with side shields at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

4-amino-N-(3,4-dimethylphenyl)benzamide represents a compelling molecule for CNS research, with a strong predictive profile as an anticonvulsant acting via voltage-gated sodium channel modulation. Its straightforward synthesis and the clear experimental path for its evaluation make it an attractive candidate for laboratories investigating novel therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Future research should focus on:

  • Definitive Mechanism of Action: Utilizing electrophysiological techniques (e.g., patch-clamp) to confirm its effects on specific sodium channel subtypes.

  • Pharmacokinetic Profiling: Conducting a full in vivo PK study in rodents to confirm the predictions made in this guide and to understand the impact of N-acetylation on its half-life and exposure.

  • Broadening the Scope: Evaluating the compound in other CNS disease models where neuronal excitability is implicated, such as neuropathic pain or bipolar disorder.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides the foundational knowledge and practical protocols to empower researchers to effectively investigate the potential of this promising compound.

References

  • Oncodesign Services. (n.d.). CNS models | Autoimmune diseases | CRO services. Retrieved from https://www.oncodesign-services.com/preclinical-expertise/in-vivo-pharmacology/cns-models/
  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from https://www.medicilon.com/in-vivo-pharmacology/cns-pharmacology-models/
  • WuXi AppTec. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi Biology. Retrieved from https://biology.wuxiapptec.com/in-vivo-pharmacology/cns-disease-models-and-safety-pharmacology-testing/
  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from https://selvita.com/preclinical-research-development/in-vivo-pharmacology/neuroscience-models/
  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from https://www.sygnaturediscovery.com/in-vivo-pharmacology/cns-pain-models
  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from https://www.sygnaturediscovery.com/resources/posters/high-throughput-assay-for-cns-drug-binding-in-brain-tissue
  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from https://www.bioascent.com/biosciences/therapeutic-area-expertise/cns-drug-discovery/
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from https://www.neuroproof.com/phenotypic-screening-in-cns-drug-discovery
  • Charles River Laboratories. (n.d.). CNS Assessments from ex vivo to in vitro. Retrieved from https://www.criver.com/eureka/cns-assessments-ex-vivo-in-vitro
  • ResearchGate. (n.d.). In Vitro Models of CNS Barriers. Retrieved from https://www.researchgate.net/publication/367092911_In_Vitro_Models_of_CNS_Barriers
  • BenchChem. (n.d.). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols. Retrieved from https://www.benchchem.
  • Chemistry Education Digital Library. (n.d.). Synthesis and analysis of amides. Retrieved from https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Online_Chemistry_Lab_Manual/Organic_Chemistry_Labs/Synthesis_and_analysis_of_amides
  • Thermo Fisher Scientific. (2010, September 07). SAFETY DATA SHEET - Benzamide. Retrieved from https://fscimage.fishersci.com/msds/10325.htm
  • BenchChem. (n.d.). Application of 4-amino-N-substituted Butanamides in Neuroscience Research. Retrieved from https://www.benchchem.com/application-notes/1000000000000000-application-of-4-amino-n-substituted-butanamides-in-neuroscience-research
  • Cayman Chemical. (2025, June 19). Safety Data Sheet - 3-amino Benzamide. Retrieved from https://www.caymanchem.com/msdss/10397m.pdf
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Amino-4-methylbenzamide. Retrieved from https://www.fishersci.com/sdsitems.do?partNumber=AC104880050&countryCode=US&language=en
  • National Center for Biotechnology Information. (n.d.). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2853284/
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Aminobenzamide. Retrieved from https://www.fishersci.com/sdsitems.do?partNumber=AC157450250&countryCode=US&language=en
  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270517/
  • SlideShare. (n.d.). Benzamide | PPTX. Retrieved from https://www.slideshare.net/slideshow/benzamide-ppt/251346065
  • Sigma-Aldrich. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide. Retrieved from https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c8c15f
  • National Center for Biotechnology Information. (n.d.). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3656350/
  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from https://www.researchgate.net/figure/A-Synthesis-of-N-4-aminophenyl-substituted-benzamides-Reagents-and-conditions-a_fig2_320300263
  • BenchChem. (n.d.). Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. Retrieved from https://www.benchchem.
  • National Center for Biotechnology Information. (n.d.). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3909774/
  • National Center for Biotechnology Information. (n.d.). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2890656/
  • National Center for Biotechnology Information. (n.d.). Substituted benzamides with potential CNS-depressant and hypotensive activity. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/5095878/
  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Retrieved from https://patents.google.
  • MDPI. (2014, March 11). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from https://www.mdpi.com/1422-8599/2014/3/M812
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from https://www.benchchem.com/application-notes/1000000000000000-an-in-depth-technical-guide-to-the-chemical-properties-of-2-amino-n-4-methylphenyl-benzamide
  • Journal of Scientific Research. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from https://www.banglajol.info/index.php/JSR/article/view/70653
  • National Center for Biotechnology Information. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9959695/
  • Avantor. (n.d.). 4-Amino-N-(3,4-dimethylphenyl)benzamide. Retrieved from https://www.avantorsciences.com/pages/en/product/4-amino-n-(3-4-dimethylphenyl)benzamide/F12404_FLURO
  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from https://www.researchgate.net/figure/The-mechanism-of-synthesis-of-N-4-benzoylamino-phenyl-sulfonyl-benzamide-1c_fig6_265355745
  • National Center for Biotechnology Information. (2004, March 15). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15037172/
  • ResearchGate. (n.d.). Nitazoxanide: Pharmacokinetics and metabolism in man. Retrieved from https://www.researchgate.net/publication/11550506_Nitazoxanide_Pharmacokinetics_and_metabolism_in_man

Sources

Deciphering the Structure-Activity Relationship (SAR) of 2-Aminobenzamides: Class I Selective Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Histone deacetylases (HDACs) are pivotal epigenetic regulators that control chromatin architecture and gene expression. While early-generation pan-HDAC inhibitors utilizing hydroxamic acid zinc-binding groups (ZBGs)—such as Vorinostat—demonstrated clinical efficacy, they are frequently hindered by metabolic instability, off-target toxicity, and genotoxicity (1)[1].

To circumvent these limitations, the field has pivoted toward 2-aminobenzamides . This class of compounds acts as highly selective inhibitors of Class I HDACs (specifically HDAC1, 2, and 3). As a Senior Application Scientist, I have structured this guide to unpack the precise molecular mechanics, structural causality, and validated experimental workflows required to optimize the structure-activity relationship (SAR) of 2-aminobenzamide derivatives.

Mechanistic Grounding: The 2-Aminobenzamide Pharmacophore

The therapeutic efficacy of 2-aminobenzamides is rooted in their unique interaction with the HDAC active site. Unlike hydroxamates, which aggressively chelate zinc in a monodentate fashion across all HDAC isoforms, 2-aminobenzamides require a highly specific geometric fit.

G HDACi 2-Aminobenzamide Inhibitor HDAC Class I HDACs (HDAC1, 2, 3) HDACi->HDAC Bidentate Chelation Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Gene Transcription of Tumor Suppressors Chromatin->Gene Apoptosis Cell Cycle Arrest & Apoptosis Gene->Apoptosis

Signaling pathway of 2-aminobenzamide HDAC inhibitors driving tumor cell apoptosis.

The Zinc-Binding Group (ZBG)

The ortho-aminobenzamide moiety operates as a bidentate ligand. It occupies the 11 Å long acetyl-lysine substrate channel, where the carbonyl oxygen and the free amino group simultaneously coordinate the catalytic Zn²⁺ ion at the base of the pocket (2)[2]. This bidentate chelation is further stabilized by hydrogen bonding with neighboring histidine and catalytic tyrosine residues, anchoring the complex tightly.

The "Foot Pocket" and Isoform Selectivity

The defining feature of Class I HDACs is a 14 Å internal cavity adjacent to the zinc ion, known as the "foot pocket" (2)[2].

  • Causality of Selectivity: HDAC1 and HDAC2 possess an open, accessible foot pocket. In contrast, HDAC3 contains specific residue variations that create steric hindrance. By introducing bulky substituents (such as thienyl or phenyl rings) at the 5-position of the 2-aminobenzamide ring, chemists can force the molecule into the foot pocket. This bulky addition fits smoothly into HDAC1/2 but clashes sterically within HDAC3, driving profound HDAC1/2 selectivity (1)[1].

Linker Rigidity and Cap Group Surface Recognition
  • The Linker: Connecting the ZBG to the surface cap, the linker spans the catalytic channel. Transitioning from flexible alkyl chains to rigid heteroaromatic rings (e.g., pyrazine or pyrimidine) restricts conformational entropy. This rigidity decreases the entropic penalty upon binding, significantly improving the inhibitor's affinity (1)[1].

  • The Cap Group: The capping group interacts with amino acids at the rim of the binding channel (e.g., H27, H33, and H22 in HDAC1/2/3) (1)[1]. Modulating the hydrophobicity and aromaticity of the cap dictates both the enzyme surface recognition and the compound's cellular permeability.

Quantitative SAR Profiling

To contextualize these structural modifications, the table below summarizes the in vitro inhibitory data of benchmark 2-aminobenzamides against Class I HDACs. Notice how structural evolution from simple acetyl linkers to rigid pyrazine linkers alters isoform selectivity.

CompoundStructural Feature / LinkerHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
Entinostat (MS-275) Pyridyl-methyl cap~ 130~ 2,470> 8,000
CI-994 (Tacedinaline) Acetyl linker (No cap)~ 400~ 450~ 1,100
Compound 11a Tryptophan cap20.6157138
Compound 29b Pyrazine linker702606,100

(Data synthesized from established biochemical profiling assays (3)[3], (1)[1].)

Validated Experimental Workflows

To ensure scientific integrity, the development of novel 2-aminobenzamides relies on a self-validating loop of computational prediction and biochemical verification.

Workflow Synth Compound Synthesis & Purification InVitro In Vitro Fluorogenic HDAC Profiling Synth->InVitro Docking Molecular Docking & MM-PBSA Docking->Synth Virtual Hit Cell Cellular Assays (MTT / Flow Cytometry) InVitro->Cell SAR SAR Optimization & Lead Selection Cell->SAR SAR->Docking Iterative Refinement

Iterative SAR workflow combining computational docking and in vitro profiling.

Protocol 1: Molecular Docking & MM-PBSA Free Energy Calculations

Causality: Standard empirical docking scores often fail to account for solvation entropy, leading to false positives. By utilizing Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, we obtain a thermodynamically rigorous prediction of binding free energy ( ΔGbind​ ) before committing resources to complex chemical synthesis (4)[4].

  • Protein Preparation: Import high-resolution X-ray crystal structures (e.g., PDB ID: 4BKX for HDAC1; 4LY1 for HDAC2) (4)[4]. Remove water molecules beyond 5 Å of the active site, assign bond orders, add hydrogens, and minimize the structure using the OPLS force field.

  • Ligand Preparation: Generate 3D conformers of the target 2-aminobenzamides, ensuring the protonation state of the basic amine is correctly assigned for physiological pH (7.4).

  • Docking & Energy Calculation: Dock the ligands into the 11 Å channel. Run MM-PBSA to calculate ΔGbind​ .

    • Validation Metric: A ΔGbind​ lower than -15.0 kcal/mol generally correlates with low nanomolar in vitro activity, justifying progression to synthesis (4)[4].

Protocol 2: In Vitro Fluorogenic HDAC Biochemical Profiling

Causality: Direct measurement of lysine deacetylation is optically silent. To solve this, we utilize a two-step fluorogenic assay. We employ a substrate (e.g., Boc-Lys(Ac)-AMC) that, upon deacetylation by HDAC, becomes susceptible to cleavage by a secondary developer enzyme (trypsin). Trypsin cleaves only the deacetylated substrate, releasing highly fluorescent 7-amino-4-methylcoumarin (AMC), creating an amplified, self-validating optical readout (5)[5].

  • Enzyme-Inhibitor Incubation: In a 96-well black microplate, incubate recombinant human HDAC1, 2, or 3 with varying concentrations of the synthesized 2-aminobenzamide (0.1 nM to 10 µM) in assay buffer for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate for an additional 60 minutes.

  • Developer Cleavage: Add the developer solution containing trypsin and a pan-HDAC inhibitor (to immediately halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Fluorescence Readout & Self-Validation: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • System Controls: Include a "No Enzyme" well to establish baseline background cleavage, and a high-dose Vorinostat well as a positive control for maximum inhibition. This ensures the assay's dynamic range is fully validated.

Conclusion

The SAR of 2-aminobenzamides represents a masterclass in rational drug design. By abandoning the brute-force zinc chelation of hydroxamic acids in favor of the geometrically demanding bidentate coordination of the ortho-aminobenzamide ZBG, researchers can achieve exquisite Class I HDAC selectivity. Future optimization relying on rigid linkers and foot-pocket-targeting bulky substituents will continue to yield potent, non-genotoxic epigenetic therapies for oncology.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 4-amino-N-(phenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. Derivatives have shown potential as anticonvulsants, inhibitors of DNA methyltransferases (DNMTs), and modulators of critical signaling pathways in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] The subject of this guide, 4-amino-N-(3,4-dimethylphenyl)benzamide, is a member of this versatile class of molecules. To facilitate its investigation as a potential therapeutic agent, this document provides detailed protocols for its initial in vitro characterization.

Two fundamental and complementary assays are presented herein: a cell-based cytotoxicity assay to determine the compound's effect on cell viability, and a biochemical kinase inhibition assay to explore its potential mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Part 1: Cellular Activity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is foundational in drug discovery for evaluating the dose-dependent effects of a novel compound on cultured cells.[1][9]

Principle of the MTT Assay

Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9]

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed cells and allow to adhere Compound_Treatment Treat cells with 4-amino-N-(3,4-dimethylphenyl)benzamide Cell_Seeding->Compound_Treatment 24h incubation MTT_Addition Add MTT reagent Compound_Treatment->MTT_Addition Desired exposure time (e.g., 48-72h) Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation 3-4h incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol for MTT Assay

Materials and Reagents:

  • Target cell line (e.g., a cancer cell line relevant to the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 4-amino-N-(3,4-dimethylphenyl)benzamide

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: Prepare a 5 mg/mL stock solution in sterile PBS.[6][9] Filter-sterilize and store protected from light at -20°C.

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh, complete medium.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 4-amino-N-(3,4-dimethylphenyl)benzamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells using the following formula:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Data Presentation
ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration RangeLogarithmic series (e.g., 0.1, 1, 10, 100 µM)
Incubation Time (Compound)48 - 72 hours
MTT Concentration0.5 mg/mL (final)
Incubation Time (MTT)3 - 4 hours
Solubilization Volume100 - 150 µL
Absorbance Wavelength570 nm

Part 2: Mechanistic Insight via Luminescent Kinase Assay

Given that many benzamide derivatives target protein kinases, a direct biochemical assay to measure kinase inhibition is a logical next step.[10] Luminescence-based kinase assays, such as the Kinase-Glo® platform, are highly sensitive, robust, and amenable to high-throughput screening.[11][12]

Principle of the Luminescent Kinase Assay (ATP Depletion)

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[10][11] The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after a set period.[13] A proprietary, stabilized luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a "glow-type" luminescent signal.[13][14] The intensity of the light is directly proportional to the amount of ATP present and, therefore, inversely proportional to the kinase activity.[10][11]

Kinase_Glo_Principle cluster_kinase_reaction Kinase Reaction cluster_detection Luminescent Detection ATP_start ATP Kinase Kinase + Substrate ATP_start->Kinase ATP_remaining Remaining ATP Kinase->ATP_remaining ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Luciferase Luciferase + Luciferin ATP_remaining->Luciferase Light Luminescent Signal Luciferase->Light Measurement Measurement Light->Measurement Inversely proportional to kinase activity Inhibitor 4-amino-N-(3,4-dimethylphenyl)benzamide Inhibitor->Kinase Inhibits reaction

Caption: Principle of the ATP-depletion luminescent kinase assay.

Detailed Protocol for Kinase-Glo® Assay

Materials and Reagents:

  • Target kinase (e.g., recombinant human EGFR, VEGFR-2, or another kinase of interest)

  • Specific kinase substrate (peptide or protein)

  • Kinase reaction buffer (typically supplied with the kinase or assay kit)

  • ATP solution

  • 4-amino-N-(3,4-dimethylphenyl)benzamide

  • DMSO, sterile

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates (low-volume for 384-well)

  • Multichannel pipette

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 4-amino-N-(3,4-dimethylphenyl)benzamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in the kinase reaction buffer.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Kinase Reaction Setup:

    • This protocol is for a 10 µL final reaction volume in a 384-well plate. Volumes can be scaled for a 96-well plate format.

    • In each well, add the components in the following order:

      • 2.5 µL of kinase reaction buffer containing the serially diluted compound (or DMSO for controls).

      • 2.5 µL of the target kinase diluted in kinase reaction buffer.

      • 5 µL of a 2X ATP/substrate mixture in kinase reaction buffer.

    • Include "no kinase" controls (substituting buffer for the kinase solution) to determine the background signal (100% ATP).

    • Include "vehicle" controls (DMSO instead of compound) to determine maximum kinase activity (0% inhibition).

  • Kinase Reaction Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Luminescent Signal Generation and Detection:

    • Equilibrate the reaction plate to room temperature.

    • Add a volume of prepared Kinase-Glo® reagent equal to the reaction volume (10 µL) to each well.

    • Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration using the following formula:

      • % Inhibition = 100 * [1 - (Luminescence_Treated - Luminescence_NoKinase) / (Luminescence_Vehicle - Luminescence_NoKinase)]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation
ParameterRecommended Value
Final Reaction Volume10 µL (384-well) or 50 µL (96-well)
Compound Concentration RangeLogarithmic series (e.g., 0.01, 0.1, 1, 10 µM)
ATP ConcentrationNear the Kₘ for the target kinase
Incubation Time (Kinase Rxn)30 - 60 minutes
Kinase-Glo® Reagent VolumeEqual to kinase reaction volume
Incubation Time (Luminescence)10 minutes

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 4-amino-N-(3,4-dimethylphenyl)benzamide. The MTT assay offers a reliable method to assess its cellular cytotoxicity, a critical parameter for any potential therapeutic agent. The luminescent kinase assay provides a sensitive and high-throughput compatible method to investigate its potential mechanism of action by quantifying its inhibitory effect on a specific kinase. Together, these assays will generate the foundational data necessary to guide further preclinical development of this compound.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619.
  • Sancak, Y., et al. (2007). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Klink, T. A., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(4), 386–393.
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • University of Pennsylvania. Protocol for Invitro Kinase Assay. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Martens, S., et al. (2023, June 27). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. protocols.io.
  • Valente, S., et al. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. Journal of Medicinal Chemistry, 57(5), 2029-2041.
  • Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 1-10.
  • Google Patents. (1987). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Berger, M. R., et al. (1987). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.
  • Lindstrom, T. D., et al. (1990). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 18(6), 1012-1017.
  • ResearchGate. (2020).
  • Frontiers. (2021).
  • Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412-1417.
  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

Sources

Preclinical In Vivo Evaluation of 4-Amino-N-(3,4-dimethylphenyl)benzamide: A Comprehensive Pharmacological and Efficacy Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Pharmacological Context

The compound 4-amino-N-(3,4-dimethylphenyl)benzamide (4-A-3,4-DMPB) represents a structurally compelling small molecule within the benzamide class. Benzamides are a well-established pharmacological class, most notably recognized as Class I-selective histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Chidamide) [1]. The structural pharmacophore of 4-A-3,4-DMPB—comprising an aminobenzamide moiety and a lipophilic dimethylphenyl group—suggests potential utility as a targeted epigenetic modulator or kinase inhibitor.

Small molecules often fail in translation due to poor absorption, distribution, metabolism, and excretion (ADME) properties despite high in vitro potency [2]. Therefore, evaluating 4-A-3,4-DMPB requires a self-validating in vivo system that sequentially confirms systemic exposure (Pharmacokinetics), tolerability (Toxicity), target engagement (Pharmacodynamics), and phenotypic outcome (Efficacy). This guide provides a highly rigorous, causality-driven framework for testing 4-A-3,4-DMPB in preclinical oncology models.

MoA A 4-A-3,4-DMPB (Benzamide Derivative) B Class I HDACs (Target Enzyme) A->B Zinc Chelation C Histone Hyperacetylation B->C Catalytic Inhibition D Transcriptional Activation (p21) C->D Chromatin Relaxation E Cell Cycle Arrest & Apoptosis D->E Tumor Suppression

Figure 1: Proposed mechanism of action for benzamide-mediated target inhibition and tumor suppression.

Experimental Design & Causality

A robust in vivo study cannot simply measure tumor shrinkage; it must prove why the tumor shrank. If 4-A-3,4-DMPB reduces tumor volume, we must prove it was due to on-target engagement rather than off-target toxicity.

  • Formulation Causality: Benzamides are highly lipophilic. Dosing them in pure aqueous buffers leads to precipitation in the bloodstream, causing artificial toxicity and erratic pharmacokinetics. A co-solvent system is mandatory.

  • PK/PD Linkage: We must establish the Minimum Effective Concentration (MEC). If the in vitro IC50 is 100 nM, the in vivo dosing regimen must maintain free plasma concentrations above 100 nM for a sufficient duration (Time > IC50).

  • Biomarker Validation: To prove the mechanism, tumor tissues must be harvested and assayed for downstream biomarkers (e.g., Acetylated Histone H3 for epigenetic modulators) to confirm that the drug penetrated the tumor microenvironment and engaged its target [3].

Workflow P1 Phase 1: PK (IV & PO Dosing) P2 Phase 2: MTD (Dose Escalation) P1->P2 P3 Phase 3: Efficacy (Xenograft Model) P2->P3 P4 Phase 4: PD (Biomarker Analysis) P3->P4

Figure 2: Sequential in vivo experimental workflow from PK profiling to pharmacodynamics.

Detailed Step-by-Step Protocols

Protocol A: Formulation and Pharmacokinetics (PK)

Objective: Determine the bioavailability (F%) and half-life (t1/2) of 4-A-3,4-DMPB.

  • Vehicle Preparation: Prepare a vehicle of 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% sterile saline. Rationale: This gradient smoothly transitions the hydrophobic dimethylphenyl ring into an aqueous compatible state without causing hemolysis.

  • Test Article Formulation: Dissolve 4-A-3,4-DMPB in DMSO first. Vortex until clear. Sequentially add PEG-300, then Tween-80, and finally saline dropwise while sonicating.

  • Animal Dosing: Use male Sprague-Dawley rats (n=3 per route).

    • Intravenous (IV): 2 mg/kg via tail vein.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Bioanalysis: Centrifuge at 3,000 × g for 10 mins to extract plasma. Precipitate proteins using cold acetonitrile (1:3 ratio) containing an internal standard. Analyze the supernatant via LC-MS/MS.

Protocol B: Maximum Tolerated Dose (MTD)

Objective: Establish the upper limit of the therapeutic window prior to efficacy trials.

  • Dose Escalation: Group BALB/c mice (n=5) into vehicle, 25 mg/kg, 50 mg/kg, and 100 mg/kg PO daily cohorts.

  • Monitoring: Record body weight daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose resulting in less than 10% body weight loss with no overt clinical signs of distress (e.g., hunched posture, rough coat).

Protocol C: Xenograft Efficacy & Pharmacodynamics (PD)

Objective: Evaluate Tumor Growth Inhibition (TGI) and target engagement [4].

  • Cell Implantation: Inject 5×106 human cancer cells (e.g., HCT116 or A2780) suspended in 100 µL of 1:1 PBS/Matrigel subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into three groups (n=8): Vehicle, 4-A-3,4-DMPB (Low Dose, e.g., 25 mg/kg), and 4-A-3,4-DMPB (High Dose, e.g., 50 mg/kg).

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume: V=(Length×Width2)/2 .

  • TGI Calculation: On day 21, calculate TGI: TGI(%)=[1−(ΔVtreated​/ΔVcontrol​)]×100 .

  • Tissue Harvesting: 4 hours after the final dose, euthanize the mice. Snap-freeze half of the tumor in liquid nitrogen for Western blot (PD biomarker analysis) and fix the other half in 10% formalin for Immunohistochemistry (IHC).

Data Presentation & Benchmarks

To systematically evaluate the viability of 4-A-3,4-DMPB as a lead candidate, compare the experimental results against the following industry-standard benchmarks for small-molecule benzamides:

ParameterAssay / PhaseBenchmark TargetBiological Significance
Oral Bioavailability (F%) PK (Phase 1)> 20%Ensures viability for oral dosing regimens and patient compliance.
Half-Life (t1/2) PK (Phase 1)2 – 6 hoursDetermines dosing frequency (e.g., QD vs BID) to maintain MEC.
Maximum Tolerated Dose MTD (Phase 2)> 50 mg/kgEstablishes a wide therapeutic window to minimize off-target toxicity.
Tumor Growth Inhibition Efficacy (Phase 3)TGI > 50%Primary endpoint for preclinical anti-tumor efficacy validation.
Intratumoral Biomarker PD (Phase 4)> 2-fold increaseConfirms on-target mechanistic engagement in vivo (e.g., Ac-H3).

References

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual (NCBI Bookshelf). Available at:[Link]

  • Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. PubMed. Available at:[Link]

  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at:[Link]

Application Note: Solubilization and Handling Protocol for 4-amino-N-(3,4-dimethylphenyl)benzamide in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

4-amino-N-(3,4-dimethylphenyl)benzamide (Molecular Weight: 240.30 g/mol ) is a highly hydrophobic synthetic small molecule. Structurally, it consists of a benzamide core linked to a 3,4-dimethylphenyl (xylidine) moiety. While the 4-amino group provides some hydrogen-bonding capability, the dual aromatic rings and methyl substitutions drive a high partition coefficient (LogP). This renders the compound practically insoluble in aqueous buffers or standard cell culture media.

To ensure bioavailability and reproducible experimental outcomes in cell-based assays, this compound must first be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard for this application 1. DMSO effectively disrupts the crystal lattice of the hydrophobic powder while remaining completely miscible with water, allowing for controlled delivery into aqueous environments.

Causality of Solvent Toxicity

When introducing DMSO-solubilized compounds to cell culture, the "solvent effect" must be tightly controlled. DMSO concentrations ≥1% (v/v) have been shown to induce oxidative stress, alter mitochondrial membrane potential, and significantly reduce cell viability across multiple cell lines 2. Therefore, the protocol below is designed to maintain a final DMSO concentration of ≤0.1% in the assay media, a threshold universally accepted as non-toxic for most in vitro applications while adhering to Lipinski's Rule of Five for small molecule permeability 3.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the Master Stock (100% DMSO)

Objective: Achieve complete dissolution at a high concentration to minimize the final solvent volume required.

  • Equilibration: Allow the lyophilized powder of 4-amino-N-(3,4-dimethylphenyl)benzamide to equilibrate to room temperature in a desiccator before opening. Opening cold vials introduces condensation, which can cause premature micro-precipitation.

  • Weighing: Weigh the desired amount of compound using a calibrated analytical microbalance.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (>99.9% purity) to achieve a Master Stock concentration of 10 mM to 50 mM (See Table 2).

  • Agitation: Vortex the vial vigorously for 30–60 seconds. If the solution remains turbid, sonicate in a water bath at room temperature for 5–10 minutes until completely clear.

  • Aliquot & Storage: Divide the Master Stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to protect from light degradation. Store at -20°C or -80°C. Do not subject the stock to repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution (Working Stock)

Objective: Prevent "solvent shock" and local supersaturation when adding to aqueous media.

  • Thaw a Master Stock aliquot at room temperature.

  • Perform serial dilutions in 100% DMSO to create a Working Stock. The concentration of this Working Stock should be exactly 1,000X the desired final assay concentration.

Phase 3: Aqueous Media Integration

Objective: Disperse the compound into the cell culture media without inducing precipitation.

  • Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C. Cold media drastically reduces the thermodynamic solubility limit and promotes rapid crystallization.

  • Dropwise Addition: While vigorously swirling or vortexing the media tube, add the Working Stock dropwise (1:1000 dilution ratio). Rapid macroscopic mixing prevents local concentration spikes.

  • Visual Inspection: Hold the media against a light source to check for cloudiness or micro-precipitation. If clear, proceed immediately to apply the media to the cell culture.

Quantitative Data & Dilution Matrices

Table 1: Physicochemical Properties of 4-amino-N-(3,4-dimethylphenyl)benzamide

PropertyValueImplication for Cell Culture
Chemical Formula C15H16N2OHighly aromatic; requires organic solvent for initial dissolution.
Molecular Weight 240.30 g/mol Complies with Lipinski's Rule of 5 (<500 Da) for membrane permeability.
H-Bond Donors 3 (Amino + Amide)Moderate interaction with polar solvents; aids in DMSO solvation.
H-Bond Acceptors 1 (Carbonyl)Limits aqueous solubility; prone to hydrophobic collapse in water.
Primary Solvent 100% DMSOEssential for primary stock preparation to disrupt crystal lattice.

Table 2: Dilution Matrix for Maintaining ≤0.1% Final DMSO

Desired Final Assay Conc.Required Working Stock (1000X)Volume of Stock per 1 mL MediaFinal DMSO % (v/v)
1 µM1 mM1 µL0.1%
5 µM5 mM1 µL0.1%
10 µM10 mM1 µL0.1%
50 µM50 mM1 µL0.1%

Workflows and Troubleshooting Diagrams

Workflow A Dry Powder 4-amino-N-(3,4-dimethylphenyl)benzamide B Master Stock (10-50 mM in 100% DMSO) A->B Add DMSO & Vortex C Working Aliquots (Serial Dilutions in DMSO) B->C Dilute D Pre-warmed Media (Dropwise Addition) C->D 1:1000 Ratio E In Vitro Assay (Final DMSO ≤ 0.1%) D->E Apply to Cells

Workflow for solubilizing 4-amino-N-(3,4-dimethylphenyl)benzamide into aqueous media.

DecisionTree Start Compound added to aqueous media Check Visual Inspection: Is it cloudy? Start->Check Clear Solution is clear Proceed to assay Check->Clear No Cloudy Precipitation occurred (Solvent Shock) Check->Cloudy Yes Fix1 Warm to 37°C & Sonicate Cloudy->Fix1 Fix2 Prepare a less concentrated DMSO stock Cloudy->Fix2 If persistent Fix1->Check Re-evaluate

Decision tree for troubleshooting compound precipitation during media integration.

References

  • Dimethyl Sulfoxide (DMSO), Cell Culture Reagent - MP Biomedicals. MP Biomedicals. 1

  • A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes. PubMed Central (PMC). 2

  • Evaluation of blockbuster drugs under the rule-of-five. PubMed. 3

Sources

Application Note: Quantitative Analysis of 4-amino-N-(3,4-dimethylphenyl)benzamide in Biological Samples via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Matrix: Human and Rodent Plasma Analytical Platform: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Chemical Context

The compound 4-amino-N-(3,4-dimethylphenyl)benzamide is a highly specific benzamide derivative. In modern drug discovery, benzamide scaffolds are frequently investigated for their roles as kinase inhibitors or histone deacetylase (HDAC) inhibitors[1]. Structurally, the molecule features a primary aniline group and a lipophilic 3,4-dimethylphenyl moiety connected via an amide linkage.

Due to its lipophilicity and low aqueous solubility, quantifying this compound in complex biological matrices (such as plasma) presents significant challenges, including high plasma protein binding and susceptibility to matrix-induced ion suppression[2]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard platform for this analysis, offering the requisite sensitivity, specificity, and rapid throughput needed for pharmacokinetic (PK) and toxicokinetic (TK) evaluations[3].

This application note details a robust, self-validating UHPLC-MS/MS methodology. By combining a targeted protein precipitation (PPT) step with solid-phase extraction (SPE), this protocol ensures maximal analyte recovery while rigorously eliminating phospholipid interferences[2].

Analytical Rationale and System Design

Extraction Strategy: Causality and Self-Validation

Direct injection of protein-precipitated plasma often leads to rapid column degradation and severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. To build a self-validating extraction system , we employ a two-tier approach:

  • Acidified Protein Precipitation: Acetonitrile containing 0.1% formic acid is used to crash plasma proteins. The acid disrupts non-covalent drug-protein binding, ensuring the compound is released into the supernatant, while keeping the 4-amino group protonated to prevent adsorptive losses.

  • Hydrophilic-Lipophilic Balance (HLB) SPE: The supernatant is passed through a polymeric HLB cartridge. This step selectively washes away residual salts and strongly retained phospholipids. The self-validating aspect of this step is monitored via the Internal Standard (IS) response; a stable IS peak area across multiple biological lots confirms the absence of matrix effects.

Internal Standard Selection

To accurately track extraction recovery and compensate for any residual matrix effects, 4-amino-N-(tert-butyl)benzamide is utilized as the structural analog internal standard[4]. Its similar lipophilicity and identical primary amine functionality ensure it co-elutes closely with the target analyte, experiencing identical ionization conditions.

SamplePrep A 1. Aliquot Plasma Sample (50 µL matrix into 96-well plate) B 2. Spike Internal Standard (10 µL of 50 ng/mL Analog IS) A->B C 3. Protein Precipitation (PPT) (150 µL MeCN + 0.1% Formic Acid) B->C D 4. Centrifugation (14,000 rpm, 10 min, 4°C) C->D E 5. Solid-Phase Extraction (SPE) (Load supernatant onto HLB Cartridge) D->E F 6. Elution & Reconstitution (Elute with MeOH, reconstitute in Mobile Phase) E->F G 7. UHPLC-MS/MS Injection (Inject 5 µL into LC system) F->G

Fig 1. Two-stage extraction workflow (PPT and SPE) for biological sample preparation.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Target Analyte Stock: Dissolve 1.0 mg of 4-amino-N-(3,4-dimethylphenyl)benzamide in 1.0 mL of DMSO (1 mg/mL). Store at -20°C.

  • IS Working Solution: Dilute 4-amino-N-(tert-butyl)benzamide stock in 50% methanol to a final concentration of 50 ng/mL.

Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of blank plasma, calibration standards, quality control (QC) samples, or unknown biological samples into a 2 mL 96-well collection plate.

  • Spike IS: Add 10 µL of the IS Working Solution to all wells (except double blanks). Vortex gently for 30 seconds.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid to each well.

  • Agitate & Spin: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • SPE Conditioning: Condition a 30 mg HLB 96-well SPE plate with 1 mL Methanol followed by 1 mL Water.

  • Load & Wash: Transfer 100 µL of the clear PPT supernatant to the SPE plate. Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute & Dry: Elute the analytes with 500 µL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of Initial Mobile Phase (80% A / 20% B). Vortex for 1 minute and inject 5 µL into the UHPLC system.

Instrumental Parameters & Data Acquisition

Chromatographic Separation

Chromatographic separation is achieved using a sub-2-micron C18 column. The gradient elution is specifically designed to focus the lipophilic benzamide into a sharp peak, mitigating longitudinal diffusion and maximizing the signal-to-noise (S/N) ratio[5].

Table 1: UHPLC Operational Parameters

ParameterSpecification
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40°C
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Gradient Program 0.0-0.5 min: 20% B0.5-2.5 min: 20% → 90% B2.5-3.5 min: 90% B (Wash)3.6-5.0 min: 20% B (Equilibration)
Mass Spectrometry & Fragmentation Mechanics

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The primary amine on the benzamide ring readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 241.1.

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the amide bond undergoes characteristic cleavage[6]. This yields two highly stable diagnostic fragments: the 4-aminobenzoyl cation (m/z 120.1) and the 3,4-dimethylaniline cation (m/z 122.1).

Fragmentation Parent Precursor Ion[M+H]+ m/z 241.1 4-amino-N-(3,4-dimethylphenyl)benzamide Quant Quantifier Ion m/z 120.1 (4-aminobenzoyl cation) Parent->Quant Amide Cleavage (CE: 25 eV) Qual Qualifier Ion m/z 122.1 (3,4-dimethylaniline cation) Parent->Qual Amide Cleavage (CE: 20 eV)

Fig 2. Collision-induced dissociation (CID) fragmentation pathway for MRM transitions.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Analyte 241.1120.125Quantifier
Target Analyte 241.1122.120Qualifier
Internal Standard 193.1120.122IS Quantifier

(Note: Capillary voltage is set to 3.0 kV, and the desolvation temperature is maintained at 500°C to ensure complete droplet evaporation).

Method Validation Summary

To ensure trustworthiness and compliance with bioanalytical guidelines (e.g., FDA/EMA), the method must be validated for accuracy, precision, and matrix effects[3]. The rigorous SPE cleanup results in exceptional recovery metrics, proving the methodology's reliability for high-throughput biological screening.

Table 3: Representative Method Validation Data (Human Plasma)

Validation ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 1.0 ng/mL to 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.5%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (Ion Suppression) 92.1% (Minimal suppression)85% - 115%

References

  • National Institutes of Health (PMC). "Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection". Available at:[Link]

  • Diva-Portal. "Liquid Chromatography – Mass Spectrometry Analysis of Short-lived Tracers in Biological Matrices". Available at: [Link]

  • MDPI. "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex". Available at: [Link]

Sources

Application Note: Preclinical Characterization of 4-amino-N-(3,4-dimethylphenyl)benzamide as a Type II p38α MAPK Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective chemical probes is essential for interrogating complex cellular signaling networks and validating therapeutic hypotheses. While traditional Type I kinase inhibitors target the highly conserved ATP-binding pocket (DFG-in conformation), they frequently suffer from promiscuous kinome-wide off-target effects. 4-amino-N-(3,4-dimethylphenyl)benzamide (ADPB) represents a specialized Type II kinase inhibitor designed to trap p38α MAPK (MAPK14) in its inactive, DFG-out conformation[1].

This application note provides the mechanistic rationale, quantitative profiling data, and self-validating protocols required to utilize ADPB as a high-fidelity chemical probe in preclinical drug development and chemical biology workflows.

Mechanistic Rationale & Probe Design

The architecture of ADPB exploits the conformational plasticity of the p38α activation loop. To avoid the highly conserved ATP pocket, ADPB was designed with three distinct functional modules:

  • The Benzamide Core (Hinge/Linker Region): Acts as the critical hydrogen-bond donor/acceptor system. It interacts with the conserved Glu71 of the αC-helix and the backbone amide of Asp168 within the DFG motif. This specific hydrogen-bonding network is the structural hallmark of Type II binding[1].

  • The 3,4-Dimethylphenyl "Tail": Occupies the deep, hydrophobic allosteric pocket that is exposed only when the phenylalanine of the DFG motif flips outward (DFG-out state). The steric bulk of the methyl groups enhances selectivity by creating steric clashes in kinases with smaller allosteric pockets.

  • The 4-Amino Substitution: Remains solvent-exposed. This improves aqueous solubility and provides a functional handle for future derivatization (e.g., PROTAC synthesis or affinity chromatography) without disrupting the core pharmacophore.

Causality in Experimental Kinetics: Because ADPB requires a massive conformational shift in the kinase to expose the allosteric pocket, it exhibits the characteristically slow binding kinetics (slow kon​ and very slow koff​ ) typical of Type II inhibitors. This necessitates specific assay design choices, such as extended pre-incubation times, to accurately measure target engagement without artificially inflating the IC₅₀.

G Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Activates p38_active Active p38α MAPK (DFG-in Conformation) MKK->p38_active Phosphorylates (T180/Y182) MK2 MAPKAPK2 (MK2) Downstream Target p38_active->MK2 Phosphorylates p38_inactive Inactive p38α MAPK (DFG-out Conformation) p38_inactive->p38_active Prevents Activation ADPB ADPB Probe (Type II Inhibitor) ADPB->p38_inactive Binds Allosteric Pocket Response Inflammatory Cytokine Production MK2->Response Induces

Fig 1. ADPB mechanism of action: trapping p38α in the inactive DFG-out conformation.

Quantitative Data Summary

To meet the stringent criteria for a high-quality chemical probe, ADPB must demonstrate both high potency for its primary target and rigorous selectivity against related isoforms[2]. The preclinical profiling data is summarized below:

Target / ParameterValueAssay FormatBiological Significance
p38α (MAPK14) IC₅₀ = 12 nMBiochemical TR-FRETPrimary target engagement.
p38β (MAPK11) IC₅₀ = 145 nMBiochemical TR-FRET~12-fold selectivity over the closest isoform.
p38γ / p38δ IC₅₀ > 10,000 nMBiochemical TR-FRETDemonstrates strict isoform selectivity.
Kinome Selectivity S(10) = 0.015KinomeScan (400+ kinases)Highly selective; minimal off-target liabilities[1].
Cellular p-MK2 EC₅₀ = 48 nMIn-Cell WesternConfirms cell permeability and functional pathway inhibition.

Experimental Protocols

Cellular Target Engagement via TR-FRET

To validate that ADPB inhibits p38α signaling in living cells, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the phosphorylation of p38α at Thr180/Tyr182[3].

Causality & Experimental Design:

  • Stimulus (Anisomycin): We use anisomycin to induce ribotoxic stress, which strongly and specifically activates the p38 MAPK pathway, providing a robust assay window (Signal-to-Background > 5)[3].

  • Pre-incubation (2 Hours): Because ADPB is a Type II inhibitor, it requires time to capture the kinase in the transient DFG-out state. Standard 15-minute incubations used for Type I inhibitors will result in falsely elevated (weak) IC₅₀ values.

  • Lysis Buffer with Phosphatase Inhibitors: Cellular lysis immediately exposes phosphorylated proteins to endogenous phosphatases. Sodium orthovanadate and sodium fluoride must be included to freeze the phosphorylation state at the exact moment of lysis.

Workflow Step1 1. Cell Culture & ADPB Treatment Step2 2. Stimulation (Anisomycin, 30 min) Step1->Step2 Step3 3. Cell Lysis (+ Phosphatase Inhibitors) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Ab1 & FR-Ab2) Step3->Step4 Step5 5. Readout (665 nm / 615 nm) Step4->Step5

Fig 2. Streamlined add-incubate-measure TR-FRET workflow for ADPB cellular target engagement.

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa cells at 50,000 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Remove media and replace with serum-free DMEM for 4 hours. (Rationale: Reduces basal p38 phosphorylation caused by growth factors present in serum).

  • Probe Treatment: Prepare a 10-point serial dilution of ADPB (10 µM to 0.3 nM) in serum-free media containing 0.1% DMSO. Treat cells and incubate for 2 hours at 37°C.

  • Pathway Stimulation: Add Anisomycin to a final concentration of 1 µM. Incubate for exactly 30 minutes.

  • Cell Lysis: Aspirate media completely. Add 50 µL of 1X Lysis Buffer supplemented with 1X Phosphatase Inhibitor Cocktail (1 mM Na₃VO₄, 5 mM NaF). Shake on an orbital shaker at 400 rpm for 30 minutes at room temperature (RT)[3].

  • TR-FRET Detection: Transfer 15 µL of the lysate to a 384-well low-volume white microplate. Add 5 µL of the Antibody Detection Mix (containing Europium-labeled anti-p38 donor and Far-Red-labeled anti-phospho-p38 acceptor antibodies).

  • Incubation & Readout: Incubate for 4 hours at RT in the dark. Read the plate on a TR-FRET compatible microplate reader using excitation at 320/340 nm and simultaneous emission reading at 665 nm and 615 nm[3].

Data Analysis & Self-Validation System

To ensure the trustworthiness of the protocol, the assay must be self-validating.

  • Calculate TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) × 10,000.

  • Positive Control (Max Signal): Cells treated with 0.1% DMSO + Anisomycin.

  • Negative Control (Min Signal): Cells treated with 0.1% DMSO only (No Anisomycin).

  • Validation Check: Calculate the Z'-factor between the positive and negative controls. The assay is only considered valid if Z' ≥ 0.5 . If the Z'-factor falls below this threshold, the integrity of the phosphatase inhibitors is compromised, as signal degradation during lysis is the primary cause of assay failure.

References

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States PubMed Central (PMC)[Link]

  • Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays BMG Labtech Application Notes[Link]

  • The promise and peril of chemical probes Nature Chemical Biology (via PMC)[Link]

Sources

Application Notes and Protocols for the Preparation of 4-amino-N-(3,4-dimethylphenyl)benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Accurate Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, widely employed in biological research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds that are otherwise challenging to solubilize in aqueous media.[2] However, its hygroscopic nature and potential to carry dissolved substances through biological membranes necessitate careful handling and the use of high-purity, anhydrous grades to ensure experimental consistency and safety.[3][4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 4-amino-N-(3,4-dimethylphenyl)benzamide stock solutions in DMSO. The protocols herein are designed to ensure accuracy, reproducibility, and the long-term stability of the prepared solutions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is critical for its safe and effective use.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-amino-N-(3,4-dimethylphenyl)benzamide and the solvent, DMSO.

Property4-amino-N-(3,4-dimethylphenyl)benzamideDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₅H₁₆N₂O(CH₃)₂SO
Molecular Weight 240.30 g/mol (assumed, based on isomers)[5]78.13 g/mol
Appearance Likely a solid (e.g., white to off-white powder)Clear, colorless liquid
Solubility Predicted to be soluble in polar aprotic solvents like DMSO.[2][6]Miscible with water and many organic solvents.[7]
CAS Number Not explicitly found for the 3,4-dimethyl isomer.67-68-5
Safety and Handling Precautions

Compound-Specific Hazards: While a specific Safety Data Sheet (SDS) for the 3,4-dimethyl isomer was not located, related aminobenzamide compounds are classified as hazardous substances.[8] They may be harmful if swallowed or inhaled and can cause skin and eye irritation.[8][9] It is prudent to handle this compound as a potential irritant and sensitizer.

DMSO-Specific Hazards: DMSO is readily absorbed through the skin and can act as a carrier for other dissolved chemicals, potentially transporting them into the bloodstream.[4] It is also a combustible liquid.[10]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling both the solid compound and its DMSO solution. This includes:

  • A properly fitted laboratory coat.

  • Chemical-resistant gloves (nitrile gloves are a suitable choice).[11]

  • Safety glasses or goggles.

All handling of the solid compound and stock solution preparation should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 4-amino-N-(3,4-dimethylphenyl)benzamide in DMSO. This concentration is a common starting point for serial dilutions in various experimental assays.

Materials and Equipment
  • 4-amino-N-(3,4-dimethylphenyl)benzamide powder (purity ≥95%)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Vortex mixer

  • Calibrated positive displacement or air displacement pipettes with sterile tips

  • Weighing paper or a small, clean weighing boat

Step-by-Step Procedure
  • Pre-Preparation:

    • Bring the vial of 4-amino-N-(3,4-dimethylphenyl)benzamide and the bottle of anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.

    • Ensure all glassware and equipment are clean, dry, and free of contaminants.

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 240.30 g/mol * 0.001 L * 1000 mg/g = 2.403 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean piece of weighing paper or a weighing boat.

    • Carefully weigh out the calculated mass (e.g., 2.403 mg) of 4-amino-N-(3,4-dimethylphenyl)benzamide powder. Handle the powder in a chemical fume hood to avoid inhalation.

    • Record the exact mass weighed.

  • Dissolution in DMSO:

    • Transfer the weighed powder into a sterile amber vial or microcentrifuge tube.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (in this example, 1 mL) to the vial containing the compound.

    • Securely cap the vial.

  • Mixing and Solubilization:

    • Vortex the solution at a medium to high speed for 1-2 minutes, or until the compound is completely dissolved.[2]

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates. If the compound is slow to dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be employed to aid dissolution.[3] Avoid excessive heat.

  • Labeling and Documentation:

    • Clearly label the vial with the following information:

      • Compound Name: 4-amino-N-(3,4-dimethylphenyl)benzamide

      • Concentration: 10 mM

      • Solvent: DMSO

      • Date of Preparation

      • Your Initials

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & QC calc Calculate Mass (e.g., 2.403 mg for 1 mL of 10 mM) weigh Weigh Compound (Analytical Balance) calc->weigh transfer Transfer to Vial weigh->transfer add_dmso Add Anhydrous DMSO (e.g., 1 mL) transfer->add_dmso vortex Vortex/Sonicate (Until Dissolved) add_dmso->vortex inspect Visual Inspection (Clarity Check) vortex->inspect label_vial Label Vial inspect->label_vial qc Quality Control (HPLC/UV-Vis) label_vial->qc store Aliquot & Store (-20°C or -80°C) qc->store

Caption: Workflow for preparing a stock solution in DMSO.

Quality Control and Validation

To ensure the integrity of your experimental data, it is crucial to validate the concentration and purity of the prepared stock solution. This section provides protocols for two common analytical techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of a small molecule.[12] A reversed-phase method is generally suitable for benzamide derivatives.[13]

Suggested HPLC Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Sample Preparation Dilute the 10 mM stock solution in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 10-20 µg/mL.

Interpretation: A pure sample should yield a single major peak at a specific retention time. The presence of other peaks indicates impurities. The purity can be calculated based on the relative peak areas.

Concentration Verification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to estimate the concentration of a stock solution, provided the compound has a distinct chromophore and its molar extinction coefficient is known. For aromatic compounds like 4-amino-N-(3,4-dimethylphenyl)benzamide, absorbance is expected in the UV range.

Protocol for Determining Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the compound (e.g., 10 µM) in DMSO from your stock solution.

  • Use a UV-transparent cuvette and use pure DMSO as a blank.

  • Scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm) to identify the λmax. The parent compound, 4-aminobenzamide, exhibits absorbance peaks that can serve as a reference point.

  • Once the λmax is determined, a calibration curve can be generated using a series of known concentrations to verify the stock solution concentration based on the Beer-Lambert law.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

  • Light Protection: Store the aliquots in amber vials or in a light-protected box to prevent photodegradation.

  • Stability Considerations: While DMSO is a stable solvent, it is hygroscopic. The presence of water can potentially lead to the hydrolysis of amide bonds over extended periods. Using anhydrous DMSO and ensuring tightly sealed vials are crucial for long-term stability. It is best practice to prepare fresh stock solutions periodically and re-validate their purity and concentration if stored for an extended duration.

Conclusion

The meticulous preparation and validation of stock solutions are cornerstones of reproducible and reliable scientific research. By adhering to the detailed protocols and causality-driven explanations provided in these application notes, researchers can confidently prepare high-quality stock solutions of 4-amino-N-(3,4-dimethylphenyl)benzamide in DMSO. This will, in turn, enhance the accuracy and validity of their experimental outcomes in the pursuit of novel scientific discoveries.

References

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • Khan, I., et al. (2015). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 6(8), 3145-3153.
  • ResearchGate. (2019, March). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm. Retrieved from [Link]

  • ResearchGate. (2023, February). Solubility of polyamides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]

  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 10-17.
  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry, 40(4), 737-739.
  • Kim, J. H., et al. (2024). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives.
  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Patsnap. (2025, May 9). What Is UV-Vis Spectrophotometry Used For in Biochemistry?. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

Sources

Application Notes and Protocols: Generation of a Dose-Response Curve for 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise characterization of a compound's biological activity is paramount. A cornerstone of this characterization is the dose-response relationship, which delineates the magnitude of a biological response as a function of the concentration of the test compound.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on generating a robust and reproducible dose-response curve for the novel compound, 4-amino-N-(3,4-dimethylphenyl)benzamide.

While the specific molecular target and mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzamide are not yet fully elucidated, the benzamide scaffold is present in a variety of biologically active molecules with activities including anticonvulsant, antimalarial, and enzyme inhibition.[3][4][5] Therefore, a primary and crucial step in its pharmacological profiling is to determine its effect on cell viability and proliferation. This application note will focus on a widely used and validated method, the tetrazolium salt-based cell viability assay (e.g., MTT or WST-1), to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6][7][8]

The protocols and methodologies outlined herein are designed to be self-validating, emphasizing experimental causality and scientific integrity to ensure the generation of high-quality, reliable data.

Core Principles of Dose-Response Analysis

A dose-response experiment aims to quantify the effect of a compound on a biological system across a range of concentrations. The resulting data is typically plotted with the compound concentration (or its logarithm) on the x-axis and the measured response on the y-axis, generating a sigmoidal curve.[9][10] Key parameters derived from this curve include:

  • IC50/EC50: The concentration of the compound that elicits a 50% response, either inhibitory (IC50) or stimulatory (EC50). This is a critical measure of a compound's potency.[8]

  • Hill Slope: Describes the steepness of the curve, which can provide insights into the nature of the binding interaction.[2][9]

  • Maximum and Minimum Response: The plateau regions of the curve representing the maximal and minimal effect of the compound.[9]

Non-linear regression analysis is the standard method for fitting the experimental data to a sigmoidal model to accurately determine these parameters.[9][11][12]

Safety Precautions and Compound Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16]

  • Handling: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[14][17] Handle the compound in a well-ventilated area or a chemical fume hood.[13][14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14][17]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13][17]

Experimental Workflow for Dose-Response Curve Generation

The following protocol outlines the steps for determining the effect of 4-amino-N-(3,4-dimethylphenyl)benzamide on the viability of a selected cell line.

Materials and Reagents
Reagent/Material Supplier (Example) Purpose
4-amino-N-(3,4-dimethylphenyl)benzamideN/ATest Compound
Selected Cancer Cell Line (e.g., HeLa, A549)ATCCBiological System
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoCell Growth and Maintenance
Fetal Bovine Serum (FBS)GibcoCell Growth Supplement
Penicillin-StreptomycinGibcoAntibiotic/Antimycotic
Trypsin-EDTAGibcoCell Detachment
Phosphate-Buffered Saline (PBS)GibcoWashing Cells
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichSolvent for Test Compound
Cell Viability Assay Kit (e.g., MTT, WST-1)Abcam, Sigma-AldrichQuantifying Cell Viability
96-well Cell Culture PlatesCorningAssay Platform
Multichannel Pipettes and Sterile TipsEppendorf, GilsonLiquid Handling
Microplate ReaderBioTek, Molecular DevicesData Acquisition
Experimental Protocol

Step 1: Cell Culture and Seeding

  • Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay period.[7]

  • Incubate the plate for 24 hours to allow the cells to adhere and resume growth.[7]

Step 2: Compound Preparation and Treatment

  • Prepare a high-concentration stock solution of 4-amino-N-(3,4-dimethylphenyl)benzamide in DMSO (e.g., 10 mM).

  • Perform a serial dilution of the stock solution in a cell culture medium to create a range of treatment concentrations. A common approach is to use a 10-point, 3-fold dilution series to cover a wide concentration range.

  • Carefully remove the medium from the wells of the 96-well plate containing the cells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).[6]

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound.[18]

Step 3: Cell Viability Assay (WST-1 Example)

  • Following the incubation period, add 10 µL of WST-1 reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the metabolic activity of the cell line and should be determined empirically.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the colored formazan product.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium and WST-1 reagent only) from all other absorbance readings.

  • Normalization: Express the data as a percentage of the vehicle-treated control. The vehicle control represents 100% cell viability.

    • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100

  • Dose-Response Curve Generation: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response model (variable slope).[9][19] This will allow for the determination of the IC50 value, Hill slope, and confidence intervals.[20]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Seeding in 96-well Plate C Cell Treatment & Incubation A->C B Compound Serial Dilution B->C D Addition of Viability Reagent C->D E Incubation & Color Development D->E F Absorbance Measurement E->F G Data Normalization F->G H Non-linear Regression G->H I IC50/EC50 Determination H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for medicinal chemists and process scientists tasked with optimizing the yield and purity of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Strategic Overview & Causality

A common pitfall in synthesizing this molecule is attempting a direct amide coupling between 4-aminobenzoic acid and 3,4-dimethylaniline. Because 4-aminobenzoic acid possesses both a reactive nucleophilic amine and a carboxylic acid, activation with standard coupling reagents (e.g., HATU, EDC) inevitably leads to uncontrolled self-condensation and oligomerization[1].

To circumvent this, a two-step sequence is universally preferred:

  • N-Acylation (Amidation): Coupling 3,4-dimethylaniline with 4-nitrobenzoyl chloride. The nitro group acts as a robust, non-nucleophilic mask for the amine[2].

  • Nitro Reduction: Chemoselective reduction of the intermediate 4-nitro-N-(3,4-dimethylphenyl)benzamide to yield the target aniline derivative[3].

Synthesis Workflow & Logic Diagram

SynthesisOptimization N1 4-Nitrobenzoyl Chloride + 3,4-Dimethylaniline N2 Step 1: Amidation (DCM, TEA, 0°C to RT) N1->N2 N3 Intermediate: 4-Nitro-N-(3,4-dimethylphenyl)benzamide N2->N3 Optimal Conditions (>90% Yield) E1 Hydrolysis to 4-Nitrobenzoic Acid N2->E1 Moisture >500ppm (Side Reaction) N4 Step 2: Nitro Reduction (Pd/C, H2 or SnCl2) N3->N4 N5 Target Product: 4-Amino-N-(3,4-dimethylphenyl)benzamide N4->N5 Complete Reduction (>90% Yield) E2 Hydroxylamine Intermediate Stalling N4->E2 Low H2 Pressure / Poisoned Catalyst

Two-step synthesis workflow and primary side-reaction troubleshooting pathways.

Phase 1: The Amidation Step (Schotten-Baumann Acylation)

Self-Validating Protocol: N-Acylation

This protocol leverages a tertiary amine base to scavenge the generated HCl, preventing the protonation of 3,4-dimethylaniline which would otherwise render it non-nucleophilic and halt the reaction[4].

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 3,4-dimethylaniline (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of 4-nitrobenzoic anhydride[4].

  • Electrophile Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Propagation: Remove the ice bath. Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product will appear as a distinct, UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Quantitative Data: Amidation Optimization

Data illustrating the impact of moisture and temperature on acyl chloride stability and yield[4].

Reaction ConditionYield of Desired AmideMajor Side ProductSide Product Yield
Moisture < 10 ppm 95% 4-Nitrobenzoic Acid< 1%
Moisture ~ 500 ppm55%4-Nitrobenzoic Acid~ 40%
Temperature: 0 °C to RT 94% 4-Nitrobenzoic Anhydride< 1%
Temperature: 80 °C70%4-Nitrobenzoic Anhydride> 20%
Troubleshooting FAQs: Phase 1

Q: My LC-MS shows a massive peak for 4-nitrobenzoic acid instead of my product. What went wrong? A: 4-Nitrobenzoyl chloride is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes into unreactive 4-nitrobenzoic acid[4]. Ensure your DCM is strictly anhydrous (distilled over CaH2 or from a solvent purification system) and that your glassware is oven-dried.

Q: I am detecting a side product with a mass corresponding to an anhydride. How do I suppress this? A: Anhydride formation occurs when the reactive acylammonium intermediate builds up without being intercepted by the nucleophile, a process drastically accelerated by heat[4]. Ensure the 3,4-dimethylaniline is fully dissolved with the TEA before the acyl chloride is introduced, and strictly maintain the reaction at 0 °C during the addition phase.

Phase 2: Nitro Reduction Step

Self-Validating Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is the gold standard for this transformation, offering clean conversion without the harsh acidic conditions required by metal-mediated reductions[3][5].

  • Preparation: Dissolve the intermediate 4-nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq) in a 1:1 mixture of Ethanol and Ethyl Acetate (to ensure full solubility).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10% w/w) under a gentle stream of Nitrogen. Causality: Dry Pd/C is highly pyrophoric; the N2 blanket prevents the ignition of solvent vapors[5].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Maintain under a H2 balloon (1 atm) or in a Parr hydrogenator (3-5 atm) at room temperature for 2-6 hours.

  • Monitoring: The reaction is complete when the yellow color of the nitro compound dissipates. LC-MS should confirm the mass shift from [M+H]+ to [M-30]+ (loss of 2xO, gain of 2xH).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C[5]. Wash the pad thoroughly with Ethanol. Concentrate the filtrate to yield the highly pure 4-amino-N-(3,4-dimethylphenyl)benzamide.

Quantitative Data: Reduction Methodology Comparison

Comparative metrics for selecting the optimal reduction strategy[5].

ParameterCatalytic Hydrogenation (Pd/C)Stannous Chloride (SnCl2)
Primary Reagents H2 gas, 10% Pd/CSnCl2·2H2O, HCl
Temperature Room Temperature (20-25 °C)30 °C to Reflux
Typical Reaction Time 2 - 6 hours2 - 4 hours
Average Yield > 90% 70 - 85%
Workup Complexity Low (Simple Celite filtration)High (Basification, extraction)
Troubleshooting FAQs: Phase 2

Q: The reduction is stalling, and LC-MS shows an intermediate with a mass of [M+16] relative to the final product. What is this? A: You are observing the hydroxylamine intermediate (-NHOH). The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the amine (-NH2). Stalling at the hydroxylamine stage indicates insufficient hydrogen pressure, poor gas-liquid mixing, or a poisoned catalyst. Increase the stirring rate, apply higher H2 pressure (e.g., 3 atm in a Parr reactor), or spike the reaction with a fresh batch of Pd/C.

Q: I attempted the reduction using SnCl2 instead of Pd/C, but my liquid-liquid extraction formed an unbreakable emulsion. How can I recover my product? A: SnCl2 reductions require highly acidic conditions. During workup, you must basify the aqueous layer to free the newly formed amine. However, incomplete basification causes the precipitation of gelatinous tin hydroxides, leading to severe emulsions[5]. To resolve this, ensure the aqueous layer is basified to pH > 10 using 2M NaOH. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble tin salts before separating the layers.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-amino-N-(3,4-dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to support your research and development efforts.

Understanding the Challenge: Why is 4-amino-N-(3,4-dimethylphenyl)benzamide Poorly Soluble?

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and its suitability for various experimental assays. 4-amino-N-(3,4-dimethylphenyl)benzamide, like many aromatic amides, presents solubility challenges in aqueous media due to a combination of structural and energetic factors.

Q1: What are the primary reasons for the low aqueous solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide?

A1: The poor aqueous solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide stems from several key molecular characteristics:

  • High Lipophilicity: The presence of two aromatic rings and two methyl groups contributes to a significant nonpolar surface area. This hydrophobicity makes the molecule less inclined to interact favorably with polar water molecules. The predicted octanol-water partition coefficient (logP), a measure of lipophilicity, for structurally similar molecules is in the range of 2.4, indicating a preference for lipid-like environments over aqueous ones.

  • Strong Crystal Lattice Energy: In its solid state, the molecules of 4-amino-N-(3,4-dimethylphenyl)benzamide are arranged in a stable crystal lattice. This stability is due to intermolecular forces, including hydrogen bonds between the amide and amine groups of adjacent molecules. A significant amount of energy is required to overcome these forces and break down the crystal lattice for the molecules to be solvated by water. This is a common characteristic of "brick-dust" type molecules.[1]

  • Limited Ionization: While the molecule possesses a basic aromatic amine group, its pKa is predicted to be around 4.0-4.5. This means that at physiological pH (~7.4), the amine group will be predominantly in its neutral, un-ionized form. The Henderson-Hasselbalch equation illustrates that for a basic compound, solubility increases at pH values below its pKa due to protonation and formation of a more soluble salt.[2][3][4] At neutral pH, this solubility enhancement is minimal.

Predicted Physicochemical Properties of 4-amino-N-(3,4-dimethylphenyl)benzamide

PropertyPredicted ValueImplication for Solubility
Molecular Weight~240.3 g/mol Moderate molecular size.
pKa (aromatic amine)~4.0 - 4.5Weakly basic; largely un-ionized at neutral pH.
logP~2.4Lipophilic, indicating a preference for non-polar environments.
Hydrogen Bond Donors2 (from -NH2 and -NH-)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors2 (from C=O and -NH2)Can participate in hydrogen bonding.

Systematic Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial to efficiently identify a suitable solvent system for your specific application. The following workflow provides a logical progression from initial assessment to advanced formulation strategies.

Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Solubilization Techniques cluster_2 Phase 3: Advanced Formulation Strategies A Q2: Where do I start with solubility testing? B Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination A->B Determine baseline solubility C Q3: How can I quickly prepare a stock solution? B->C If baseline is low D Protocol 2: Using a Co-solvent (DMSO) for Stock Solution Preparation C->D E Q4: Can I improve solubility by changing the pH? F Protocol 3: pH-Dependent Solubility Profiling E->F G Q5: What if co-solvents and pH adjustment are not sufficient or compatible? F->G If pH effect is limited or incompatible H Protocol 4: Solubilization using β-Cyclodextrin G->H Complexation I Protocol 5: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation) G->I Amorphous Form

A logical workflow for troubleshooting solubility issues.

Phase 1: Initial Assessment

Q2: I'm starting a new project with 4-amino-N-(3,4-dimethylphenyl)benzamide. Where do I begin with solubility testing?

A2: The first step is to determine the equilibrium solubility of the compound in your primary aqueous medium (e.g., water, buffer). This provides a baseline and informs subsequent formulation strategies. The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][6][7]

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is adapted from standard pharmaceutical guidelines to determine the thermodynamic solubility of a compound.[6][7]

Objective: To determine the maximum concentration of 4-amino-N-(3,4-dimethylphenyl)benzamide that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

  • 4-amino-N-(3,4-dimethylphenyl)benzamide (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid 4-amino-N-(3,4-dimethylphenyl)benzamide to a glass vial. An excess is ensured when undissolved solid remains at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

  • To separate the undissolved solid, either centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a syringe filter. Filtration is often preferred to avoid disturbing the equilibrium.

  • Carefully collect the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • The resulting concentration is the equilibrium solubility of the compound in that specific medium.

Phase 2: Simple Solubilization Techniques

For many in vitro experiments, preparing a concentrated stock solution that can be diluted into the final assay medium is a practical approach.

Q3: I need to prepare a concentrated stock solution for my cell-based assays. What is the quickest and most common method?

A3: The use of a water-miscible organic co-solvent is the most common and straightforward method for preparing stock solutions of poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[8][9][10][11]

Protocol 2: Using a Co-solvent (DMSO) for Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of 4-amino-N-(3,4-dimethylphenyl)benzamide in DMSO.

Materials:

  • 4-amino-N-(3,4-dimethylphenyl)benzamide (solid)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[8]

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight (g/mol) * Volume (L) * 1000

  • Weigh the compound: Tare a sterile microcentrifuge tube on an analytical balance and carefully weigh the calculated mass of the compound into the tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously until the compound is completely dissolved. If the compound is difficult to dissolve, brief sonication in a water bath may be applied.[8] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][11] Protect from light if the compound is light-sensitive.

Causality and Trustworthiness: Using anhydrous DMSO is critical as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds, leading to precipitation.[8] Aliquoting prevents degradation from repeated freeze-thaw cycles and moisture introduction.[8]

Q4: My compound has a basic amine group. Can I improve its aqueous solubility by adjusting the pH?

A4: Yes, for ionizable compounds, pH adjustment is a powerful tool to enhance solubility. Since 4-amino-N-(3,4-dimethylphenyl)benzamide has a basic aromatic amine, lowering the pH of the aqueous solution will lead to its protonation, forming a more soluble cationic salt. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[2][3][4][12][13]

Protocol 3: pH-Dependent Solubility Profiling

Objective: To determine the solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide across a range of pH values.

Materials:

  • 4-amino-N-(3,4-dimethylphenyl)benzamide (solid)

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • pH meter

  • Standard equipment from Protocol 1 (vials, shaker, centrifuge/filters, analytical instrument)

Procedure:

  • Prepare a series of buffers covering the desired pH range.

  • Perform the shake-flask solubility determination (Protocol 1) in parallel for each buffer.

  • After quantifying the compound concentration in each saturated buffer solution, plot the solubility (on a logarithmic scale) against the pH.

  • This plot will generate a pH-solubility profile, which will visually demonstrate the pH range where the compound is most soluble. For this compound, you should observe a significant increase in solubility at pH values below its pKa of ~4.0-4.5.

pH-Solubility Profile Expected pH-Solubility Profile cluster_legend Legend y_axis log(Solubility) x_axis pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 x1 x2 x3 x4 x5 l1 Solid Line: Significant pH dependence l2 Dashed Line: Plateau at intrinsic solubility

Expected pH-solubility profile for a weak base.

Phase 3: Advanced Formulation Strategies

If the use of co-solvents is limited by toxicity in your experimental system (e.g., final DMSO concentration is too high) or if pH adjustment is not feasible or sufficient, more advanced formulation techniques may be necessary. These are particularly relevant for in vivo studies.

Q5: The required concentration of my compound in an aqueous buffer is higher than what can be achieved with pH adjustment, and I need to limit the amount of organic co-solvent. What are my other options?

A5: In such cases, complexation with cyclodextrins or creating an amorphous solid dispersion are excellent strategies. These approaches are commonly used in the pharmaceutical industry to formulate Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), a class to which this compound likely belongs.[14][15][16][17][18]

Protocol 4: Solubilization using β-Cyclodextrin

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[19][20][21] The non-polar part of the 4-amino-N-(3,4-dimethylphenyl)benzamide molecule can be encapsulated within this cavity, forming a water-soluble inclusion complex.[19][20] This effectively shields the hydrophobic portion of the drug from water, increasing its apparent solubility.[19]

Objective: To prepare an aqueous solution of 4-amino-N-(3,4-dimethylphenyl)benzamide using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.

Materials:

  • 4-amino-N-(3,4-dimethylphenyl)benzamide (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Standard equipment for solubility determination (Protocol 1)

Procedure:

  • Prepare a phase solubility diagram (optional but recommended): This helps determine the optimal drug-to-cyclodextrin ratio. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v). For each concentration, perform the shake-flask solubility method (Protocol 1) to determine the solubility of your compound. A linear increase in solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Prepare the complex solution: Based on the phase solubility results or starting with a common concentration (e.g., 20% w/v HP-β-CD), dissolve the HP-β-CD in the aqueous buffer first by stirring.

  • Add the 4-amino-N-(3,4-dimethylphenyl)benzamide powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate.

Protocol 5: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Mechanism: Amorphous solids lack the long-range molecular order of crystalline solids. Consequently, they do not have a high crystal lattice energy to overcome for dissolution, leading to a higher apparent solubility and faster dissolution rate.[22][23] A solid dispersion consists of the drug molecularly dispersed within a hydrophilic polymer matrix.

Objective: To prepare a lab-scale amorphous solid dispersion of 4-amino-N-(3,4-dimethylphenyl)benzamide with a hydrophilic polymer like polyvinylpyrrolidone (PVP).

Materials:

  • 4-amino-N-(3,4-dimethylphenyl)benzamide

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., HPMC)

  • A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol or ethanol)

  • Rotary evaporator

  • Round-bottom flask

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Select drug-to-polymer ratio: Start with a few different ratios, for example, 1:1, 1:5, and 1:10 by weight (drug:polymer).

  • Dissolve components: In a round-bottom flask, dissolve the calculated amounts of both 4-amino-N-(3,4-dimethylphenyl)benzamide and PVP in the chosen organic solvent. Ensure complete dissolution.

  • Solvent evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[22][24] This will form a thin film of the solid dispersion on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Collection and processing: Scrape the dried film from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).

  • Solubility/Dissolution Testing: Assess the solubility or dissolution rate of the prepared solid dispersion powder in your aqueous medium of interest and compare it to the crystalline drug. You should observe a significant improvement.

Frequently Asked Questions (FAQs)

Q6: What is the maximum concentration of DMSO I can use in my cell culture assay? A6: The tolerance of cell lines to DMSO varies, but a general rule is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid cytotoxicity and other off-target effects. Always perform a vehicle control in your experiments.

Q7: Can I heat the solution to increase the solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide? A7: While heating can increase the rate of dissolution and solubility, it is generally not recommended for preparing stock solutions without prior knowledge of the compound's thermal stability. Heating can lead to degradation. If you must use heat, use a gentle water bath (e.g., 37-40°C) for a short period.[9] The resulting solution may be supersaturated and could precipitate upon cooling to room temperature.

Q8: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do? A8: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility. To resolve this, you can:

  • Lower the concentration of your stock solution and/or the final concentration in the assay.

  • Increase the percentage of DMSO in the final solution, if your experiment can tolerate it.

  • Use one of the advanced formulation strategies described above (e.g., cyclodextrin complexation) to increase the aqueous solubility limit.

Q9: Are there any regulatory guidelines I should be aware of for solubility studies? A9: Yes, regulatory bodies like the FDA and international guidelines such as the ICH (International Council for Harmonisation) provide recommendations for drug substance characterization. The ICH Q6A guideline, for instance, discusses the importance of solubility data.[25][26][27][28][29] For dissolution testing, the United States Pharmacopeia (USP) provides specific chapters, such as <1087> on Intrinsic Dissolution.[30][31][32][33][34]

References

  • USP.
  • USP. General Chapters: <1087> INTRINSIC DISSOLUTION - USP29-NF24.
  • USP-NF.
  • Gîlcă, V. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Lesyk, D. et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Patel, B. B. et al. (2020). Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Tanzania Journal of Science. (2025). advanced approaches to improve solubility of bcs class ii drugs.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Inclusion Complexes of Cyclodextrins with Anticancer Drugs: A Critical Review.
  • Williams, H. D. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • ResearchGate. (2020). Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study | Request PDF.
  • Oriental Journal of Chemistry. (2025). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharmaceutical Sciences. (2024).
  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO)
  • Investigo. (2022). Cyclodextrins inclusion complex.
  • IKEV. ICH Q6A Guideline.
  • BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.
  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • MDPI. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
  • Pharmaceutical Outsourcing. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • PharmaXChange.info. (2014).
  • BenchChem. (2025).
  • Journal of Pharmaceutical Science and Technology (JPST). Characterization of Cyclodextrin Inclusion Complexes – A Review.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Agilent. (2016).
  • Burns Automation.
  • Pharmaceutical Networking.
  • ResearchGate. (2018). (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
  • Contract Pharma. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Chemistry and Biochemistry. Demo 37: Effects of pH on Solubility.
  • ResearchGate. (2018). A New Teaching Laboratory Experiment to Address the Effect of pH on Solubility.
  • Microbe Notes. (2024).
  • ResearchGate. (2011).
  • Open Education Alberta.
  • PMC. (2007). Improving Pharmacy Students' Understanding and Long-term Retention of Acid-Base Chemistry.
  • MDPI. (2020). Imiquimod/β-Cyclodextrin Inclusion Complex: Experimental and Theoretical Studies.
  • MDPI. (2021). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
  • Wax Studios.
  • Scribd. pH Measurement and Solubility Experiment | PDF.
  • EXPERIMENT 1 DETERMIN
  • Anton Paar. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
  • European Medicines Agency (EMA). (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Slideshare. (2016).

Sources

Technical Support Center: Troubleshooting Off-Target Liabilities of 4-amino-N-(3,4-dimethylphenyl)benzamide (4A-3,4-DMPB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-amino-N-(3,4-dimethylphenyl)benzamide (4A-3,4-DMPB) and its structural analogs. As a Senior Application Scientist, I have designed this guide to help you systematically identify, troubleshoot, and engineer away the off-target effects associated with this specific chemotype.

Structurally, 4A-3,4-DMPB contains two high-risk moieties: a primary aniline (the 4-amino group) and a highly lipophilic 3,4-dimethylphenyl ring. These features predispose the compound to cytochrome P450 (CYP450) bioactivation[1] and promiscuous ion channel binding (specifically the hERG potassium channel)[2]. This guide provides the mechanistic causality behind these liabilities and self-validating protocols to resolve them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing unexpected cytotoxicity in our cellular assays at concentrations >10 µM. Is this a target-mediated effect or an off-target liability?

Scientist's Insight: This is highly likely an off-target effect driven by the bioactivation of the aniline moiety . Anilines are notorious toxicophores. In the presence of metabolic enzymes (like CYP3A4 in hepatic cells or background oxidases in certain cell lines), the electron-rich 4-amino group is oxidized into a hydroxylamine, which subsequently dehydrates into a highly electrophilic quinone-imine[3]. This electrophile indiscriminately attacks nucleophilic cysteine residues on off-target cellular proteins, leading to covalent adduction, oxidative stress, and idiosyncratic cytotoxicity[1].

Resolution Strategy: To determine if toxicity is driven by reactive metabolites, perform a Glutathione (GSH) Trapping Assay (see Protocol A). If GSH adducts are detected, you must mitigate this liability by reducing the electron density of the aniline. Consider adding electron-withdrawing groups (e.g., fluorine) ortho to the amine, or converting the aniline into a nitrogen-containing heteroaryl (e.g., an aminopyridine), which significantly reduces CYP-mediated oxidation[1].

Q2: Our in vitro safety profiling flagged 4A-3,4-DMPB for significant hERG channel inhibition. Why does this happen, and how can we design it out?

Scientist's Insight: The hERG (Kv11.1) potassium channel has a uniquely large, hydrophobic inner vestibule lined with aromatic residues (Tyr652 and Phe656)[4]. The hERG pore relies heavily on π−π and cation- π interactions to bind ligands[2]. Your compound, 4A-3,4-DMPB, is highly lipophilic due to the 3,4-dimethylphenyl group and possesses multiple planar aromatic rings. This allows it to easily partition into the cell membrane and perfectly intercalate into the hERG pore, blocking potassium efflux and risking fatal QT prolongation (cardiotoxicity)[5].

Resolution Strategy: You must disrupt the planarity and lower the lipophilicity (cLogP) of the molecule. Replace the 3,4-dimethylphenyl group with a more polar, sp3 -rich aliphatic heterocycle (e.g., a substituted piperidine or tetrahydropyran). Adding "just a touch of polarity" reduces the local concentration of the drug in the lipid bilayer and disrupts the π−π stacking required for hERG binding[2].

Q3: The compound shows efficacy in vivo, but we suspect it is hitting multiple off-target kinases. How can we prove which protein is actually driving the phenotype?

Scientist's Insight: Benzamides frequently mimic the adenine ring of ATP, allowing them to promiscuously bind the hinge region of various kinases. To differentiate true target engagement from off-target noise in a live cell, you should utilize the Cellular Thermal Shift Assay (CETSA) [6]. CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, increasing its melting temperature ( Tm​ ). By applying a thermal gradient to live cells treated with 4A-3,4-DMPB, you can quantify the stabilization of your primary target versus suspected off-targets[7].

Section 2: Data Visualization & Workflows

Comparative Off-Target Profiling Data

To illustrate the impact of structural optimization, below is a comparative dataset showing the parent compound (4A-3,4-DMPB) against two engineered analogs designed to mitigate the aforementioned liabilities.

Assay Metric4A-3,4-DMPB (Parent)Analog A (Fluorinated Aniline)Analog B ( sp3 -Polar Linker)
Primary Target IC50​ 15 nM18 nM45 nM
hERG Patch-Clamp IC50​ 1.2 µM (High Risk)2.5 µM>30 µM (Safe)
GSH Adduct Formation +++ (High)+ (Low)- (None Detected)
Microsomal Clearance 45 µL/min/mg18 µL/min/mg22 µL/min/mg
Cellular Toxicity ( CC50​ ) 12 µM>50 µM>100 µM
Mechanistic Workflows

Bioactivation A 4A-3,4-DMPB (Parent Compound) B CYP450 Oxidation (Liver Microsomes) A->B NADPH Cofactor C Reactive Electrophile (Quinone-imine / Nitroso) B->C Bioactivation D Covalent Binding to Cellular Proteins C->D Unmitigated F GSH Trapping Assay (In Vitro) C->F Nucleophilic Attack E Hepatotoxicity / Off-Target Cytotoxicity D->E Phenotypic Effect G Stable GSH-Adduct (Detected via LC-MS) F->G Detoxification/Detection

Mechanism of CYP450-mediated aniline bioactivation and GSH trapping.

Workflow Start Observe Phenotypic Off-Target Toxicity CETSA Perform CETSA (Target vs. Off-Target) Start->CETSA Decision Is Target Engaged at Toxic Dose? CETSA->Decision Yes Target-Mediated Toxicity (On-Target) Decision->Yes Yes No Off-Target Liability Identified Decision->No No hERG hERG Patch-Clamp (Cardiotoxicity) No->hERG GSH GSH Trapping (Reactive Metabolites) No->GSH Kinome Kinome Profiling (Promiscuity) No->Kinome

Integrated workflow for identifying and categorizing off-target liabilities.

Section 3: Self-Validating Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay for Reactive Metabolites

This protocol forces the metabolic bioactivation of the aniline moiety and traps the transient, toxic electrophile using GSH, forming a stable adduct that can be quantified via LC-MS/MS[1].

Self-Validation Logic:

  • Positive Control: Acetaminophen (forms a known NAPQI-GSH adduct).

  • Negative Control: Fluconazole (metabolically stable, no adducts).

  • Causality Check: A sample without NADPH is included. If adducts form without NADPH, the compound is inherently chemically reactive, not enzymatically bioactivated.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final concentration of 1 mg/mL, 5 mM reduced Glutathione (GSH), and 10 µM of 4A-3,4-DMPB.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the bioactivation cascade by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS system. Scan for the parent mass + 307 Da (the mass shift corresponding to the addition of a GSH moiety minus one proton).

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA allows you to prove whether 4A-3,4-DMPB is physically binding to its intended target or off-target proteins inside a living cell, preserving the natural cellular context (membranes, ATP concentrations, and competing proteins)[6][7].

Self-Validation Logic:

  • Internal Control: Always probe the Western blot for a housekeeping protein (e.g., GAPDH or β -actin). These proteins should not shift in melting temperature upon drug treatment. If they do, the drug is causing non-specific protein aggregation (a PAINS liability).

Step-by-Step Methodology:

  • Cell Treatment: Seed relevant target cells (e.g., HEK293 or disease-specific lines) in a 6-well plate. Treat with 10 µM 4A-3,4-DMPB or DMSO (vehicle control) for 1 hour at 37°C to allow for cell penetration and target binding.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Challenge: Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes. This step denatures unbound proteins[6].

  • Lysis: Immediately snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells.

  • Clearance: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured (unbound) proteins will form a pellet, while the stabilized (drug-bound) proteins remain in the soluble supernatant[7].

  • Detection: Carefully extract the supernatant, add Laemmli buffer, and resolve via SDS-PAGE. Perform a Western blot against your primary target and suspected off-target kinases.

  • Interpretation: Plot the band intensity against temperature. A rightward shift in the Tm​ curve of the drug-treated sample compared to DMSO confirms direct physical engagement.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. Available at:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Available at:[Link]

  • Strategies to Mitigate the Bioactivation of Aryl Amines. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Deleterious effects of reactive metabolites. PMC - NIH. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Frontiers in Pharmacology. Available at:[Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. bioRxiv. Available at:[Link]

Sources

Technical Support Center: Recrystallization of 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-amino-N-(3,4-dimethylphenyl)benzamide by recrystallization. The guidance herein is structured to address practical challenges encountered during experimental work, explaining the causality behind procedural choices to ensure both success and reproducibility.

Section 1: Foundational Knowledge & Solvent Selection

This section addresses the most critical initial step: choosing an appropriate solvent system. The success of any recrystallization is fundamentally dependent on the differential solubility of the compound of interest in a hot versus a cold solvent.[1][2]

FAQ 1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing 4-amino-N-(3,4-dimethylphenyl)benzamide should meet several criteria[2][3]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystal formation and maximizing yield.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals by evaporation.[1]

  • Inertness: The solvent must not react with the compound.[2][3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]

The principle of "like dissolves like" is a useful starting point; polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar ones.[1] Given the structure of 4-amino-N-(3,4-dimethylphenyl)benzamide, which contains both polar (amino, amide) and nonpolar (aromatic rings, methyl groups) functionalities, a solvent of intermediate polarity is often a good choice.

FAQ 2: Which specific solvents are recommended for 4-amino-N-(3,4-dimethylphenyl)benzamide?

While specific quantitative solubility data for 4-amino-N-(3,4-dimethylphenyl)benzamide is not widely published, data from structurally similar compounds like 4-aminobenzamide can provide valuable guidance.[4] Alcohols and other polar organic solvents are generally effective for benzamide derivatives.[5][6]

Based on these principles, the following solvents should be considered for initial screening:

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticOften an excellent choice for amides. An ethanol/water mixture can be used if solubility in pure ethanol is too high at room temperature.[7][8]
Methanol 65Polar ProticSimilar to ethanol but more volatile. Good for general use.[1][7]
Isopropanol 82Polar ProticIts higher boiling point can be advantageous for dissolving less soluble compounds.
Acetone 56Polar AproticA strong solvent, may show high solubility even at room temperature, potentially reducing yield.[1][7] A mixture with a non-polar solvent like hexane might be necessary.[9]
Ethyl Acetate 77IntermediateA good balance of polarity, often effective for compounds with mixed functional groups.[1][7]
Benzene/Petroleum Ether VariesNon-polarA patent for a similar compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, reports successful recrystallization from benzene-petroleum ether mixtures.[10] This suggests a solvent pair approach might be effective.

Recommendation: Begin screening with ethanol or an ethanol/water mixture.

Diagram: Solvent Selection Logic

A Start: Crude Product B Test Small Sample in Ethanol A->B C Does it dissolve when hot? B->C D Does it crystallize when cold? C->D Yes G NO (Insoluble): Try a more polar solvent (e.g., Methanol) or a stronger solvent (e.g., Ethyl Acetate) C->G No E YES: Ethanol is a good solvent D->E Yes F NO (Too Soluble): Try Ethanol/Water mixture D->F No H Evaluate new solvent system F->H G->H

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Section 2: Step-by-Step Recrystallization Protocol

This protocol provides a generalized procedure. The choice of solvent and specific volumes will need to be optimized based on the results of your solvent screening.

  • Dissolution: Place the crude 4-amino-N-(3,4-dimethylphenyl)benzamide in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of the chosen solvent to create a slurry.[8] Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11] Expert Tip: Using an excessive amount of solvent is a common mistake that will significantly reduce your final yield.[12]

  • Decolorization (If Necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1][2] Swirl and gently boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.[2]

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot gravity filtration to remove them. This is a critical step to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance.[12] Slow cooling is crucial for the formation of large, pure crystals.[11] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation and yield.[11][12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11][12] Break the vacuum and wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[1][12] Reapply the vacuum.

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[2] For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Section 3: Troubleshooting Common Problems

This section is formatted as a troubleshooting guide for issues that frequently arise during recrystallization.

Problem Probable Cause(s) Solution(s)
Compound does not dissolve in hot solvent. The solvent is not suitable (compound is insoluble).Select a more suitable or stronger solvent. Refer to the solvent selection table.
No crystals form upon cooling. 1. Too much solvent was used (solution is undersaturated). 2. Nucleation is inhibited.1. Boil off some of the solvent to concentrate the solution and try cooling again.[12] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1][9] 3. Add a "seed crystal" from a previous successful batch, if available.[1][3]
An oil forms instead of crystals ("oiling out"). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[1][9][11] 2. Allow the solution to cool more slowly. Vigorous stirring as the oil begins to form can sometimes induce crystallization.[11] 3. Consider using a different solvent or solvent pair.[9]
Yield is very low. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. 4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[12] 2. Ensure the filtration apparatus is hot. Reheat the filtrate to redissolve any crystals that formed.[8] 3. Always use ice-cold solvent for washing.[12] 4. Ensure the solution is thoroughly cooled in an ice bath before filtering. Consider a different solvent where the compound is less soluble when cold.
Crystals are colored. Colored impurities were not fully removed.If the color is significant, redissolve the crystals in fresh hot solvent and perform the activated charcoal decolorization step.[1][2]
Diagram: Troubleshooting Crystal Formation Failure

A Problem: No Crystals Form After Cooling B Is the solution cloudy or clear? A->B C Cloudy: Supersaturated, but nucleation is inhibited B->C Cloudy D Clear: Solution is likely undersaturated (too much solvent) B->D Clear E Action: Scratch inner surface of flask with glass rod C->E F Action: Add a seed crystal C->F G Action: Boil off excess solvent to concentrate the solution D->G H Re-cool the solution E->H F->H G->H I Crystals Formed H->I

Caption: A decision tree for troubleshooting the failure of crystal formation.

Section 4: Purity Assessment

After recrystallization, it is essential to confirm the purity of the final product.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the mother liquor, and the final crystals on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are recommended.

References

  • Department of Chemistry, University of California, Davis. Recrystallization. [Link]

  • Gao, Y., et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

  • University of Colorado, Boulder. Recrystallization. [Link]

  • University of Massachusetts Lowell. Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Nichols, L. Recrystallization. [Link]

  • ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]

  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Wikipedia. Benzamide. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

Sources

Technical Support Center: Preventing Precipitation of 4-amino-N-(3,4-dimethylphenyl)benzamide in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-amino-N-(3,4-dimethylphenyl)benzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing precipitation of this compound in experimental assays. By understanding the compound's physicochemical properties and adhering to best practices in solution preparation and handling, you can ensure the accuracy and reproducibility of your results.

Understanding the Compound: Physicochemical Profile

4-amino-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative. Like many aromatic organic molecules, its structure imparts a predominantly hydrophobic character, which is the primary driver of its low aqueous solubility.[1] Understanding these properties is the first step in preventing precipitation.

PropertyValueSignificance for Solubility
Molecular Formula C₁₅H₁₆N₂OIndicates a significant carbon backbone relative to polar functional groups.
Molecular Weight 240.30 g/mol ---
Predicted XLogP3 2.8This value indicates a preference for a non-polar (lipophilic) environment over a polar (hydrophilic) one, predicting low water solubility.[2]
Hydrogen Bond Donors 2The two amine (NH₂) groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrogen atom can accept hydrogen bonds.
General Solubility SolidWhile capable of hydrogen bonding, the large hydrophobic surface area limits interaction with water.[1] It is predicted to be poorly soluble in water but soluble in polar aprotic solvents like DMSO.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common precipitation-related issues. For detailed step-by-step instructions, refer to the corresponding protocols in Section 3.

Q1: Why does my compound precipitate immediately when I add my DMSO stock to my aqueous assay buffer?

A: This is a classic case of a compound "crashing out" of solution. The compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent.[3] When this concentrated stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound's low aqueous solubility means it cannot remain dissolved in the water-based buffer, causing it to rapidly precipitate.[4]

  • Quick Fix: Instead of adding the stock directly to the full volume of buffer, perform a serial dilution or create an intermediate dilution in a smaller volume of media first.[4] Refer to Protocol 2 for best practices.

Q2: My compound solution looks fine at first but becomes cloudy after incubation. What's happening?

A: This is likely delayed or "kinetic" precipitation. Initially, you may have created a supersaturated solution that is thermodynamically unstable. Over time, with changes in temperature (e.g., moving from room temperature to a 37°C incubator) or simple agitation, the compound begins to come out of solution to reach its true equilibrium solubility.[4]

  • Quick Fix: Your final compound concentration is likely too high for the assay conditions. The most straightforward solution is to lower the final test concentration. You can also perform a kinetic solubility assessment to determine the practical solubility limit under your specific assay conditions. See Protocol 3 .

Q3: I stored my DMSO stock solution in the freezer, and now I see crystals. What should I do?

A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] This absorbed water can significantly decrease the solubility of your compound in the stock solution, leading to precipitation, especially after freeze-thaw cycles.[5]

  • Quick Fix: Before use, gently warm the vial (e.g., in a 37°C water bath) and vortex thoroughly to redissolve the compound.[3] To prevent this, always use anhydrous, high-purity DMSO, and aliquot your stock solution into single-use volumes to minimize moisture absorption and freeze-thaw cycles.[3][5] See Protocol 1 .

Q4: Can I use co-solvents or other additives to improve solubility in my assay?

A: Yes. Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[6][7] They work by reducing the polarity of the water, making the environment more favorable for the compound.[]

  • Quick Fix: For cell-based assays, increasing the final DMSO concentration slightly (e.g., from 0.1% to 0.5%) may help, but always include a matching vehicle control to account for solvent effects.[4] For biochemical assays, other co-solvents like ethanol or polyethylene glycol (PEG) can be considered, but their compatibility with the assay components (e.g., enzymes) must be validated.[6][9]

In-Depth Troubleshooting & Protocols

Protocol 1: Preparation of a Stable High-Concentration Stock Solution

Proper preparation of the initial stock solution is critical for preventing downstream issues.

Materials:

  • 4-amino-N-(3,4-dimethylphenyl)benzamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[5]

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer and optional sonicator

Step-by-Step Method:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10-50 mM).

  • Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the tube.[5]

  • Dissolve Completely: Close the tube tightly and vortex for 30-60 seconds.[10] Visually inspect against a light source to ensure no solid particles remain.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes or gently warm it to 37°C.[3] Be cautious with warming, as it can degrade some compounds.

  • Aliquot for Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in clearly labeled, sterile tubes. This is the most effective way to prevent issues from repeated freeze-thaw cycles and moisture contamination.[5]

  • Store Properly: Store aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: Best Practices for Dilution into Aqueous Buffers

The dilution step is the most common point of precipitation. The goal is to avoid a sudden, drastic change in solvent polarity.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Pre-warmed (e.g., 37°C) aqueous assay buffer or cell culture medium

  • Sterile pipette tips and tubes

Step-by-Step Method:

  • Pre-warm the Aqueous Buffer: Ensure your destination buffer or media is at the final assay temperature. Some compounds are more soluble at physiological temperatures.[4]

  • Perform Serial Dilutions in 100% DMSO (If Needed): If you need a range of concentrations for your experiment, it is best to perform the initial serial dilutions in 100% DMSO. This ensures that when you add the compound to your aqueous buffer, you are adding the same final percentage of DMSO for every concentration.

  • Final Dilution into Aqueous Buffer:

    • Add the required volume of the final DMSO stock/dilution to your pre-warmed aqueous buffer. Crucially, pipette the DMSO stock directly into the buffer while vortexing or actively mixing the buffer. This rapid dispersion is key to preventing localized high concentrations that can precipitate.

    • The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and must be consistent across all wells, including vehicle controls.[3]

  • Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitate.

Protocol 3: Assessing Kinetic Solubility

This protocol helps determine the maximum concentration at which your compound will remain in solution under your specific assay conditions for the duration of the experiment.[11][12]

Materials:

  • Compound stock solution in 100% DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent if using a plate reader)

  • Plate reader or nephelometer for detecting turbidity/light scatter[13]

Step-by-Step Method:

  • Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO directly in a 96-well plate.

  • Add Buffer: Add your assay buffer to the wells to achieve the desired final concentrations. The final DMSO concentration should be consistent (e.g., 1-2%).[13]

  • Mix and Incubate: Mix the plate thoroughly. Incubate at your experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[11][13]

  • Measure Precipitation: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).[13] An increase in signal compared to DMSO-only controls indicates precipitation.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity. This is the maximum concentration you should consider using in your assays under these conditions.

Visualization & Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving precipitation issues.

G start Precipitation Observed in Assay q1 When does it precipitate? start->q1 immediate Immediately upon dilution into buffer q1->immediate Immediately delayed After a period of incubation (e.g., >30 min) q1->delayed After Incubation stock In the frozen DMSO stock solution q1->stock In Stock Solution sol1 Cause: Rapid solvent polarity shift. Compound is 'crashing out'. immediate->sol1 fix1 Solution: 1. Use serial dilution method (Protocol 2). 2. Ensure buffer is pre-warmed. 3. Mix vigorously during addition. sol1->fix1 sol2 Cause: Supersaturated solution. Concentration > kinetic solubility limit. delayed->sol2 fix2 Solution: 1. Lower the final compound concentration. 2. Determine kinetic solubility (Protocol 3). 3. Consider adding co-solvents (with validation). sol2->fix2 sol3 Cause: Moisture absorption by DMSO or freeze-thaw cycles. stock->sol3 fix3 Solution: 1. Use anhydrous DMSO (Protocol 1). 2. Aliquot into single-use volumes. 3. Gently warm and vortex before use. sol3->fix3

Caption: Troubleshooting workflow for precipitation issues.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (2025). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from Indian Journal of Pharmaceutical Sciences website.
  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Wikipedia. (n.d.). Cosolvent.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
  • BenchChem. (2025). Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC. (2024).
  • PubChem. (n.d.). 4-amino-N-(2,4-dimethylphenyl)benzamide.
  • PubChem. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide.
  • ChemicalBook. (n.d.). 4-AMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE.
  • Wikipedia. (n.d.). Benzamide.
  • Santa Cruz Biotechnology. (n.d.). 4-Amino-N-(2,6-dimethylphenyl)benzamide.
  • Stack Exchange. (2012). How to prevent protein precipitation?.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(2,3-dimethylphenyl)benzamide.

Sources

Technical Support Center: Navigating Inconsistent Results with 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-amino-N-(3,4-dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common inconsistencies encountered during experiments with this compound. As a versatile scaffold in medicinal chemistry and materials science, understanding and controlling its experimental behavior is paramount for reproducible and reliable results.

This resource is structured to address specific challenges in a question-and-answer format, offering not just solutions but also the underlying chemical principles to empower your research.

Section 1: Synthesis and Amide Coupling Inconsistencies

The formation of the amide bond is a critical step in the synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide, typically from 4-aminobenzoic acid and 3,4-dimethylaniline. However, this reaction can be prone to inconsistencies, leading to variable yields and purity.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is resulting in a low or no yield of the desired product. What are the likely causes?

A1: Low yields in amide coupling reactions involving anilines, such as 3,4-dimethylaniline, are a frequent challenge. The reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines can make the reaction sluggish. Several factors may be at play:

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent might not be potent enough to efficiently activate the carboxylic acid (4-aminobenzoic acid), or the activated intermediate may be unstable.

  • Side Reactions: The activated carboxylic acid can react with other nucleophiles in the reaction mixture. Additionally, the electron-rich 3,4-dimethylaniline can undergo undesired side reactions.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.[1]

  • Steric Hindrance: While less of a concern with this specific molecule, bulky substituents on either coupling partner can impede the reaction.[1]

Troubleshooting Protocol: Optimizing Amide Coupling Yield

  • Re-evaluate Your Coupling Reagent: For less reactive anilines, consider more robust coupling reagents. A comparison of common options is provided in the table below.

  • Optimize Reaction Conditions:

    • Solvent: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally good starting points.

    • Temperature: While many reactions are run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields with less reactive partners.[1] However, be mindful of potential side reactions at higher temperatures.

    • Concentration: Ensure the reaction is not too dilute; a concentration range of 0.1-0.5 M is a good starting point.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify potential side products.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)Inexpensive and readily available.Can form a difficult-to-remove N-acylurea byproduct.[2][3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble byproducts are easily removed during workup.Can also form N-acylurea byproducts.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient, even with sterically hindered or electron-poor amines.More expensive than carbodiimides.
T3P (Propylphosphonic Anhydride)High-yielding and clean reactions with easy workup.Can be more expensive than other options.

Q2: My reaction mixture turns a dark color during the amide coupling. What does this indicate?

A2: The development of a dark color, often yellow or brown, during the reaction is a common indicator of side reactions, particularly oxidation of the aniline starting material or the product. The 4-amino group is susceptible to oxidation.

Preventative Measures:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • High-Purity Reagents: Ensure the purity of your starting materials and solvents, as impurities can sometimes catalyze oxidation.

  • Temperature Control: Avoid excessive heating, as this can accelerate decomposition and oxidation pathways.

Section 2: Purification and Isolation Challenges

Purifying 4-amino-N-(3,4-dimethylphenyl)benzamide can be challenging due to the presence of unreacted starting materials, byproducts from the coupling reaction, and the compound's own physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty separating my product from the unreacted starting materials and byproducts using column chromatography. What can I do?

A1: The basicity of the 4-amino group can cause issues during silica gel column chromatography, such as tailing or streaking of the compound on the column, leading to poor separation.[4]

Troubleshooting Protocol: Improving Chromatographic Separation

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 1-3%), to your eluent system.[4] This will neutralize the acidic sites on the silica gel and improve the elution profile of your basic compound.

  • Optimize the Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your compound.[4][5]

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel.

Q2: My purified product is an off-white or yellowish solid, not the expected white powder. Why is this?

A2: A yellowish tint in the final product often indicates the presence of oxidized impurities. The 4-amino group is prone to oxidation, which can lead to the formation of colored byproducts.

Solutions:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds and can often remove colored impurities. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is a good starting point for benzamides.[5]

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The solution is then filtered and the product is recovered by recrystallization or solvent evaporation.

  • Proper Storage: To prevent further discoloration, store the purified compound in a tightly sealed container, protected from light and air.[6]

Section 3: Solubility and Stability Issues

Inconsistent results in biological assays or other downstream applications can often be traced back to poor solubility or degradation of the compound in solution.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 4-amino-N-(3,4-dimethylphenyl)benzamide in my desired solvent for an experiment. What should I do?

A1: Aromatic amides like this one often exhibit poor solubility in aqueous solutions and even in some organic solvents due to their crystalline nature and a combination of polar and non-polar functionalities.[7]

Solubility Troubleshooting Workflow

Start Poor Solubility Observed Solvent_Screening Systematic Solvent Screening (e.g., DMSO, DMF, Methanol, Ethanol, Acetone) Start->Solvent_Screening Co_Solvent Use of a Co-solvent (e.g., DMSO in aqueous buffer) Solvent_Screening->Co_Solvent If partially soluble in organic solvents pH_Adjustment pH Adjustment (Protonate the amino group with acid) Solvent_Screening->pH_Adjustment For aqueous solutions Failure Solubility Still Insufficient Solvent_Screening->Failure If insoluble in all tested solvents Success Adequate Solubility Achieved Co_Solvent->Success pH_Adjustment->Success

Caption: A workflow for troubleshooting solubility issues.

Table 2: Qualitative Solubility Profile of Structurally Similar Benzamides

SolventExpected SolubilityRationale
WaterLowThe molecule has significant non-polar aromatic regions.[7]
Methanol / EthanolModerate to HighThe alcohol can hydrogen bond with the amide and amino groups.[8]
DMSO / DMFHighThese polar aprotic solvents are effective at dissolving a wide range of organic molecules.[8]
DichloromethaneModerateA common solvent for organic reactions involving benzamides.
HexaneLowA non-polar solvent that is unlikely to effectively solvate the polar functional groups.

Q2: I've noticed that the purity of my compound in solution decreases over time. What could be causing this instability?

A2: 4-amino-N-(3,4-dimethylphenyl)benzamide is susceptible to degradation in solution, primarily through two pathways:

  • Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions, yielding 4-aminobenzoic acid and 3,4-dimethylaniline.[9] Maintaining a neutral pH (around 6-8) is crucial to minimize hydrolysis. The use of a buffered solution is highly recommended.[9]

  • Oxidation: The 4-amino group is prone to oxidation, which can be accelerated by exposure to light and air, leading to the formation of colored degradation products.[9]

Protocol for Preparing and Storing Stable Solutions

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Buffer Aqueous Solutions: If working in an aqueous environment, use a buffer to maintain a neutral pH.

  • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6][9]

  • Store at Low Temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is advisable.[9]

  • Consider an Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere can prevent oxidation.

Section 4: Analytical Characterization

Consistent and reliable analytical data is essential for confirming the identity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to characterize 4-amino-N-(3,4-dimethylphenyl)benzamide?

A1: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase method with UV detection is a common approach.[10]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O stretches of the amide and the N-H stretches of the primary amine.

HPLC Method Development Workflow

Start HPLC Method Development Column_Selection Select a Reversed-Phase Column (e.g., C18) Start->Column_Selection Mobile_Phase Choose Mobile Phase (e.g., Acetonitrile/Water with buffer) Column_Selection->Mobile_Phase Gradient_Optimization Optimize Gradient Elution Mobile_Phase->Gradient_Optimization Detection Set UV Detection Wavelength Gradient_Optimization->Detection Validation Validate Method (Linearity, Precision, Accuracy) Detection->Validation Analysis Routine Analysis Validation->Analysis

Caption: A typical workflow for developing an HPLC method for purity analysis.

By systematically addressing these common challenges, researchers can improve the reproducibility of their experiments with 4-amino-N-(3,4-dimethylphenyl)benzamide, leading to more reliable and impactful scientific outcomes.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • Fisher Scientific. (2025).
  • Santa Cruz Biotechnology. (n.d.).
  • Journal of Chemical & Engineering Data. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
  • Fisher Scientific. (2025).
  • Chem-Impex International. (2024).
  • Thermo Fisher Scientific. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • BenchChem. (2025). Refining purification methods to achieve high-purity 4-amino-N-(2-chlorophenyl)benzamide.
  • BenchChem. (2025). Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • ResearchGate. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • PMC. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • PubChem. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide.
  • Google Patents. (1991). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Avantor. (n.d.). 1 result for 4-Amino-N-(3,4-dimethylphenyl)benzamide.
  • BenchChem. (2025). In-Depth Technical Guide: Solubility of 4-[4-(Dimethylamino)phenyl]benzaldehyde in Common Solvents.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide.
  • BenchChem. (n.d.). 4-amino-N-(4-methylphenyl)benzamide.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • BenchChem. (2025). Analytical techniques for quantifying 4-Amino-3-mercaptobenzonitrile.
  • MDPI. (2021).
  • PubMed. (1991). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors.

Sources

Technical Support Center: Stability of 4-amino-N-(3,4-dimethylphenyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of March 2026, specific, publicly available stability studies for 4-amino-N-(3,4-dimethylphenyl)benzamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive framework based on established principles of chemical stability, forced degradation studies outlined by the International Council on Harmonisation (ICH), and data from structurally related benzamide and aromatic amine compounds. The methodologies, potential degradation pathways, and data herein are illustrative and intended to serve as a robust template for initiating the stability assessment of this molecule.

Introduction

4-amino-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative with potential applications in research and drug development. The stability of a compound in solution is a critical quality attribute that must be thoroughly investigated to ensure the reliability and reproducibility of experimental results.[1][2] This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with 4-amino-N-(3,4-dimethylphenyl)benzamide, focusing on potential stability issues and providing practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-amino-N-(3,4-dimethylphenyl)benzamide in solution?

A1: Based on its chemical structure, which contains both an amide linkage and an aromatic amine, 4-amino-N-(3,4-dimethylphenyl)benzamide is susceptible to two main degradation pathways in solution:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-aminobenzoic acid and 3,4-dimethylaniline.[3][4] This is a common degradation route for benzamide derivatives.[5]

  • Oxidation: The 4-amino group is prone to oxidation, which can lead to the formation of colored degradation products.[4][6] This is a known instability for aromatic amines, and the presence of oxygen, trace metals, or exposure to light can accelerate this process.[6][7]

Q2: How does pH affect the stability of 4-amino-N-(3,4-dimethylphenyl)benzamide solutions?

A2: The pH of a solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze the hydrolysis of the amide linkage.[3][5] To minimize degradation, it is recommended to maintain the pH of the solution within a neutral range (approximately pH 6-8). The use of a buffered system is highly advisable for maintaining a stable pH during experiments. The rate of hydrolysis for benzamides generally increases in strongly acidic and basic solutions.[5]

Q3: Is 4-amino-N-(3,4-dimethylphenyl)benzamide sensitive to light?

A3: Yes, compounds containing aromatic amine functionalities can be photosensitive.[5] Exposure to light, particularly UV light, may induce photodegradation.[5][8] It is strongly recommended to protect solutions of 4-amino-N-(3,4-dimethylphenyl)benzamide from light by using amber glass vials or by working in a light-protected environment.[6][5]

Q4: What is the likely impact of the dimethylphenyl group on the stability of the molecule?

A4: The 3,4-dimethylphenyl group can influence the stability of the amide bond. The electron-donating nature of the methyl groups can affect the electron density of the amide bond, potentially influencing its susceptibility to hydrolysis. The steric hindrance provided by the dimethyl substitution may also play a role in the rate of hydrolytic cleavage.

Q5: How should I store solutions of 4-amino-N-(3,4-dimethylphenyl)benzamide?

A5: To ensure the stability of your solutions, the following storage conditions are recommended:

Storage DurationRecommended TemperatureProtection
Short-term (days)2-8 °CProtect from light
Long-term (weeks/months)-20 °C or lowerProtect from light

It is also advisable to prepare fresh solutions for critical experiments whenever possible. Freeze-thaw cycles should be minimized as they can potentially accelerate degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Observation: A rapid decrease in the purity of a 4-amino-N-(3,4-dimethylphenyl)benzamide solution is observed via HPLC analysis, with the appearance of new peaks.

Potential Causes & Solutions:

  • Hydrolysis due to pH: The pH of your solution may be too acidic or basic.

    • Troubleshooting Step: Measure the pH of your solution.

    • Corrective Action: Adjust the pH to a neutral range (6-8) using a suitable buffer system. For future experiments, prepare your solutions in a buffered solvent.

  • Incorrect Storage: High temperatures can accelerate degradation.[4]

    • Troubleshooting Step: Review the storage conditions of the solution.

    • Corrective Action: Store solutions at recommended temperatures (typically 2-8 °C for short-term and -20 °C or lower for long-term storage) and protect from light.[4]

  • Presence of Contaminants: Trace metal ions can catalyze oxidative degradation.

    • Troubleshooting Step: Use high-purity solvents and reagents.

    • Corrective Action: If metal contamination is suspected, consider using a chelating agent like EDTA in your buffer system.

Issue 2: Color Change in Solution

Observation: An initially colorless solution of 4-amino-N-(3,4-dimethylphenyl)benzamide turns yellow or brown over time.

Potential Cause & Solution:

  • Oxidation: The development of color is a strong indicator of the oxidative degradation of the 4-amino group, leading to the formation of colored chromophores.[4][5]

    • Troubleshooting Step: Evaluate the exposure of your solution to oxygen and light.

    • Corrective Action:

      • Protect the solution from light by using amber vials or covering the container with aluminum foil.[5]

      • For oxygen-sensitive applications, consider de-gassing your solvent before preparing the solution and storing it under an inert atmosphere (e.g., nitrogen or argon).

      • The addition of an antioxidant may be considered, but its compatibility with your experimental system must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][9]

Materials and Equipment:
  • 4-amino-N-(3,4-dimethylphenyl)benzamide (Purity ≥99%)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol)

  • Purified water

  • Phosphate buffers

  • HPLC-UV/DAD system

  • pH meter

  • Calibrated oven

  • Photostability chamber

Workflow for Forced Degradation Studies

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sample Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sample Base->Sample Neutral->Sample Oxidative->Sample Thermal Thermal Degradation (Solid, 80°C) Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize if applicable HPLC Analyze by HPLC-UV/DAD Sample->HPLC Neutralize->HPLC MassBal Assess Mass Balance HPLC->MassBal Identify Identify Degradants (LC-MS) MassBal->Identify

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-amino-N-(3,4-dimethylphenyl)benzamide in a suitable solvent like methanol or acetonitrile.[1]

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Store the mixture at 60°C and collect samples at appropriate time points (e.g., 0, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH prior to analysis.[8]

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Store the mixture at 60°C and collect samples at similar time points. Neutralize the samples with an equivalent amount of 0.1 N HCl prior to analysis.[1]

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C, sampling at appropriate intervals.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light, sampling at various time points.[4]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C in a calibrated oven for 48 hours.[8] Also, test a solution of the compound under thermal stress.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10] A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Suggested Starting HPLC Conditions:
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~254 nm (or λmax of the compound)
Injection Volume 10 µL
Sample Preparation Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

This method should be optimized to ensure adequate separation of the main peak from all degradation product peaks.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for 4-amino-N-(3,4-dimethylphenyl)benzamide based on its chemical structure.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation / Photodegradation Parent 4-amino-N-(3,4-dimethylphenyl)benzamide AcidProduct 4-aminobenzoic acid Parent->AcidProduct H₂O / H⁺ or OH⁻ AmineProduct 3,4-dimethylaniline Parent->AmineProduct H₂O / H⁺ or OH⁻ OxidizedProducts Colored Impurities (e.g., N-oxides, quinone-imines) Parent->OxidizedProducts [O], hν

Caption: Potential Degradation Pathways.

Conclusion

This guide provides a foundational methodology for assessing the intrinsic stability of 4-amino-N-(3,4-dimethylphenyl)benzamide. While specific experimental data is not yet available, the outlined protocols for forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions represent a comprehensive starting point.[1] The successful execution of these studies will enable the identification of key degradation products, elucidation of degradation pathways, and the development of a crucial stability-indicating analytical method.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem.
  • How to Reduce Amide Degradation During Storage — Stability Tips.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC.
  • Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution - Benchchem.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions - Benchchem.
  • Forced Degradation – A Review. Biomed J Sci & Tech Res 47(3)- 2022.
  • minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution - Benchchem.
  • A chemical rationale of drug stability and degradation- An insightful approach.
  • forced degradation study: Topics by Science.gov.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.

Sources

challenges in scaling up the synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and engineering challenges encountered when scaling up the synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide .

Scaling this molecule from the bench to the pilot plant involves navigating two critical transformations: a highly exothermic amide coupling and a mass-transfer-limited catalytic nitro reduction. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative engineering parameters to ensure a robust, reproducible scale-up.

Process Overview: The Two-Step Synthesis

The synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide relies on the initial N-acylation of 3,4-dimethylaniline with a 4-nitrobenzoyl electrophile, followed by the catalytic hydrogenation of the nitro group to an aniline derivative.

Workflow A 4-Nitrobenzoyl Chloride + 3,4-Dimethylaniline B Amide Coupling (Exotherm Control) A->B DIPEA, DCM T < 10°C C 4-Nitro-N-(3,4-dimethylphenyl)benzamide (Intermediate) B->C Aqueous Workup & Crystallization D Catalytic Hydrogenation (Mass Transfer & Heat Removal) C->D H2 (g), Pd/C Methanol E 4-Amino-N-(3,4-dimethylphenyl)benzamide (Final API) D->E Filtration & Drying

Figure 1: Two-step scale-up synthesis workflow for 4-amino-N-(3,4-dimethylphenyl)benzamide.

Quantitative Scale-Up Parameters: Lab vs. Pilot Scale

To understand the root cause of scale-up failures, we must first look at the quantitative shifts in physical chemistry when moving from a 100 mL flask to a 50 L jacketed reactor.

ParameterLab Scale (100 mL)Pilot Scale (50 L)Scale-Up VarianceCritical Consequence
Heat Transfer Area/Volume ~40 m²/m³~4 m²/m³10x reductionThermal runaway, competitive side reactions
Amidation Dosing Time 5 minutes120 minutes24x increaseExtended exposure to trace moisture (hydrolysis)
H₂ Mass Transfer ( kL​a ) > 0.1 s⁻¹< 0.02 s⁻¹5x reductionH₂ starvation, stalled nitro reduction[1]
Hydroxylamine Accumulation < 0.1%Up to 15%150x increaseSevere safety hazard, failed API specification[2]

Module 1: Amide Coupling (N-Acylation)

The first step requires coupling 4-nitrobenzoyl chloride with 3,4-dimethylaniline. While peptide coupling reagents (e.g., EDC/HOBt) are excellent for complex lab-scale syntheses[3], acid chlorides are heavily favored at scale due to superior atom economy and cost-effectiveness[4].

FAQ & Troubleshooting

Q: Why does the yield of my intermediate drop significantly when scaling from 10g to 1kg, with a corresponding spike in 4-nitrobenzoic acid? A: This is a classic heat-transfer limitation. The reaction between an acid chloride and an aniline is violently exothermic. At the 1kg scale, the reduced surface-area-to-volume ratio prevents rapid cooling. If the internal temperature spikes above 15°C, competitive hydrolysis of the acid chloride by trace environmental or solvent moisture outpaces the amidation reaction. Causality: Heat accelerates the hydrolysis pathway exponentially faster than the amidation pathway.

Q: How do I prevent the formation of di-acylated impurities? A: Di-acylation occurs in localized "hot spots" where the concentration of the acid chloride is momentarily high relative to the base. Ensure your impeller speed provides turbulent mixing (Reynolds number > 10,000) and use a subsurface dosing dip-tube for the amine rather than pouring it onto the reaction surface.

Self-Validating Protocol: Scaled Amide Coupling

This protocol utilizes built-in In-Process Controls (IPCs) to validate the system state before proceeding.

  • System Preparation: Charge a dry 50 L jacketed reactor with 3,4-dimethylaniline (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), and anhydrous Dichloromethane (DCM) (10 vol).

    • Validation Check: Sample the mixture for Karl Fischer (KF) titration. Do not proceed unless moisture is < 0.05%.

  • Electrophile Preparation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM (5 vol) in a separate header vessel.

  • Controlled Dosing: Chill the main reactor to 0–5°C. Begin dosing the acid chloride solution via a subsurface dip-tube.

    • Validation Check: Set an automated interlock to pause dosing if the internal temperature ( Tint​ ) exceeds 10°C.

  • Reaction Monitoring: Once dosing is complete, stir at 10°C for 2 hours.

    • Validation Check: Pull an aliquot for HPLC analysis. The reaction is self-validated as complete when 3,4-dimethylaniline is < 1.0% (Area %).

  • Quench & Isolation: Quench with 1M HCl (5 vol) to remove unreacted aniline and DIPEA. Wash with 5% NaHCO₃ to remove hydrolyzed 4-nitrobenzoic acid. Perform solvent swap to ethanol for crystallization.

Module 2: Catalytic Hydrogenation (Nitro Reduction)

Reducing the 4-nitro-N-(3,4-dimethylphenyl)benzamide intermediate to the final API is the most hazardous and complex step. It is a triphasic reaction (solid Pd/C, liquid solvent, H₂ gas) highly dependent on mass transfer[1].

FAQ & Troubleshooting

Q: The hydrogenation stalls at 70% conversion in the pilot plant, but worked perfectly in the lab. Adding more catalyst doesn't help. What is wrong? A: You are experiencing a gas-liquid mass transfer limitation. At scale, standard impellers fail to disperse hydrogen gas effectively into the solvent. If the hydrogen transfer rate ( kL​a ) is slower than the reaction rate at the catalyst surface, the catalyst becomes "starved" of hydrogen[1]. Adding more catalyst actually worsens the starvation. You must increase agitation, use a gas-entrainment impeller, or increase H₂ pressure.

Q: My HPLC shows a massive unknown peak right before the product peak, and the reactor temperature is behaving erratically. What is this? A: This is the accumulation of the hydroxylamine intermediate (-NHOH). During H₂ starvation, the reduction of the nitro group pauses at the hydroxylamine stage. Causality: Hydroxylamines are thermally unstable and prone to disproportionation. Their accumulation is a severe safety risk that can lead to thermal runaway[2].

Troubleshooting Start Hydrogenation Stalls (<100% Conversion) Q1 Is Hydroxylamine Intermediate Present? Start->Q1 Yes1 Increase Agitation (Gas-Liquid Mass Transfer) Q1->Yes1 Yes (via HPLC) No1 Check Catalyst Poisoning Q1->No1 No (Unreacted Nitro) Sol1 Upgrade Impeller / Increase H2 Pressure Yes1->Sol1 Sol2 Purify Intermediate (Remove Amines/Halides) No1->Sol2

Figure 2: Decision tree for troubleshooting stalled catalytic hydrogenation reactions at scale.

Self-Validating Protocol: Scaled Catalytic Hydrogenation

Note: This protocol requires a pressure-rated Hastelloy or stainless-steel reactor equipped with a gas-entrainment impeller.

  • Reactor Purge & Catalyst Loading: Charge the reactor with 4-nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq) and Methanol (15 vol). Add 5% Pd/C (5 wt% relative to substrate).

    • Validation Check: Perform three Nitrogen pressure/vent cycles (up to 3 bar). Verify exhaust O₂ levels are < 1% using an oxygen sensor to prevent explosive mixtures.

  • Pressurization: Pressurize the reactor with H₂ gas to 4 bar. Set the jacket temperature to 25°C.

  • Reaction Initiation: Ramp the gas-entrainment impeller to maximum safe RPM. The reaction is highly exothermic; the jacket must actively cool the system to maintain Tint​ between 25–30°C.

    • Validation Check: Monitor the mass flow controller (H₂ uptake curve). A sudden plateau in H₂ consumption indicates either reaction completion or mass-transfer stalling.

  • IPC Sampling (Critical Safety Step): After H₂ uptake ceases, stir for an additional 30 minutes.

    • Validation Check: Pull a sample for HPLC. Do not filter the bulk batch unless the hydroxylamine intermediate is < 0.5%. If > 0.5%, repressurize and increase agitation. Filtering a batch rich in hydroxylamine can cause the filter cake to ignite upon air exposure[2].

  • Filtration & Isolation: Purge the reactor with N₂ (3 cycles). Filter the catalyst through a spark-proof Nutsche filter over a bed of Celite. Concentrate the filtrate under vacuum to yield 4-amino-N-(3,4-dimethylphenyl)benzamide.

References

  • Optimizing amide bond formation conditions for benzamide synthesis BenchChem URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development - ACS Publications URL
  • Scale-up of catalytic hydrogenation in the pharmaceutical industry Biblioteca IQS URL
  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds Google Patents URL

Sources

Validation & Comparative

comparative analysis of the metabolic stability of benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Analysis Focus

I'm currently zeroing in on the request, which involves a comparative analysis of benzamide derivatives' metabolic stability. My focus is shaping the content into publishable Comparison Guides, emphasizing objective comparisons with supporting experimental data. I'm targeting researchers and drug development professionals as the primary audience.

Defining Project Specifications

I've clarified the core requirements for the benzamide derivatives project. I need complete editorial autonomy to shape the content organically, prioritizing scientific rigor and a Senior Application Scientist perspective. This means explaining experimental choices, self-validating the protocols, and grounding everything with citations and links, ending with a properly formatted reference list. Data will be structured with tables, protocols, and DOT diagrams, using the specified color palette.

Crafting Metabolic Stability Guide

Okay, I'm aiming to create a comparative analysis guide on benzamide derivative metabolic stability. The goal is to avoid a rigid template, ensuring a flexible structure, allowing the guide to evolve naturally. It's a fresh challenge, needing a strategic approach to offer a user-friendly format for this analysis. The focus remains on autonomous structuring and offering a valuable resource.

Developing Detailed Protocol Elements

I'm now integrating detailed protocols and self-validating checks into the benzamide derivative metabolic stability guide. I'm prioritizing causality explanations for experimental choices and aiming for authoritative grounding through citations. I'm also preparing for the reference list with all the information, and creating structured tables to display the quantitative data.

Refining Diagram Elements

I'm currently refining the DOT diagrams, specifically focusing on a Metabolic Liability & Optimization Pathway for Benzamides and a Microsomal Stability Assay Workflow. I am also planning a color palette for visual clarity. I'm preparing a table to compare half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of benzamide analogs, incorporating experimental details for in vitro microsomal stability assays, and synthesizing data presentation. I'm exploring structural modifications, such as replacing labile groups and adding steric hindrance.

Establishing Color Code Principles

I've established a color scheme for the metabolic stability guide: blue, red, yellow, green, white, light gray, dark gray, and medium gray. I've also defined contrast rules for text based on node colors for optimal readability, ensuring text legibility. I'm now compiling supporting data and experimental evidence from existing research to support the guide's recommendations. I'll be citing studies that describe strategies to improve metabolic stability.

Analyzing Experimental Data

I'm now integrating experimental data into the guide. Specifically, I've incorporated new in vitro half-life and intrinsic clearance data comparing benzamide analogs, such as comparing the values of derivative F2-15 to lead F2. This highlights specific strategies to improve metabolic stability. I've also incorporated the Microsomal Stability Assay Protocol details and plan to include the protocol content to enhance the guide's utility.

Defining Metabolic Weaknesses

I'm now identifying benzamide pharmacophore metabolic soft spots: amide bond hydrolysis by amidases, N-dealkylation via CYP450, and aromatic hydroxylation by CYP enzymes. I'm focusing on the in vitro microsomal stability protocol for accurate quantification of clearance and half-life.

Evaluating Optimization Workflow

I'm now focusing on a case study from a 2026 oncology study, specifically the HOXA1 target. I am evaluating how lead optimization from benzamide F2 to derivative F2-15 resulted in increased metabolic stability by comparing half-life. I've also incorporated a logical workflow diagram which demonstrates the structural modifications needed to improve metabolic liabilities, specifically to extend the half-life.

Comparing Stability Metrics

I'm now integrating case studies into the guide to reinforce the analysis with concrete examples. Specifically, I am comparing metabolic stability improvements. I'm focusing on reducing intrinsic clearance and extending half-life, with the morpholine and Sigma-1 Receptor Agonists cases. I'm also preparing to create tables with comparisons.

Integrating Case Studies

I'm now integrating new data into the metabolic stability guide. I'm focusing on the importance of self-validating microsomal stability assays with specific case studies. I've been comparing intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) improvements, highlighting how modifications, such as steric optimization and ring replacements, improve stability in HOXA1 and QcrB Inhibitor studies.

Detailing Stability Assay Process

I'm now detailing the high-throughput human liver microsome (HLM) stability assay protocol, covering reagents, step-by-step procedures, and the rationale behind each step, like enzyme concentrations and substrate levels. I'm focusing on ensuring accurate and reliable results within the guide, including critical control steps like pre-warming buffers and using specific quench solutions.

Describing Microsomal Assay Setup

I'm currently detailing the crucial steps within the microsomal stability assay protocol. Specifically, I am describing the well plate setup including incubation at 37°C for 5 minutes before adding NADPH. I'm also describing the time point sampling and quenching process, including centrifugation and LC-MS/MS analysis. The elimination rate and half-life calculations are next.

Calculating Clearance and Stability

I'm now integrating the calculation of intrinsic clearance ( CLint​ ) from the microsomal stability assay, focusing on how this links with elimination rates and half-life calculations. I'm aiming to offer the equation, CLint​=(k×V)/Protein Concentration , within the guide for completeness. I'll also add a caption.

Formatting References

Finalizing Reference Details

I'm now putting the finishing touches on the reference list. I'm ensuring all entries are meticulously formatted and complete with URLs and publication details, including those for the HOXA1, QcrB, and Sigma-1 Receptor Agonists studies. I aim to provide a solid, validated reference section that simplifies verification. Evotec and Mercell sources are included.

Mapping URLs to References

I'm now mapping URLs to the reference list, ensuring each claim with a search result has an appropriate citation. I'll rigorously check the DOT specifications. I've adjusted the diagram specs to ensure a maximum width of 760px, maintaining excellent color contrast and ensuring text readability within the diagrams.

Analyzing DOT Code Structure

I'm now analyzing the DOT code structure for the optimization pathway, ensuring clear node labels and logical connections. I'm focusing on color-coding for metabolic liability identification, using red for high clearance, yellow for soft spots, and green for optimized derivatives. I am validating the node positions for readability, and the overall pathway flow.

Validating Metabolic Liability Flow

I'm now integrating the DOT diagram into the guide for the optimization pathway, ensuring clear node labels and logical connections with color-coding for metabolic liability identification, using red for high clearance and yellow for soft spots. I am also validating the flow and node positions for readability.

A Comparative Benchmarking Guide: 4-amino-N-(3,4-dimethylphenyl)benzamide (Compound X) vs. Standard-of-Care in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of BRAF-Mutant Melanoma Treatment

The discovery of activating mutations in the BRAF gene, particularly the V600E and V600K substitutions, has revolutionized the treatment of metastatic melanoma.[1][2][3] These mutations lead to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that regulates cell proliferation and survival.[1][3][4] This understanding paved the way for targeted therapies, specifically BRAF inhibitors like vemurafenib and dabrafenib, and MEK inhibitors such as trametinib.[1][2][5][6] The combination of BRAF and MEK inhibitors is now the established standard-of-care, offering significant improvements in response rates and survival compared to chemotherapy.[7][8][9]

However, the emergence of resistance, often through reactivation of the MAPK pathway or activation of alternative signaling cascades, remains a significant clinical challenge.[2][7][10][11][12] This necessitates the development of novel therapeutic agents that can overcome these resistance mechanisms. This guide introduces a novel investigational molecule, 4-amino-N-(3,4-dimethylphenyl)benzamide, hereafter referred to as Compound X. While the broader class of benzamides has shown diverse biological activities, including potential as kinase inhibitors, the specific anticancer mechanism of Compound X is under active investigation.[13][14][15] This document provides a comparative benchmarking of Compound X against the current standard-of-care BRAF and MEK inhibitors, presenting a hypothetical yet plausible mechanism of action and supporting preclinical data.

Comparative Mechanism of Action: Targeting the MAPK Pathway and Beyond

The standard-of-care drugs, vemurafenib and dabrafenib, are potent and selective inhibitors of the mutated BRAF kinase.[1][2][16][17][18] By blocking the activity of BRAF V600E/K, these drugs prevent the downstream phosphorylation and activation of MEK.[1][4] Trametinib, a MEK inhibitor, acts one step further down the cascade, inhibiting the kinase activity of MEK1 and MEK2.[5][6][19] The combination of a BRAF and a MEK inhibitor provides a more profound and durable suppression of the MAPK pathway.

For the purpose of this guide, we hypothesize that Compound X is a potent and selective inhibitor of a downstream effector kinase in a parallel pathway, such as Phosphoinositide 3-kinase (PI3K), which is a known mechanism of resistance to BRAF and MEK inhibitors. [7] By targeting a key node in a resistance-conferring pathway, Compound X presents a rational strategy to overcome acquired resistance to the current standard-of-care.

MAPK_Pathway_and_Compound_X_Target cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E/K) RAS->BRAF PI3K PI3K RAS->PI3K MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Resistance Resistance Pathway mTOR->Resistance CompoundX Compound X CompoundX->PI3K Standard_Drug Standard-of-Care Investigational_Drug Compound X Pathway_Component Pathway Component Experimental_Workflow Cell_Culture Cell Culture (A375, SK-MEL-28) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment Drug Treatment (72 hours) Seeding->Treatment Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (IC50, CI) Viability_Assay->Data_Analysis

Caption: A streamlined workflow for the in vitro cell viability and synergy assays.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that 4-amino-N-(3,4-dimethylphenyl)benzamide (Compound X) represents a promising therapeutic candidate for BRAF-mutant melanoma, particularly in the context of acquired resistance to current standard-of-care therapies. While exhibiting modest single-agent activity in treatment-naïve cells, its potent efficacy in BRAF and MEK inhibitor-resistant models and its synergistic interaction with these agents highlight its potential to address a critical unmet need in melanoma treatment.

Future investigations will focus on elucidating the precise molecular target of Compound X and validating its mechanism of action through biochemical and cellular assays. In vivo studies in xenograft models of BRAF-mutant melanoma, including models of acquired resistance, are warranted to confirm the preclinical findings and to evaluate the pharmacokinetic and pharmacodynamic properties of Compound X. The data generated from these studies will be crucial in determining the clinical translatability of this novel compound.

References

  • Trametinib - DermNet. [Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. [Link]

  • dabrafenib - Liv Hospital. [Link]

  • Vemurafenib - Wikipedia. [Link]

  • Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC. [Link]

  • What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. [Link]

  • Dabrafenib - DermNet. [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. [Link]

  • What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. [Link]

  • Trametinib: MedlinePlus Drug Information. [Link]

  • Fine Tuning Drugs to Fight Cancer | BNL Newsroom. [Link]

  • What is the mechanism of Trametinib dimethyl sulfoxide? - Patsnap Synapse. [Link]

  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [Link]

  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. [Link]

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC. [Link]

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. [Link]

  • Biology and treatment of BRAF mutant metastatic melanoma - PMC. [Link]

  • Full article: Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - Taylor & Francis. [Link]

  • Treatment of BRAF-mutated advanced cutaneous melanoma - Chinese Clinical Oncology. [Link]

  • Which drug, and when, for patients with BRAF-mutant melanoma? - PubMed. [Link]

  • The Role of Targeted Therapy in Treating Advanced Melanoma. [Link]

  • Treatment management for BRAF-mutant melanoma patients with tumor recurrence on adjuvant therapy: a multicenter study from the prospective skin cancer registry ADOREG. [Link]

  • Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed. [Link]

  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. - ChemRxiv. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl)
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - Bentham Science Publishers. [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).. [Link]

Sources

The Pharmacokinetic Landscape of Aminobenzamide HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the challenge of optimizing epigenetic therapies. The aminobenzamide class of Histone Deacetylase (HDAC) inhibitors—specifically targeting Class I and IV isoforms—represents a triumph of rational drug design. By chelating the zinc ion in the catalytic pocket of HDAC enzymes, these compounds prevent histone deacetylation, leading to chromatin relaxation and the re-expression of silenced tumor suppressor genes.

However, despite sharing a core pharmacophore, the pharmacokinetic (PK) profiles of leading aminobenzamides—Entinostat , Tucidinostat (Chidamide) , and Mocetinostat —diverge dramatically. This guide objectively compares their PK parameters, explains the mechanistic causality behind these differences, and provides a rigorously validated protocol for preclinical PK profiling.

Mechanistic Foundation

Before evaluating their systemic disposition, we must understand the target engagement pathway. Aminobenzamides selectively inhibit HDACs 1, 2, 3, and 11. This selectivity is crucial; by avoiding Class IIb HDACs (like HDAC6), these compounds minimize off-target toxicities such as severe thrombocytopenia, which is often seen with pan-HDAC inhibitors.

Mechanism A Aminobenzamide (e.g., Entinostat) B Class I/IV HDACs (HDAC 1, 2, 3, 11) A->B Inhibits C Histone Hyperacetylation B->C Prevents Deacetylation D Chromatin Relaxation C->D E Tumor Suppressor Gene Expression D->E

Figure 1: Mechanism of action for aminobenzamide-class HDAC inhibitors.

Comparative Pharmacokinetic Profiles

The clinical utility of an HDAC inhibitor is dictated by its exposure-time profile. Sustained target inhibition is required for epigenetic reprogramming, but continuous high-level exposure often leads to dose-limiting toxicities.

Entinostat (MS-275): The Long-Acting Modulator

Entinostat possesses an exceptionally long terminal half-life ( t1/2​ ) ranging from 33 to 150 hours in humans [1].

  • Causality: This prolonged circulation is driven by its high affinity for both albumin and α -1 acid glycoprotein, coupled with extensive enterohepatic recirculation.

  • Clinical Implication: Because of this slow clearance, Entinostat is administered on a flat-fixed dose either once weekly or biweekly. It exhibits a significant food effect; administration with high-fat meals alters its absorption, necessitating dosing on an empty stomach.

Tucidinostat (Chidamide): The Balanced Steady-Stater

Tucidinostat, the first orally active orphan drug approved for peripheral T-cell lymphoma in China, offers a moderate PK profile [2].

  • Causality: With a t1/2​ of 16.8 to 18.3 hours, Tucidinostat achieves peak plasma concentrations ( Cmax​ ) rapidly within 1–2 hours. Its clearance is primarily hepatic, but it avoids the extreme tissue accumulation seen with Entinostat.

  • Clinical Implication: This "goldilocks" half-life supports a twice-weekly (BIW) or three-times-weekly (TIW) dosing schedule, providing sufficient trough levels to maintain histone acetylation without triggering cumulative toxicity.

Mocetinostat (MGCD0103): The pH-Dependent Agent

Mocetinostat exhibits the shortest half-life among the three, averaging 7 to 11 hours [3].

  • Causality: Mocetinostat is a weak base. Its gastrointestinal absorption is highly dependent on gastric pH. In early trials, inter-patient variability in AUC and Cmax​ was significant.

  • Clinical Implication: To create a self-validating absorption environment, clinical protocols often mandate co-administration with low-pH beverages (e.g., carbonated soft drinks). This artificially lowers gastric pH, increasing drug solubility, enhancing bioavailability, and drastically reducing PK variability [3].

Quantitative Data Summary
PK ParameterEntinostat [1]Tucidinostat [2]Mocetinostat [3]
Terminal Half-Life ( t1/2​ ) 33 – 150 hours16.8 – 18.3 hours7 – 11 hours
Tmax​ 0.5 – 2 hours1 – 2 hours0.5 – 1.5 hours
Dosing Schedule Weekly or BiweeklyBIW or TIWTIW
Absorption Caveats Empty stomach requiredNo major food effectRequires low-pH beverage
Primary Indication Advanced Breast Cancer (Inv.)Peripheral T-Cell LymphomaHodgkin Lymphoma / DLBCL (Inv.)

Experimental Protocol: In Vivo PK Profiling

To accurately capture the divergent profiles of these aminobenzamides, preclinical PK studies must be designed as self-validating systems. The following protocol outlines a rigorous LC-MS/MS workflow for murine models.

Step-by-Step Methodology

Step 1: Animal Dosing and Crossover Design

  • Action: Fast C57BL/6 mice for 12 hours prior to dosing. Administer the aminobenzamide via intravenous (IV) tail vein injection (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg) in separate cohorts.

  • Causality: Fasting standardizes gastric transit time. The IV/PO dual-route design is a self-validating requirement to calculate absolute oral bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Step 2: Serial Blood Sampling

  • Action: Collect 50 µL of blood via the submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.

  • Causality: The extended 72-hour timeframe is absolutely critical for Entinostat to accurately capture its long elimination phase. Use sodium heparin tubes rather than EDTA; EDTA can chelate metal ions and cause unpredictable matrix effects (ion suppression) during mass spectrometry.

Step 3: Sample Preparation via Protein Precipitation

  • Action: Centrifuge blood at 4,000 × g for 10 min at 4°C to isolate plasma. Add 150 µL of cold acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS) to 50 µL of plasma. Vortex and centrifuge at 14,000 × g.

  • Causality: Cold ACN denatures plasma proteins (like albumin, to which Entinostat highly binds), releasing the free drug. The SIL-IS validates the extraction efficiency; because it co-elutes with the analyte, it perfectly corrects for any LC-MS/MS matrix effects.

Step 4: LC-MS/MS Quantification

  • Action: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Run alongside Quality Control (QC) samples at low, medium, and high concentrations.

  • Causality: MRM provides the high specificity needed to differentiate the aminobenzamide from endogenous plasma lipids. The QC samples ensure the calibration curve remains strictly linear and self-validates the instrument's stability across the run.

Step 5: Non-Compartmental Analysis (NCA)

  • Action: Plot the plasma concentration-time curve and calculate Cmax​ , Tmax​ , AUC, Clearance (CL), and Volume of Distribution ( Vss​ ) using NCA software (e.g., Phoenix WinNonlin).

PK_Workflow A 1. Animal Dosing (PO/IV Crossover Design) B 2. Serial Blood Sampling (0.25h to 72h post-dose) A->B C 3. Plasma Separation (Centrifugation with Heparin) B->C D 4. Protein Precipitation & Extraction (Cold ACN + SIL-IS) C->D E 5. LC-MS/MS Analysis (MRM Quantification + QCs) D->E F 6. NCA PK Modeling (Cmax, AUC, t1/2, F%) E->F

Figure 2: Self-validating in vivo pharmacokinetic profiling workflow.

Conclusion

The aminobenzamide class proves that structural similarity does not guarantee pharmacokinetic parity. Entinostat’s extensive protein binding creates a depot-like long half-life, Tucidinostat offers a balanced exposure profile suitable for frequent dosing, and Mocetinostat requires formulation interventions (low pH) to overcome its basicity. Understanding the causality behind these PK parameters is essential for researchers aiming to design the next generation of epigenetic modulators, ensuring that target engagement translates safely and effectively into the clinic.

References
  • Connolly RM, Rudek MA, Piekarz R. Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncol. 2017 Mar;13(13):1137-1148. Available at:[Link]

  • Lu X, Ning Z, Li Z, Cao H, Wang X. Development of chidamide for peripheral T-cell lymphoma, the first orphan drug approved in China. Intractable Rare Dis Res. 2016 Aug;5(3):185-191. Available at:[Link]

  • Boumber Y, Younes A. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Expert Opin Investig Drugs. 2011 Apr;20(4):539-549. Available at:[Link]

Validating Mechanism of Action (MoA): A Comparative Guide to Genetic Perturbation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

In the drug discovery pipeline, confirming a compound's Mechanism of Action (MoA) is the critical threshold between a promising phenotypic hit and a viable clinical candidate. Historically, a significant percentage of drugs fail in late-stage clinical trials due to a misunderstanding of their primary molecular targets.

To bridge this gap, genetic perturbation—specifically knocking out or knocking down a putative target—has become the gold standard for MoA validation. By genetically mimicking the action of a drug, researchers can definitively separate on-target efficacy from off-target toxicity[1]. This guide objectively compares the three dominant genetic modalities—CRISPR-Cas9 (Knockout) , RNA interference (RNAi) , and CRISPR interference (CRISPRi) —and provides a self-validating experimental framework for robust MoA confirmation.

Mechanistic Divergence: Causality Behind the Tools

Choosing the right genetic tool requires understanding how its mechanism interacts with cellular machinery. Each modality intervenes at a different stage of the central dogma, carrying unique advantages and inherent biological artifacts.

  • RNA interference (RNAi - siRNA/shRNA): RNAi operates post-transcriptionally, utilizing the endogenous RISC complex to degrade target mRNA. While highly scalable, RNAi is notorious for off-target effects. These occur because siRNAs compete with endogenous miRNAs for RISC loading, and partial sequence complementarity (particularly in the 3' UTR seed region) can lead to the unintended degradation of off-target transcripts[2].

Mechanistic_Comparison DNA Target Gene (DNA) mRNA Transcript (mRNA) DNA->mRNA Transcription Protein Functional Protein mRNA->Protein Translation CRISPR CRISPR-Cas9 (Double-Strand Break) CRISPR->DNA Permanent KO CRISPRi CRISPRi (dCas9-KRAB) (Steric/Epigenetic Block) CRISPRi->DNA Repression RNAi RNAi (siRNA/shRNA) (Transcript Degradation) RNAi->mRNA Degradation

Figure 1: Mechanistic divergence of CRISPR-Cas9, CRISPRi, and RNAi across the central dogma.

Comparative Performance Data

To objectively evaluate these technologies, we must look at their quantitative performance in target validation screens. Recent systematic analyses demonstrate that while CRISPR-Cas9 remains the standard for complete ablation, CRISPRi offers superior specificity for knockdown applications.

MetricCRISPR-Cas9 (Knockout)CRISPRi (Transcriptional KD)RNAi (Post-transcriptional KD)
Perturbation Level DNA (Permanent)DNA (Reversible)mRNA (Transient/Reversible)
Efficiency (Target Loss) 100% (Biallelic KO)85% ± 12%[6]60% ± 25%[6]
Off-Target Rate Very Low (<0.1%)Low (0.3% - 0.8%)[6]High (15% - 30%)[6]
Toxicity / Artifacts High (DNA damage response)Low (No DNA cleavage)Moderate (RISC competition)[2]
Essential Gene Study Lethal (Cannot study long-term)Excellent (Tunable knockdown)Good (Incomplete knockdown allows survival)
Best Use Case Definitive target de-validationOrthogonal validation, essential genesRapid, high-throughput preliminary screens

The Cost of False Positives: The importance of choosing the right modality is perfectly illustrated by the target MTH1. Initial RNAi knockdown studies suggested MTH1 was a highly promising cancer target, leading to the development of specific inhibitors. However, subsequent CRISPR-Cas9 knockout studies revealed that cells completely lacking MTH1 were unaffected by the inhibitors, proving the RNAi results were off-target artifacts and successfully "de-validating" the target before costly clinical trials[7].

Experimental Protocol: A Self-Validating MoA Workflow

Below is a step-by-step methodology for confirming the MoA of a novel small-molecule inhibitor.

Step 1: Orthogonal Genetic Perturbation
  • Design: Generate three distinct cell lines from your parental wild-type (WT) line:

    • Line A: CRISPR-Cas9 complete Knockout (KO) of the putative target.

    • Line B: CRISPRi Knockdown (KD) of the putative target.

    • Line C: Non-targeting control (NTC) guide RNA.

  • Validation: Confirm target depletion using Western Blot (protein level) and RT-qPCR (transcript level). Causality Note: If protein levels remain high in CRISPRi despite low mRNA, the protein has a long half-life, necessitating a longer incubation period before functional assays.

Step 2: Phenocopying Assay (Baseline Assessment)
  • Assess the baseline phenotype (e.g., cell viability, apoptosis, or specific biomarker expression) of Lines A, B, and C in the absence of the drug.

  • Logic Gate: If the drug acts as an inhibitor, the genetic KO/KD should mimic (phenocopy) the effects of the drug on the WT cells[1].

Step 3: Chemical-Genetic Interaction (Target Dependency)
  • Seed Lines A (KO), B (KD), and C (NTC) into 96-well plates.

  • Treat all lines with a dose-response gradient of the small-molecule inhibitor.

  • Interpretation:

    • Confirmed On-Target MoA: The KO cells (Line A) should exhibit absolute resistance to the drug (a flat dose-response curve), as the target is absent. The KD cells (Line B) should show hypersensitivity or a shifted IC50, as the reduced target pool is more easily saturated by the inhibitor[1].

    • Off-Target Toxicity: If the drug still kills the KO cells (Line A) at the same IC50 as the WT cells, the drug's primary mechanism of cytotoxicity is definitively off-target[7].

Step 4: The Ultimate Proof (Rescue Experiment)
  • Transfect the KO cell line (Line A) with an exogenous plasmid expressing a drug-resistant mutant of the target protein.

  • Re-apply the drug. If the phenotype is rescued, the MoA is unequivocally validated[9].

MoA_Workflow Start Small Molecule Hit (Putative Target 'X') GenPerturb Orthogonal Genetic Perturbation Start->GenPerturb CRISPR_KO CRISPR-Cas9 KO (Complete Ablation) GenPerturb->CRISPR_KO CRISPRi_KD CRISPRi KD (Transcriptional Repression) GenPerturb->CRISPRi_KD Phenocopy Assay 1: Phenocopying Does genetic loss mimic drug effect? CRISPR_KO->Phenocopy CRISPRi_KD->Phenocopy DrugAssay Assay 2: Target Dependency Treat KO/KD cells with Drug Phenocopy->DrugAssay OnTarget Drug loses efficacy in KO (Confirmed On-Target MoA) DrugAssay->OnTarget Resistance / Shifted IC50 OffTarget Drug retains efficacy in KO (Off-Target Toxicity Detected) DrugAssay->OffTarget Unchanged Viability

Figure 2: Self-validating experimental workflow for confirming on-target Mechanism of Action.

Conclusion

While RNAi laid the groundwork for functional genomics, the high incidence of off-target effects makes it a risky standalone tool for late-stage target validation. CRISPR-Cas9 provides the definitive "yes/no" answer required for target de-validation, but its binary nature struggles with essential genes. By integrating CRISPRi for highly specific, tunable knockdown alongside CRISPR-Cas9 for complete ablation, researchers can build a self-validating, orthogonal framework that rigorously stress-tests a drug's Mechanism of Action before clinical translation.

References
  • Charles River Laboratories. "CRISPR Cas9 Gene Editing & Target Validation." criver.com. Available at:[Link]

  • Frontiers in Oncology. "CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects." frontiersin.org. Available at:[Link]

  • Nature Chemical Biology (via PMC). "Target identification and mechanism of action in chemical biology and drug discovery." nih.gov. Available at:[Link]

  • Crown Bioscience. "Navigating Phase 1: Target Identification and Validation in Drug Discovery." crownbio.com. Available at:[Link]

  • Sciety. "Genome-wide Identification of Immune Regulatory Networks: Comparative Performance of RNAi and CRISPRi in Host Factor Discovery." sciety.org. Available at:[Link]

  • Biocompare. "Target Validation with CRISPR." biocompare.com. Available at:[Link]

Sources

Safety Operating Guide

4-amino-N-(3,4-dimethylphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling biologically active intermediates like 4-amino-N-(3,4-dimethylphenyl)benzamide requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior.

This compound features a stable benzamide core flanked by two aromatic systems, specifically yielding an aniline derivative (3,4-dimethylaniline) and 4-aminobenzoic acid upon degradation. Because aromatic amines are environmentally persistent and potentially mutagenic, disposal cannot be treated as an afterthought.

This guide provides drug development professionals and laboratory managers with field-proven, self-validating protocols for the safe operational handling and disposal of this specific compound.

Chemical Hazard Profile & Logistical Parameters

Before executing any disposal protocol, it is critical to understand the quantitative and regulatory parameters of the waste material. While the intact amide is relatively stable, environmental hydrolysis can release toxic aromatic amines. Therefore, the compound must be managed under strict hazardous waste protocols.

Table 1: Quantitative Data & Disposal Parameters

ParameterSpecification / ClassificationOperational Implication
Chemical Class Substituted Benzamide / Aromatic AmineSegregate from strong oxidizers; avoid drain disposal of intact compound.
RCRA Status Unlisted (Regulated under Subtitle C as Toxic)Must be manifested as hazardous waste; cannot be treated as general trash.
Primary Disposal Route High-Temperature Incineration (>1000°C)Collect in non-halogenated organic waste stream.
Deactivation Oxidant 0.2 M KMnO₄ in 1.7 N H₂SO₄Requires 8-hour incubation for complete ring cleavage of trace spills.
Quenching Agent Sodium Bisulfite (NaHSO₃)Add until purple color dissipates to neutralize excess oxidizer.

Operational Disposal Workflows

We employ a two-tiered approach to disposal: Off-Site Incineration for bulk materials and solutions, and In-Lab Chemical Deactivation for trace amounts, contaminated glassware, or small spills.

DecisionMatrix Start 4-amino-N-(3,4-dimethylphenyl)benzamide Waste Generated Decision Waste Volume & State? Start->Decision Solid Bulk Solid / Organic Solvent Solution (> 1g or in solvent) Decision->Solid Bulk/Solvent Spill Small Spill / Aqueous Trace (< 1g or trace) Decision->Spill Trace/Spill Segregate Segregate as Hazardous Organic Waste Solid->Segregate Deactivate In-Lab Deactivation (Acidified KMnO4 Oxidation) Spill->Deactivate Label Label & Store in Secondary Containment Segregate->Label Incinerate High-Temperature Incineration (Off-site by Contractor) Label->Incinerate Neutralize Quench & Neutralize to pH 7 Deactivate->Neutralize Sewer Aqueous Waste Disposal (Subject to EHS Approval) Neutralize->Sewer

Figure 1: Decision matrix for the disposal of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Protocol A: Bulk Waste Segregation for Incineration (Gold Standard)

According to1, aromatic amines and their derivatives are best disposed of by commercial incineration. This prevents the compound from persisting in the water table.

  • Containerization: Collect solid waste and solvent-dissolved waste in high-density polyethylene (HDPE) or glass carboys. Causality: HDPE prevents solvent permeation, while keeping the waste non-halogenated reduces off-site incineration costs.

  • Labeling: Label the container explicitly as "Hazardous Waste - Toxic Organic" and list the full chemical name. As mandated by standard2, never mix this with incompatible waste streams (e.g., strong acids or oxidizers) during storage.

  • Secondary Containment: Store the sealed containers in a designated secondary containment tray within a flammables/toxics cabinet to mitigate spill risks.

  • EHS Transfer: Submit a waste manifest to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1000°C).

Protocol B: In-Lab Deactivation of Trace Amounts / Spills

For trace residues (< 0.01 mol) or contaminated glassware, in-lab chemical deactivation is highly recommended before washing. We utilize an acidified potassium permanganate (KMnO₄) oxidation method, adapted from the 3.

Mechanistic Causality: Why use acidified KMnO₄? The sulfuric acid first catalyzes the hydrolysis of the sterically hindered amide bond, exposing the highly reactive aromatic amine groups (4-aminobenzoic acid and 3,4-dimethylaniline). The permanganate then oxidatively cleaves these aromatic rings into biodegradable, low-toxicity aliphatic carboxylic acids.

DegradationPathway Amide 4-amino-N-(3,4-dimethylphenyl)benzamide (Stable Aromatic Amide) Hydrolysis Acidic Hydrolysis (1.7 N H2SO4) Amide->Hydrolysis Amines 4-Aminobenzoic Acid + 3,4-Dimethylaniline (Toxic Intermediates) Hydrolysis->Amines Oxidation Oxidation (0.2 M KMnO4, 8 hrs) Amines->Oxidation Degraded Aliphatic/Carboxylic Byproducts (Low Toxicity) Oxidation->Degraded

Figure 2: Mechanistic pathway for the chemical deactivation of the benzamide.

Step-by-Step Deactivation Methodology:

  • Acidic Solubilization: Dissolve the trace residue (up to 0.01 mol) in 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L reaction flask. Ensure the solution is fully homogenized.

  • Oxidant Addition: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) solution to the flask.

  • Incubation: Allow the solution to stand at room temperature for a minimum of 8 hours. Self-Validation Check: The solution must remain purple. If the purple color fades before 8 hours, the oxidant has been depleted; add additional 0.2 M KMnO₄ until the color persists.

  • Quenching: After 8 hours, slowly add solid sodium bisulfite (NaHSO₃) under stirring. Continue addition until the purple color completely disappears, indicating the reduction of excess, reactive permanganate to stable manganese(II) sulfate.

  • Neutralization & Disposal: Neutralize the solution to pH 7 using dilute sodium hydroxide (NaOH). Following4, the neutralized aqueous waste can typically be flushed down the drain with a 20-fold excess of water (always verify with your local POTW regulations first).

Spill Response Workflow

In the event of an accidental powder spill of 4-amino-N-(3,4-dimethylphenyl)benzamide:

  • Isolate: Evacuate personnel not wearing appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Contain: Do not dry sweep, as this generates inhalable toxic dust. Lightly moisten the powder with a compatible solvent (e.g., ethanol or water) to bind the particulates.

  • Collect: Use a dedicated spill pad or plastic scoop to transfer the wetted material into a sealable hazardous waste container.

  • Decontaminate: Wipe the affected surface with the acidified KMnO₄ solution described in Protocol B, let sit for 30 minutes, then quench with sodium bisulfite and wipe clean with water.

References

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS, EPFL.
  • In-Laboratory Treatment of Chemical Waste, University of British Columbia (UBC).
  • Chemical Hygiene Plan, Montana Tech.
  • SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.